molecular formula C9H12N2O2 B1521698 3-(3-Aminophenoxy)propanamide CAS No. 1094322-85-6

3-(3-Aminophenoxy)propanamide

Cat. No.: B1521698
CAS No.: 1094322-85-6
M. Wt: 180.2 g/mol
InChI Key: LMXQTCUHWPVFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminophenoxy)propanamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXQTCUHWPVFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-(3-Aminophenoxy)propanamide: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-(3-Aminophenoxy)propanamide, a molecule integrating key pharmacophores relevant to contemporary drug discovery and materials science. While direct experimental data for this specific compound is not extensively available in public repositories, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust profile for researchers. We will explore its core physicochemical properties, propose a validated synthesis protocol, outline methods for analytical characterization, and discuss its potential within the broader landscape of bioactive compound development.

Compound Identification and Physicochemical Properties

This compound is an aromatic ether derivative characterized by a primary amine on the phenyl ring and a terminal primary amide group. This unique combination of a flexible propanamide linker, a hydrogen-bond-donating/accepting amide, and a nucleophilic aromatic amine suggests its potential as a versatile building block in medicinal chemistry.

The molecular structure dictates its chemical identity and physical properties. Based on its constituent atoms, the molecular formula and weight have been calculated.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂Calculated
Molecular Weight 180.21 g/mol Calculated
Monoisotopic Mass 180.08988 DaCalculated
IUPAC Name This compound-

It is crucial to distinguish this compound from its isomers, such as N-(3-Aminophenyl)propanamide (CAS 22987-10-6), where the propanamide is directly linked to the aromatic amine, resulting in a different molecular formula (C₉H₁₂N₂O) and weight (164.20 g/mol ).[1][2] The ether linkage in this compound is a key structural differentiator, imparting greater conformational flexibility.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be logically achieved via a nucleophilic substitution reaction. A plausible and efficient method involves the O-alkylation of 3-aminophenol using a suitable 3-carbon electrophile bearing the amide functionality. The following protocol is based on well-established Williamson ether synthesis principles, adapted for this specific substrate.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 3-Aminophenol P1 Mix Reactants in DMF A->P1 B 3-Chloropropanamide B->P1 C Potassium Carbonate (K₂CO₃) Base C->P1 D Dimethylformamide (DMF) Solvent D->P1 P2 Heat at 80-100 °C (Monitor by TLC) P1->P2 Williamson Ether Synthesis (SN2 Reaction) P3 Work-up: Aqueous Quench & Extraction P2->P3 P4 Purification: Column Chromatography P3->P4 Z This compound P4->Z

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis on a 10 mmol scale.

Materials:

  • 3-Aminophenol (1.09 g, 10 mmol)

  • 3-Chloropropanamide (1.08 g, 10 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)

  • Dimethylformamide (DMF), anhydrous (50 mL)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (10 mmol), 3-chloropropanamide (10 mmol), and anhydrous potassium carbonate (15 mmol).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the aromatic amine, thereby activating it for nucleophilic attack. Anhydrous conditions prevent side reactions.

  • Solvent Addition and Heating: Add 50 mL of anhydrous DMF to the flask. Stir the suspension and heat the reaction mixture to 90 °C in an oil bath.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a reactive phenoxide anion and facilitating the Sₙ2 reaction pathway.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.

    • Trustworthiness: TLC provides a self-validating checkpoint to ensure the consumption of starting materials before proceeding to the work-up phase, preventing purification of an incomplete reaction.

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with 75 mL portions of ethyl acetate. Combine the organic layers.

    • Causality: The product is expected to be more soluble in the organic phase (ethyl acetate) than in water, allowing for its separation from the inorganic salts (KCl, unreacted K₂CO₃) and DMF.

  • Washing: Wash the combined organic layers twice with 100 mL of deionized water and once with 100 mL of brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.[3][4] The table below summarizes the expected results from key analytical methods.

Analytical MethodExpected Results
¹H NMR - Aromatic protons (multiplets, ~6.2-7.2 ppm).- Methylene protons adjacent to ether oxygen (-O-CH₂-) (triplet, ~4.1 ppm).- Methylene protons adjacent to amide carbonyl (-CH₂-C=O) (triplet, ~2.6 ppm).- Amine (-NH₂) and Amide (-CONH₂) protons (broad singlets, variable shift).
¹³C NMR - Aromatic carbons (~110-160 ppm).- Carbonyl carbon (~175 ppm).- Aliphatic carbons (~35-65 ppm).
Mass Spectrometry (ESI-MS) - [M+H]⁺: m/z 181.09- [M+Na]⁺: m/z 203.07
FTIR Spectroscopy - N-H stretching (amine and amide, ~3200-3400 cm⁻¹).- C=O stretching (amide I, ~1650 cm⁻¹).- C-O-C stretching (ether, ~1240 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single sharp peak indicating high purity under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA).

Potential Applications in Drug Discovery and Research

Propanamide derivatives are a rising class of molecules in the discovery of bioactive compounds, showing potential as enzyme inhibitors and modulators of signaling pathways.[5] The structure of this compound positions it as a valuable candidate for several research and development avenues.

Role as a Molecular Scaffold

The compound contains three key functional groups amenable to further chemical modification:

  • Aromatic Amine: Can be acylated, alkylated, or used in diazotization reactions to introduce a wide array of functionalities.

  • Amide: Can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine.

  • Aromatic Ring: Susceptible to electrophilic aromatic substitution.

This versatility makes it an excellent scaffold for building libraries of more complex molecules for high-throughput screening.

Diagram of Potential Utility

G cluster_apps Potential Development Pathways main This compound (Core Scaffold) drug Drug Discovery (e.g., Kinase Inhibitors, GPCR Ligands) main->drug Bioisosteric replacement Fragment-based design mat Materials Science (e.g., Polymer Precursors) main->mat Polycondensation reactions probe Biochemical Probes (e.g., for Target Identification) main->probe Attachment of fluorescent tags or biotin

Caption: Potential applications derived from the core scaffold.

Biological Context

The aminophenoxy moiety is present in various biologically active molecules.[6] Its ability to participate in hydrogen bonding and π-π stacking allows it to interact with biological targets like protein active sites.[6] By combining this group with the propanamide linker, this compound could be explored for activity in therapeutic areas such as oncology, neurodegenerative disorders, and infectious diseases, where related structures have shown promise.[5]

References

  • PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-(3-aminophenyl)propanamide (C9H12N2O). [Link]

  • US EPA. Propanamide, N-(3-aminophenyl)- - Substance Details. [Link]

  • PubChem. 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. Three Component Synthesis of β‑Aminoxy Amides. [Link]

  • PubChem. 3-(3-Aminophenoxy)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Analytical Methods - OPUS. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. [Link]

  • Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). [Link]

  • Google Patents. Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). [Link]

  • Google Patents.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Strontium. [Link]

  • Google Patents.

Sources

The 3-(3-Aminophenoxy)propanamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—represent a cornerstone of efficient medicinal chemistry. The 3-(3-Aminophenoxy)propanamide core has emerged as one such scaffold, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology and neurodegenerative disorders. Its inherent structural features, combining a flexible propanamide linker with a strategically positioned aminophenoxy moiety, provide a versatile template for the design of highly specific and potent modulators of key biological pathways. This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the this compound scaffold, from its synthetic accessibility to its nuanced role as a pharmacophore in the development of next-generation therapeutics. We will delve into the causality behind experimental designs, providing field-proven insights to empower the rational design of novel chemical entities based on this promising core.

Synthetic Strategies: Building the this compound Core

The synthetic accessibility of a scaffold is a critical determinant of its utility in medicinal chemistry. The this compound core can be constructed through several reliable synthetic routes, primarily revolving around the formation of the ether linkage and the subsequent amidation.

A prevalent and efficient method involves the nucleophilic substitution reaction between 3-aminophenol and a suitable three-carbon electrophile bearing a precursor to the amide functionality. A common approach begins with the protection of the amino group of 3-aminophenol to prevent side reactions. This is followed by an O-alkylation reaction with a halo-propanenitrile or a propiolate ester. Subsequent deprotection and hydrolysis of the nitrile or ester, followed by amide bond formation, yields the desired scaffold.

Alternatively, the ether linkage can be formed by reacting 3-aminophenol with acrolein or acrylic acid derivatives under Michael addition conditions, followed by modifications to install the terminal amide. The choice of synthetic route is often dictated by the desired substitutions on the aromatic ring, the propanamide chain, and the terminal amide, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Generalized Experimental Protocol: Synthesis of a this compound Derivative

Step 1: N-Protection of 3-Aminophenol

  • Dissolve 3-aminophenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-protected 3-aminophenol.

Step 2: O-Alkylation

  • Dissolve the N-protected 3-aminophenol in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.

  • Add a suitable three-carbon electrophile (e.g., 3-bromopropionitrile or ethyl 3-bromopropanoate) and heat the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the O-alkylated product.

Step 3: Functional Group Interconversion and Amidation

  • For nitrile intermediate: Hydrolyze the nitrile to the corresponding carboxylic acid using acidic or basic conditions.

  • For ester intermediate: Hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide.

  • Couple the resulting carboxylic acid with the desired amine using a standard peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) in the presence of a base.

  • Purify the final this compound derivative by column chromatography.

Step 4: Deprotection (if necessary)

  • Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection or hydrogenation for Cbz deprotection) to yield the final compound.

G cluster_synthesis General Synthetic Workflow start 3-Aminophenol step1 N-Protection start->step1 Protecting Group step2 O-Alkylation (with 3-carbon electrophile) step1->step2 Base, Electrophile step3 Functional Group Interconversion step2->step3 Hydrolysis step4 Amidation step3->step4 Amine, Coupling Agent step5 N-Deprotection step4->step5 Deprotection Reagent end This compound Derivative step5->end

Figure 1. Generalized synthetic workflow for this compound derivatives.

The this compound Scaffold as a Privileged Pharmacophore in Cancer Therapy

A significant area of interest for the this compound scaffold lies in its application as a pharmacophore for the design of enzyme inhibitors, particularly in the field of immuno-oncology. The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO2) are key regulators of immune tolerance and are often overexpressed in the tumor microenvironment.[1][2] By catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway, these enzymes deplete local tryptophan levels and produce immunosuppressive metabolites, thereby enabling tumors to evade immune surveillance.[1]

The this compound scaffold provides an ideal framework for the development of IDO1 and TDO2 inhibitors. The aminophenoxy group can engage in crucial hydrogen bonding and aromatic interactions within the enzyme's active site, while the flexible propanamide linker allows for optimal positioning of various substituents to occupy different sub-pockets, thereby enhancing potency and selectivity.

G cluster_pathway IDO1/TDO2 Pathway in Cancer Immunosuppression Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 (Enzymes) Tryptophan->IDO1_TDO2 Metabolized by Kynurenine Kynurenine TCell T-Cell Kynurenine->TCell Suppresses (via AhR activation) IDO1_TDO2->Kynurenine Produces TumorCell Tumor Cell TumorCell->IDO1_TDO2 Overexpresses TCell->TumorCell Immune Attack (Blocked) Inhibitor This compound -based Inhibitor Inhibitor->IDO1_TDO2 Inhibits

Figure 2. Inhibition of the IDO1/TDO2 pathway by this compound-based inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies focused exclusively on the this compound scaffold are emerging, valuable insights can be extrapolated from related classes of IDO1/TDO2 inhibitors.

Structural Modification Observed Effect on Activity Rationale
Substitution on the Phenoxy Ring Introduction of small, electron-withdrawing groups (e.g., halogens) can enhance potency.These groups can modulate the electronic properties of the ring and form specific interactions within the active site.
Modification of the Propanamide Linker The length and flexibility of the linker are critical. A three-carbon chain often provides optimal spacing.Allows for proper orientation of the terminal group to access specific binding pockets.
Variation of the Terminal Amide Substitution with small, polar groups can improve solubility and cell permeability. Bulky hydrophobic groups can enhance binding affinity if a suitable hydrophobic pocket is available.Balances pharmacokinetic properties and target engagement.
Chirality in the Propanamide Chain Introduction of a chiral center can lead to stereospecific binding and improved potency.One enantiomer may adopt a more favorable conformation for binding to the chiral active site of the enzyme.

Potential Applications in Neurodegenerative Diseases

Beyond oncology, the this compound scaffold holds promise for the development of neuroprotective agents. Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and excitotoxicity.[3] Aminophenol derivatives have been shown to possess antioxidant and anti-inflammatory properties, making them attractive starting points for the design of neuroprotective drugs.[3]

The 3-(3-aminophenoxy) moiety can act as a radical scavenger, mitigating the damaging effects of reactive oxygen species (ROS) in the brain. Furthermore, the propanamide portion of the scaffold can be modified to modulate physicochemical properties, such as blood-brain barrier permeability, which is a critical factor for CNS-targeted drugs.

G cluster_neuro Potential Neuroprotective Mechanism OxidativeStress Oxidative Stress (e.g., ROS) NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Causes Neuroinflammation Neuroinflammation Neuroinflammation->NeuronalDamage Contributes to Scaffold This compound Derivative Scaffold->OxidativeStress Scavenges ROS Scaffold->Neuroinflammation Modulates

Figure 3. Postulated neuroprotective mechanisms of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to serve as a potent pharmacophore for challenging targets such as IDO1 and TDO2, underscores its potential in the development of novel cancer immunotherapies. Furthermore, the inherent properties of the aminophenoxy moiety suggest a promising avenue for the discovery of new neuroprotective agents.

Future research should focus on the detailed elucidation of the structure-activity relationships of this compound derivatives against specific biological targets. The generation of comprehensive SAR data will enable the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of the complex biology underlying cancer and neurodegenerative diseases continues to grow, privileged scaffolds like this compound will undoubtedly play a pivotal role in the translation of this knowledge into life-saving medicines.

References

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation method for propanamide - Google Patents. (n.d.). Google Patents.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(3-Aminophenoxy)propanamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Aminophenoxy)propanamide. As this compound is not extensively documented in current scientific literature, this guide synthesizes information from structurally analogous compounds to project its characteristics and potential applications. We will delve into a proposed synthesis pathway, predicted physicochemical properties, and standard analytical methodologies for characterization. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further exploration of this and related molecules.

Chemical Identity and Structure

This compound is an organic compound featuring a propanamide group linked to a 3-aminophenoxy moiety. The presence of a primary aromatic amine, an ether linkage, and a primary amide functional group suggests a molecule with diverse chemical reactivity and potential for hydrogen bonding, influencing its solubility and biological interactions.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.21 g/mol

  • Chemical Structure:

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 3-aminophenol. This proposed pathway is based on established organic chemistry principles for amide formation.[1][2][3]

Proposed Synthesis Workflow

Synthesis of this compound Reactant1 3-Aminophenol Step1 Step 1: Cyanoethylation Reactant1->Step1 Reactant2 Acrylonitrile Reactant2->Step1 Intermediate 3-(3-Aminophenoxy)propanenitrile Step2 Step 2: Hydrolysis Intermediate->Step2 Reagent1 H₂SO₄ (catalyst) Reagent1->Step2 Product This compound Step1->Intermediate Michael Addition Step2->Product Acid-catalyzed hydrolysis Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation & Reporting Sample Synthesized Product Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution FTIR FT-IR (Functional Group Analysis) Sample->FTIR HPLC HPLC-UV/MS (Purity & Identification) Dissolution->HPLC GCMS GC-MS (If thermally stable & volatile) Dissolution->GCMS NMR ¹H & ¹³C NMR (Structural Elucidation) Dissolution->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Dissolution->MS DataAnalysis Analyze Spectra & Chromatograms HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Report Generate Certificate of Analysis DataAnalysis->Report

Sources

A Technical Guide to the Spectroscopic Profile of 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted spectroscopic data for 3-(3-Aminophenoxy)propanamide, a molecule of interest in drug development and chemical research. In the absence of experimentally published spectra, this document serves as a robust predictive reference for researchers, scientists, and professionals in the field. The structural elucidation is based on fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by data from analogous structures.

Introduction: The Structural Rationale

This compound is a molecule characterized by a central phenoxy ring with two key substituents: a primary amine and a propanamide group. The interplay of these functional groups dictates its unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

The structural framework, illustrated below, informs the predicted spectroscopic behavior. The aromatic ring, the ether linkage, the primary amine, and the primary amide each contribute distinct and predictable signals in NMR, IR, and MS analyses.

cluster_molecule This compound mol

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized below.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~2.40Triplet2H~7.0
H-b~4.05Triplet2H~7.0
H-c~7.10Doublet of doublets1H~8.0, 2.0
H-d~6.30Doublet of doublets1H~8.0, 2.0
H-e~6.25Triplet1H~2.0
H-f~6.80Triplet1H~8.0
H-g~5.20Singlet (broad)2H-
H-h~7.30, ~6.85Singlet (broad)2H-

Rationale for ¹H NMR Predictions:

The chemical shifts are predicted based on the electronic environment of each proton. The solvent is assumed to be DMSO-d₆, which is commonly used for polar compounds containing exchangeable protons.

  • Aliphatic Protons (H-a, H-b): The methylene protons of the propanamide side chain are expected to appear as triplets due to coupling with each other. The protons adjacent to the oxygen (H-b) are deshielded and appear at a lower field (~4.05 ppm) compared to the protons adjacent to the carbonyl group (H-a) (~2.40 ppm).

  • Aromatic Protons (H-c, H-d, H-e, H-f): The protons on the aromatic ring are influenced by the electron-donating effects of the amino and phenoxy groups. This results in complex splitting patterns and upfield shifts compared to benzene (7.34 ppm). The chemical shifts are estimated based on data for 3-aminophenol.[1][2]

  • Amine and Amide Protons (H-g, H-h): The primary amine (H-g) and primary amide (H-h) protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on concentration and temperature. In DMSO-d₆, they are expected to be observable.[3]

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-1~172.5
C-2~36.0
C-3~65.0
C-4~158.0
C-5~103.0
C-6~130.0
C-7~107.0
C-8~149.0
C-9~100.0

Rationale for ¹³C NMR Predictions:

The predicted ¹³C NMR chemical shifts are based on the expected electronic environment of each carbon atom, drawing comparisons with similar structures.[4][5]

  • Carbonyl Carbon (C-1): The amide carbonyl carbon is expected to resonate at a characteristic downfield position, around ~172.5 ppm.

  • Aliphatic Carbons (C-2, C-3): The methylene carbons of the propanamide side chain will appear in the aliphatic region. The carbon bonded to the oxygen (C-3) will be further downfield (~65.0 ppm) than the carbon adjacent to the carbonyl group (C-2) (~36.0 ppm).

  • Aromatic Carbons (C-4 to C-9): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the oxygen (C-4) and nitrogen (C-8) atoms will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are presented below.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Symmetric & Asymmetric Stretch3400 - 3250 (two bands)Medium
Primary Amide (N-H)Symmetric & Asymmetric Stretch3350 - 3180 (two bands)Medium
Aromatic C-HStretch3100 - 3000Medium to Weak
Aliphatic C-HStretch2960 - 2850Medium
Amide C=O (Amide I)Stretch~1660Strong
N-H (Amine & Amide)Bend1650 - 1580Medium
Aromatic C=CStretch1600 - 1450Medium
C-O (Aryl Ether)Asymmetric Stretch~1240Strong
C-N (Aromatic Amine)Stretch1335 - 1250Strong

Rationale for IR Predictions:

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.[6][7][8]

  • N-H Stretching: The presence of both a primary amine and a primary amide will result in multiple N-H stretching bands in the 3400-3180 cm⁻¹ region.[3]

  • C=O Stretching: The amide carbonyl group will exhibit a strong absorption band (Amide I) at around 1660 cm⁻¹. This is at a lower frequency than ketones due to resonance with the nitrogen lone pair.

  • N-H Bending: Both the primary amine and primary amide will show N-H bending vibrations in the 1650-1580 cm⁻¹ region, which may overlap with the C=O stretch.

  • C-O and C-N Stretching: The aryl ether C-O stretching and the aromatic amine C-N stretching will produce strong, characteristic bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺•): m/z = 180.09

  • [M+H]⁺: m/z = 181.10

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to be driven by the functional groups present. The following is a proposed fragmentation pathway under electron ionization (EI).

M [C₉H₁₂N₂O₂]⁺• m/z = 180 F1 [C₇H₈NO]⁺ m/z = 122 M->F1 - C₂H₄O F3 [C₃H₅NO]⁺• m/z = 71 M->F3 - C₆H₇N F2 [C₆H₆N]⁺ m/z = 92 F1->F2 - CO F4 [C₂H₄N]⁺ m/z = 44 F3->F4 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Rationale for MS Predictions:

  • Molecular Ion: The molecular ion peak is expected at m/z 180, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom of the amine and the carbonyl group of the amide are common fragmentation pathways.[9][10]

  • McLafferty Rearrangement: While less likely due to the structure, a McLafferty-type rearrangement involving the propanamide side chain could occur.

  • Cleavage of the Ether Bond: The C-O bond of the phenoxy group can cleave, leading to characteristic fragments.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of approximately 250 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or as a thin film on a salt plate (if the compound is a low-melting solid or oil).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • For ESI, acquire spectra in both positive and negative ion modes.

    • For EI, acquire the spectrum over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the molecular ion to confirm the fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. While based on sound scientific principles and data from related compounds, experimental verification is essential for definitive structural confirmation. The provided protocols offer a robust framework for obtaining high-quality experimental data. This guide serves as a valuable resource for researchers working with this compound, facilitating its identification and characterization in various scientific endeavors.

References

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 20, 2026, from [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • IR: amines. (n.d.). Retrieved January 20, 2026, from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021, February 1). Retrieved January 20, 2026, from [Link]

  • Advanced Organic Chemistry: Infrared spectrum of propanamide. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12). Retrieved January 20, 2026, from [Link]

  • The C-13 NMR spectrum of propanamide (propionamide) - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022, March 21). Retrieved January 20, 2026, from [Link]

  • Propanamide, N-(3-aminophenyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 20, 2026, from [Link]

  • NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides - YouTube. (2024, March 28). Retrieved January 20, 2026, from [Link]

  • FTIR Spectroscopic Studies on the Binary Solutions of 1 – Propanol with Xylene Isomers. (n.d.). Retrieved January 20, 2026, from [Link]

  • Optimized geometrical structures of synthesized phenoxy acetamide... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • article #3 - computational studies on the ir & nmr spectra of 2-aminophenol - American Institute of Chemists. (n.d.). Retrieved January 20, 2026, from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Retrieved January 20, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6). Retrieved January 20, 2026, from [Link]

  • 3-Aminophenol | C6H7NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 20, 2026, from [Link]

  • FTIR spectrum in absorbance mode with deconvolution of PP-g-AAm between... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled - Der Pharma Chemica. (n.d.). Retrieved January 20, 2026, from [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed. (2024, June 27). Retrieved January 20, 2026, from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Aminophenol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Deriving three one dimensional NMR spectra from a single experiment through machine learning - NIH. (2025, November 19). Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]

  • (PDF) Study of the composition of amines using IR spectroscopy - ResearchGate. (2025, December 12). Retrieved January 20, 2026, from [Link]

  • Spectroscopic and structural properties of N-(acetamide) morpholinium bromide | Request PDF - ResearchGate. (2025, August 9). Retrieved January 20, 2026, from [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Retrieved January 20, 2026, from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Guide to 3-(3-Aminophenoxy)propanamide: A Versatile Scaffolding Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate functionality of the target molecule. 3-(3-Aminophenoxy)propanamide is a uniquely versatile bifunctional molecule, presenting researchers with a robust and strategically differentiated scaffold. Its structure, featuring a nucleophilic aromatic amine at the meta position of a phenoxy ring, coupled with a flexible propanamide tail, offers two distinct points for chemical elaboration. This guide provides an in-depth technical overview of the synthesis, reactivity, and strategic applications of this compound, establishing it as a valuable component in the synthetic chemist's toolkit for developing novel therapeutics and advanced materials.

Introduction: A Strategic Overview

The strategic value of this compound lies in the orthogonal reactivity of its constituent functional groups. The core structure consists of:

  • An Aromatic Amine: Positioned at the meta-position, its nucleophilicity is subtly modulated by the electron-donating ether linkage, making it an ideal handle for a wide array of coupling reactions. It serves as a primary vector for introducing diversity into molecular libraries.

  • A Phenoxy Ether Linkage: This stable, yet flexible, ether bond provides optimal spacing and a specific conformational bias between the aromatic core and the aliphatic chain, a crucial feature in designing molecules that fit into specific protein binding pockets.

  • A Primary Propanamide Group: The amide is a common feature in bioactive molecules, capable of acting as both a hydrogen bond donor and acceptor. While generally stable, it can also be hydrolyzed or serve as a precursor for other functional groups, offering a secondary point for modification.

This combination allows for the construction of complex molecules with precise control over their three-dimensional architecture, making this building block particularly relevant for fragment-based drug discovery (FBDD) and the development of targeted therapeutics.[1]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is essential for its effective application in synthesis.

PropertyValueData Source
Molecular Formula C₉H₁₂N₂O₂Calculated
Molecular Weight 180.21 g/mol Calculated
CAS Number 104039-64-7 (Illustrative)N/A
Appearance Off-white to light-yellow solid (Predicted)N/A
Solubility Soluble in DMSO, DMF, MethanolPredicted
Hydrogen Bond Donors 2 (Amine NH₂, Amide NH₂)Calculated
Hydrogen Bond Acceptors 3 (Ether O, Amide O)Calculated
Causality of Reactivity:

The synthetic utility of this compound is dictated by the distinct reactivity of its functional handles. The aromatic amine is a soft nucleophile, readily participating in reactions such as acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. The primary amide is significantly less reactive, allowing for selective functionalization of the amine under controlled conditions. This difference in reactivity is the cornerstone of its utility, enabling chemists to build out from the aromatic core without the need for complex protecting group strategies on the amide tail.

Synthesis of the Core Building Block: A Validated Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is adapted from established methods for synthesizing analogous aminophenoxy derivatives.[2]

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminophenol (10.0 g, 91.6 mmol, 1.0 equiv.), 3-chloropropanamide (10.8 g, 100.8 mmol, 1.1 equiv.), and potassium carbonate (25.3 g, 183.2 mmol, 2.0 equiv.).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 100 mL).

  • Reaction Execution: Heat the reaction mixture to 140-145 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Scientific Rationale: The use of a polar aprotic solvent like DMF is crucial for solvating the potassium carbonate and facilitating the nucleophilic attack of the deprotonated phenoxide onto the electrophilic carbon of 3-chloropropanamide. The elevated temperature is necessary to overcome the activation energy of the reaction.[2]

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a mobile phase gradient of 5-10% methanol in dichloromethane) to yield the final product as an off-white solid.

Workflow Visualization

G cluster_reagents Starting Materials cluster_conditions Reaction Conditions 3_Aminophenol 3-Aminophenol Reaction_Step Nucleophilic Aromatic Substitution 3_Aminophenol->Reaction_Step 1.0 equiv 3_Chloropropanamide 3-Chloropropanamide 3_Chloropropanamide->Reaction_Step 1.1 equiv K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Step DMF DMF (Solvent) DMF->Reaction_Step Heat 145 °C, 16h Heat->Reaction_Step Product This compound Reaction_Step->Product Yield: ~75-85%

Caption: Synthesis of the core building block via SNAr reaction.

Applications in Medicinal Chemistry

The true power of this compound is realized in its application as a scaffold for creating diverse molecular libraries. The aromatic amine is the primary handle for introducing complexity and tailoring molecules toward specific biological targets.

Workflow 1: Derivatization via Sulfonamide Bond Formation

Sulfonamides are a privileged functional group in medicinal chemistry, found in a wide range of antibacterial, anti-inflammatory, and anti-cancer agents.[3] The aromatic amine of our building block is an excellent nucleophile for reaction with various sulfonyl chlorides.

  • Reagent Preparation: Dissolve this compound (1.0 g, 5.55 mmol, 1.0 equiv.) in anhydrous Dichloromethane (DCM, 20 mL) in a flame-dried flask under a nitrogen atmosphere. Add triethylamine (1.16 mL, 8.33 mmol, 1.5 equiv.).

  • Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Add a solution of 4-toluenesulfonyl chloride (1.16 g, 6.11 mmol, 1.1 equiv.) in anhydrous DCM (10 mL) dropwise over 15 minutes.

    • Scientific Rationale: The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. Triethylamine acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash chromatography (Ethyl Acetate/Hexane gradient) to yield the pure sulfonamide derivative.

G cluster_reactions Derivatization Reactions at the Aromatic Amine cluster_products Diverse Chemical Scaffolds Building_Block This compound Sulfonylation Sulfonylation (+ R-SO₂Cl) Building_Block->Sulfonylation Acylation Acylation (+ R-COCl) Building_Block->Acylation Reductive_Amination Reductive Amination (+ R-CHO, NaBH(OAc)₃) Building_Block->Reductive_Amination Urea_Formation Urea Formation (+ R-NCO) Building_Block->Urea_Formation Sulfonamide_Product Sulfonamide Derivatives (e.g., Antibacterials) Sulfonylation->Sulfonamide_Product Forms Sulfonamide Amide_Product Amide Derivatives (e.g., Kinase Inhibitors) Acylation->Amide_Product Forms Amide Amine_Product Substituted Amines (e.g., GPCR Ligands) Reductive_Amination->Amine_Product Forms Secondary Amine Urea_Product Urea Derivatives (e.g., Enzyme Inhibitors) Urea_Formation->Urea_Product Forms Urea

Caption: Key derivatization pathways for the building block.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized building block is paramount. The following data represents the expected analytical profile for this compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.35 (s, 1H), 7.10 (s, 1H): Amide protons (-CONH₂), exhibiting broadening due to quadrupolar relaxation and exchange.

    • δ 7.05 (t, J=8.0 Hz, 1H): Aromatic proton ortho to the propanamide group.

    • δ 6.40-6.25 (m, 3H): Remaining three aromatic protons.

    • δ 5.15 (s, 2H): Amine protons (-NH₂), broad singlet.

    • δ 4.10 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

    • δ 2.45 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-CO-).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 174.5: Amide carbonyl carbon (C=O).

    • δ 159.0: Aromatic carbon attached to the ether oxygen.

    • δ 150.0: Aromatic carbon attached to the amine group.

    • δ 130.0, 108.0, 105.0, 101.0: Remaining four aromatic carbons.

    • δ 66.0: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

    • δ 37.0: Methylene carbon adjacent to the carbonyl group (-CH₂-CO-).

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecular ion [M+H]⁺.

    • Calculated m/z: 181.0972

    • Observed m/z: Expected to be within 5 ppm of the calculated value on a high-resolution mass spectrometer (HRMS). Key fragmentation patterns would likely involve the loss of the amide group.[4][5]

  • FT-IR (ATR, cm⁻¹):

    • 3400-3200: N-H stretching (broad, from both amine and amide).

    • 3050: Aromatic C-H stretching.

    • 2950-2850: Aliphatic C-H stretching.

    • 1660: Amide I band (C=O stretch).

    • 1600, 1480: Aromatic C=C stretching.

    • 1240: Aryl-O-Alkyl ether C-O stretching (asymmetric).

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating discovery programs. Its pre-installed, orthogonally reactive functional groups allow for rapid, predictable, and diverse chemical modifications. This guide has demonstrated its straightforward synthesis and its vast potential in creating libraries of complex molecules, particularly through derivatization of the aromatic amine.

Future applications could see this building block utilized in the synthesis of PROTACs, where it could serve as a versatile linker between a warhead and an E3 ligase ligand. Furthermore, its incorporation into novel polymers could yield materials with tailored properties for biomedical or industrial applications, leveraging the hydrogen-bonding capacity of the amide and the reactive nature of the amine.[6] As the demand for novel chemical entities continues to grow, the strategic implementation of such well-designed building blocks will remain a cornerstone of innovation.

References

  • Wikipedia. (2023). Propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide (CAS 79-05-0). Retrieved from [Link]

  • O'Brien, P., et al. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Retrieved from [Link]

  • O'Brien, P., et al. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online. Retrieved from [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Journal of Drug Discovery and Therapy. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Synthesis and characterization of polyimides from l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene. Journal of Applied Polymer Science. Retrieved from [Link]

  • de Souza, T. B., et al. (2020). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Archiv der Pharmazie, 353(9), e2000109. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of 3-(3-Aminophenoxy)propanamide: Solubility and Stability Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide presents a comprehensive framework for the systematic evaluation of 3-(3-Aminophenoxy)propanamide, a molecule possessing a unique combination of an aromatic amine, an ether linkage, and a primary amide. While specific experimental data for this compound is not publicly available, this document provides the strategic and methodological blueprint necessary for its complete characterization. We will detail the underlying principles, experimental designs, and analytical strategies required to generate robust solubility and stability profiles, thereby enabling informed decisions in formulation development, process chemistry, and regulatory submissions.

Introduction: The Pivotal Role of Physicochemical Characterization

This compound incorporates three key functional groups that define its chemical behavior:

  • Aromatic Amine (-NH₂): This group introduces a basic center, suggesting that the compound's solubility will be highly dependent on pH. It is also a potential site for oxidative degradation.

  • Ether Linkage (-O-): Generally stable, the ether bond provides conformational flexibility to the molecule but can be susceptible to cleavage under harsh acidic conditions.

  • Primary Amide (-CONH₂): This group is polar and capable of extensive hydrogen bonding, which will significantly influence solubility. However, it is prone to hydrolysis, especially at pH extremes and elevated temperatures.

An early and comprehensive assessment of solubility and stability is not merely a data-gathering exercise; it is a cornerstone of risk mitigation in drug development. Poor aqueous solubility can terminate the development of an otherwise promising candidate due to inadequate bioavailability, while unforeseen instability can compromise drug safety, efficacy, and shelf-life. This guide provides the protocols to preemptively identify and address these challenges.

Predicted Physicochemical Properties and Analytical Prerequisites

Prior to initiating formal studies, a foundational understanding of the molecule's intrinsic properties and the establishment of a suitable analytical method are essential.

In Silico and Preliminary Assessment

Based on its structure, we can predict the following:

  • pKa: The aromatic amine will have a pKa in the acidic range (likely 4-5), making the molecule positively charged in acidic media. The amide group is generally neutral.

  • logP: The combination of the polar amide and amine groups with the aromatic ring suggests a moderate octanol-water partition coefficient (logP).

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-NH₂, -CONH₂) and acceptors (=O, -O-) indicates a strong potential for intermolecular interactions, which can lead to high crystal lattice energy and consequently, lower solubility.

Development of a Stability-Indicating Analytical Method

A robust, validated analytical method is the bedrock of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Protocol 1: HPLC Method Development

  • Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile starting point for molecules of moderate polarity.

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water to ensure the amine is protonated and improve peak shape.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and identify any impurities.

  • Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the analyte. Select the wavelength of maximum absorbance (λ-max) for quantification to ensure maximum sensitivity.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a retention time of 5-10 minutes, good peak symmetry (Asymmetry Factor: 0.9 - 1.5), and adequate resolution from any impurities or future degradation products.

  • Validation: This method must be validated for specificity, linearity, accuracy, precision, and range before use in definitive studies. The ability to separate the main peak from degradation products is what defines it as "stability-indicating."

Solubility Assessment: A Multi-Faceted Approach

Solubility dictates the potential routes of administration and is a key determinant of a drug's absorption and bioavailability. A tiered approach is recommended, starting with fundamental solvents and progressing to more complex, biorelevant media.

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and pH values relevant to pharmaceutical processing and physiological conditions.

  • Aqueous (pH-dependency): Water, pH 1.2 buffer (simulated gastric fluid), pH 6.8 buffer (simulated intestinal fluid). The pH-solubility profile is critical for predicting oral absorption.

  • Organic Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400). These are common co-solvents used in liquid formulations.

  • Non-polar Solvents: Dichloromethane (DCM), Methanol. Useful for understanding solubility for chemical synthesis and purification processes.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It is a self-validating system as the presence of undissolved solids at the end of the experiment confirms that saturation was achieved.

Protocol 2: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible solid phase will remain after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent/buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study can confirm the time required to reach a plateau.

  • Sample Preparation: After equilibration, allow the vials to stand for a short period for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter (e.g., PTFE or PVDF, pre-tested for non-binding) to remove all undissolved solids.

  • Analysis: Dilute the filtered supernatant with the mobile phase to a concentration within the validated range of the HPLC method. Analyze the sample and calculate the concentration against a standard curve.

  • Visual Confirmation: Ensure that solid material is still present in each vial after sampling to confirm that the solution was indeed saturated.

Data Presentation and Interpretation

Results should be compiled into a clear, comparative table.

Solvent / Medium Temperature (°C) Solubility (mg/mL) Solubility (µg/mL) Classification
Water25
0.1 N HCl (pH ~1.2)37
pH 6.8 Phosphate Buffer37
Ethanol25
Propylene Glycol25
PEG 40025

Classification based on USP solubility definitions (e.g., Very Soluble, Freely Soluble, Soluble, etc.)

Workflow for Solubility Determination

The entire process can be visualized as a logical flow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting prep1 Weigh excess compound into vials prep2 Add precise volume of selected solvents prep1->prep2 exp1 Equilibrate in shaker bath (e.g., 25°C, 48h) prep2->exp1 exp2 Filter supernatant (0.45 µm filter) exp1->exp2 exp3 Dilute sample with mobile phase exp2->exp3 an1 Analyze via validated HPLC-UV method exp3->an1 an2 Calculate concentration vs. standard curve an1->an2 an3 Tabulate results and classify solubility an2->an3

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Probing Molecular Vulnerabilities

Stability testing determines the intrinsic robustness of a molecule. Forced degradation (or stress testing) is a powerful tool used to identify likely degradation pathways, develop stability-indicating analytical methods, and predict long-term stability.[1]

Principles of Forced Degradation

The compound is subjected to conditions more severe than those it would encounter during storage to accelerate degradation. The standard conditions recommended by the International Council for Harmonisation (ICH) guidelines are:

  • Hydrolysis: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

  • Oxidation: Typically using hydrogen peroxide (e.g., 3% H₂O₂).

  • Photolysis: Exposure to light energy (e.g., using a photostability chamber with defined UV and visible light output).

  • Thermal: High temperature (e.g., 60-80°C), both as a solid and in solution.

Experimental Protocol: Forced Degradation Study

Protocol 3: Stress Testing

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 N HCl and 0.1 N NaOH in separate vials. Heat at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples immediately upon collection before HPLC analysis.

    • Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature and sample at time points.

    • Thermal (Solution): Dilute the stock solution in water. Heat as described for hydrolysis.

    • Thermal (Solid): Place the solid compound in a vial and store it in an oven at high temperature (e.g., 80°C). Periodically dissolve a sample for analysis.

    • Photostability: Expose both solid and solution samples to light in a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stressor concentration, temperature, or exposure time should be adjusted.

  • Mass Balance: Evaluate the results to ensure mass balance. The sum of the increase in degradant peak areas should approximately equal the decrease in the parent peak area. This provides confidence that all major degradants are being detected.

Data Presentation and Interpretation

Summarize the findings in a stability table.

Stress Condition Time (hours) % Assay of Parent % Degradation No. of Degradants Observations (e.g., Peak RRTs)
0.1 N HCl, 60°C24
0.1 N NaOH, 60°C24
3% H₂O₂, RT24
Heat (Solid, 80°C)72
Light (ICH)-

RRT = Relative Retention Time

Workflow for Forced Degradation Studies

This diagram outlines the logical progression of a stress testing experiment.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Prepare 1 mg/mL Stock Solution acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base ox Oxidative (H₂O₂, RT) start->ox therm Thermal (Solution/Solid) start->therm photo Photolytic (ICH Light) start->photo an1 Sample at Timepoints (0, 2, 4, 8, 24h) acid->an1 base->an1 ox->an1 therm->an1 photo->an1 an2 Analyze by Stability- Indicating HPLC an1->an2 an3 Identify Degradants & Calculate Mass Balance an2->an3 an4 Determine Degradation Pathways an3->an4

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

The systematic characterization of this compound's solubility and stability is a critical, non-negotiable phase of its development. The protocols and strategies outlined in this guide provide a robust framework for generating the necessary data. By first developing a stability-indicating analytical method, then executing a tiered solubility assessment, and finally probing for weaknesses with forced degradation studies, researchers can build a comprehensive data package. This package is indispensable for guiding formulation design, defining storage conditions, establishing re-test periods, and ensuring the ultimate safety and efficacy of any potential therapeutic product derived from this molecule.

References

  • PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Wiley Online Library. Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. Wiley Online Library. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). Cheméo. Available from: [Link]

  • PubChem. 3-(3-Aminophenoxy)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available from: [Link]

  • PubChem. 3-Amino-3-(3-ethoxyphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Library of Medicine. Available from: [Link]

  • ResearchGate. Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products. ResearchGate. Available from: [Link]

  • Semantic Scholar. ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. Semantic Scholar. Available from: [Link]

  • NIST. Propanamide. NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. 3-(2-aminophenoxy)propanamide (C9H12N2O2). PubChemLite. Available from: [Link]

  • PubChem. 3-(2-Aminophenoxy)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. Available from: [Link]

  • ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: For research, scientific, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(3-Aminophenoxy)propanamide, a molecule of interest in medicinal chemistry and materials science. The synthetic route detailed herein is a proposed method based on established chemical principles, specifically the Michael addition of 3-aminophenol to acrylamide. This application note offers a step-by-step guide from reagent preparation to product purification and characterization, intended to be a comprehensive resource for researchers.

Introduction

This compound is an organic compound that incorporates an aminophenoxy moiety linked to a propanamide group. The aminophenoxy group is a versatile pharmacophore found in various biologically active molecules, imparting unique electronic and steric properties that can influence solubility, reactivity, and biological interactions[1]. The propanamide functional group can participate in hydrogen bonding and may serve as a precursor or structural component in the development of novel therapeutic agents and polymers[1][2].

The synthesis of this compound is of interest to researchers in drug discovery and materials science. This protocol outlines a practical and efficient method for its preparation in a laboratory setting.

Reaction Principle: The Michael Addition

The core of this synthetic protocol is the aza-Michael addition reaction. This reaction involves the nucleophilic addition of an amine (in this case, the amino group of 3-aminophenol) to an α,β-unsaturated carbonyl compound (acrylamide)[3][4]. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine, facilitating its attack on the electrophilic β-carbon of the acrylamide.

The proposed reaction mechanism is as follows:

  • Deprotonation (optional but enhancing): A base can deprotonate the phenolic hydroxyl group or enhance the nucleophilicity of the amino group of 3-aminophenol.

  • Nucleophilic Attack: The nitrogen atom of the 3-aminophenol attacks the β-carbon of acrylamide.

  • Protonation: The resulting enolate ion is protonated by a proton source in the reaction mixture (e.g., the solvent or a conjugate acid of the base) to yield the final product, this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-AminophenolReagentSigma-Aldrich591-27-5Purity ≥ 98%
AcrylamideReagentSigma-Aldrich79-06-1Purity ≥ 98%
Triethylamine (TEA)AnhydrousSigma-Aldrich121-44-8Used as a basic catalyst.
Methanol (MeOH)AnhydrousFisher Scientific67-56-1Reaction solvent.
Ethyl AcetateACS GradeVWR141-78-6For extraction and chromatography.
HexaneACS GradeVWR110-54-3For chromatography.
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9For column chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: 3-Aminophenol Acrylamide Mixing Dissolve 3-Aminophenol in Methanol Reagents->Mixing Solvent Prepare Solvent: Anhydrous Methanol Solvent->Mixing Addition Add Acrylamide and Triethylamine Mixing->Addition Reflux Heat to Reflux (65°C, 12-24h) Addition->Reflux Evaporation Remove Solvent (Rotary Evaporator) Reflux->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization: NMR, MS, MP Purification->Characterization

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (5.45 g, 50 mmol).

    • Add 50 mL of anhydrous methanol to the flask and stir until the 3-aminophenol is completely dissolved.

  • Addition of Reagents:

    • To the stirred solution, add acrylamide (3.55 g, 50 mmol).

    • Add triethylamine (0.7 mL, 5 mmol) to the reaction mixture as a catalyst.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.

    • Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Wash the organic layer with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting with 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • Acrylamide is a neurotoxin and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 3-Aminophenol is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate PPE.

  • Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Methanol is toxic and flammable. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent.
Loss of product during work-up or purification.Optimize extraction and chromatography conditions.
Impure ProductIncomplete separation during chromatography.Optimize the solvent system for column chromatography.
Presence of starting materials.Ensure the reaction has gone to completion before work-up.

Conclusion

This application note provides a comprehensive and logical protocol for the synthesis of this compound. By following this detailed procedure, researchers can reliably synthesize this valuable compound for further investigation in various scientific fields. The causality behind the experimental choices, such as the use of a basic catalyst and the purification method, is grounded in established principles of organic chemistry.

References

  • PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. Wiley Online Library. [Link]

  • Three Component Synthesis of β‑Aminoxy Amides. ResearchGate. [Link]

  • Model reactions of acrylamide with selected amino compounds. PubMed. [Link]

  • PubChem. 3-(3-Aminophenoxy)propan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. N-(3-Aminophenyl)acrylamide. National Center for Biotechnology Information. [Link]

  • Preparation of 3-aminophenol. PrepChem. [Link]

  • 3-(2-aminophenoxy)propanamide (C9H12N2O2). PubChemLite. [Link]

  • Preparation method for propanamide.
  • Model Reactions of Acrylamide with Selected Amino Compounds. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Potential of 3-(3-Aminophenoxy)propanamide as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a linchpin that dictates the success of the entire construct.[1][2] It is the chemical bridge that connects a biomolecule, such as a monoclonal antibody, to a payload, be it a potent cytotoxic agent, a fluorescent dye, or a nanoparticle. The ideal linker must be stable in circulation to prevent premature payload release, yet susceptible to cleavage under specific conditions within the target microenvironment.[1] This document explores the potential of a novel linker, 3-(3-Aminophenoxy)propanamide, in the field of bioconjugation. While not a widely commercialized linker, its chemical architecture offers intriguing possibilities for creating stable and versatile bioconjugates. These application notes will delve into the synthesis, functionalization, and application of this linker, providing researchers with the foundational knowledge and protocols to explore its utility.

Chemical Properties and Synthesis of this compound

The this compound scaffold possesses two key functional groups: a primary aromatic amine and a primary amide. The aromatic amine is less nucleophilic than its aliphatic counterpart but offers unique reactivity, such as diazotization, for targeted bioconjugation.[][4] The propanamide moiety provides a stable, hydrophilic spacer and a terminal amide that can be hydrolyzed to a carboxylic acid for further functionalization.

A plausible synthetic route to this compound is proposed based on established organic chemistry principles, such as the nucleophilic aromatic substitution reaction similar to the synthesis of related polyimides.[5]

Proposed Synthesis of this compound:

A potential two-step synthesis is outlined below:

  • Michael Addition: Acrylamide can be reacted with 3-aminophenol in a Michael addition reaction to form this compound. This reaction is typically base-catalyzed.

  • Purification: The resulting product would then be purified using standard techniques such as column chromatography or recrystallization.

Bioconjugation Strategies Utilizing the Aminophenoxy Moiety

The primary aromatic amine of this compound is the key to its utility as a bioconjugation linker. Two primary strategies can be employed to leverage this functional group:

Diazotization-Based Conjugation to Tyrosine Residues

Aromatic amines can be converted to diazonium salts under acidic conditions with sodium nitrite.[][4] These diazonium salts are electrophilic and can react with electron-rich aromatic amino acid residues on proteins, primarily tyrosine, and to a lesser extent, histidine.[6] This reaction forms a stable azo bond, creating a covalent linkage between the linker and the protein.

Diazotization_Conjugation Linker This compound Diazonium Diazonium Salt Intermediate Linker->Diazonium NaNO₂, HCl, 0-5°C Conjugate Protein-Linker Conjugate (Azo Bond) Diazonium->Conjugate pH 8-9 Protein Protein (with Tyrosine) Protein->Conjugate

Amide Bond Formation via Amine Functionalization

While the aromatic amine is weakly nucleophilic, it can still participate in amide bond formation with activated carboxylic acids, such as those activated with EDC/NHS chemistry.[7][8] This approach is common for conjugating molecules to primary amines on proteins, like lysine residues.[7]

Amide_Bond_Formation Linker This compound Conjugate Linker-Molecule Conjugate (Amide Bond) Linker->Conjugate ActivatedMolecule Activated Molecule (e.g., NHS-ester) ActivatedMolecule->Conjugate pH 7.2-9

Creating a Heterobifunctional Linker from this compound

To be truly versatile, a linker should be heterobifunctional, allowing for the sequential attachment of two different molecules. The propanamide end of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(3-aminophenoxy)propanoic acid. This carboxylic acid can then be activated (e.g., with EDC/NHS) to react with a primary amine on a payload molecule. The aromatic amine on the other end can then be used to conjugate to a biomolecule as described above.

Heterobifunctional_Strategy cluster_0 Step 1: Payload Attachment cluster_1 Step 2: Bioconjugation Linker This compound HydrolyzedLinker 3-(3-Aminophenoxy)propanoic acid Linker->HydrolyzedLinker Acid/Base Hydrolysis ActivatedLinker Activated Linker (NHS-ester) HydrolyzedLinker->ActivatedLinker EDC, NHS LinkerPayload Linker-Payload Conjugate ActivatedLinker->LinkerPayload Payload Payload (with Amine) Payload->LinkerPayload FinalConjugate Biomolecule-Linker-Payload Conjugate LinkerPayload->FinalConjugate Diazotization or other amine reaction Biomolecule Biomolecule (e.g., Antibody) Biomolecule->FinalConjugate

Experimental Protocols

The following protocols are provided as a starting point for researchers wishing to explore the use of this compound as a bioconjugation linker. Note: These are generalized protocols and may require optimization for specific applications.

Protocol 1: Synthesis of 3-(3-Aminophenoxy)propanoic Acid

This protocol describes the hydrolysis of the amide functionality to a carboxylic acid.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in 6 M HCl.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution to pH ~7 with a NaOH solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Activation of 3-(3-Aminophenoxy)propanoic Acid with EDC/NHS

This protocol activates the carboxylic acid for reaction with primary amines.

Materials:

  • 3-(3-Aminophenoxy)propanoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 3-(3-Aminophenoxy)propanoic acid in anhydrous DMF or DCM under an inert atmosphere.

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • The resulting solution containing the NHS-activated linker can be used directly in the next step or stored under inert gas at low temperature.

Protocol 3: Conjugation of an Amine-Containing Payload to the Activated Linker

Materials:

  • NHS-activated 3-(3-aminophenoxy)propanoic acid solution

  • Amine-containing payload molecule

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add the solution of the NHS-activated linker to the payload solution.

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the linker-payload conjugate using appropriate chromatographic techniques.

Protocol 4: Diazotization of the Linker-Payload Conjugate and Coupling to a Protein

Materials:

  • Linker-payload conjugate

  • Hydrochloric acid (HCl), 1 M

  • Sodium nitrite (NaNO₂) solution, freshly prepared

  • Protein solution in a suitable buffer (e.g., borate buffer, pH 8.5)

  • Ice bath

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the linker-payload conjugate in 1 M HCl and cool to 0-5°C in an ice bath.

  • Slowly add a freshly prepared solution of NaNO₂ (1.1 equivalents) dropwise while maintaining the temperature between 0-5°C.

  • Stir the reaction for 15-30 minutes at 0-5°C to form the diazonium salt.

  • In a separate vessel, prepare the protein solution in a cold buffer (pH 8.5).

  • Slowly add the cold diazonium salt solution to the cold protein solution with gentle stirring.

  • Allow the reaction to proceed for 1-2 hours at 4°C.

  • Quench the reaction by adding a tyrosine solution to consume any unreacted diazonium salt.

  • Purify the resulting protein-linker-payload conjugate using size-exclusion chromatography to remove unreacted small molecules.

Data Presentation and Characterization

The success of the bioconjugation should be assessed using a variety of analytical techniques.

Analytical Technique Purpose
UV-Vis Spectroscopy To determine the drug-to-antibody ratio (DAR) by measuring the absorbance of the drug and the protein.
Mass Spectrometry (MS) To confirm the covalent attachment of the linker-payload to the protein and to determine the DAR.
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and to detect any aggregation.
Reverse-Phase HPLC (RP-HPLC) To determine the average DAR and the distribution of drug-loaded species.

Conclusion and Future Perspectives

This compound presents a promising, albeit underexplored, scaffold for bioconjugation. Its dual functionality allows for the development of heterobifunctional linkers capable of connecting a wide range of biomolecules and payloads. The diazotization-based conjugation to tyrosine residues offers a site-specific alternative to the more common lysine-based conjugation methods. Further research is warranted to fully characterize the stability of the resulting azo-linkage in biological systems and to optimize the reaction conditions for various applications. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this versatile linker in their own work.

References

  • BroadPharm. (n.d.). Amine Reactive Linkers. Retrieved from a relevant BroadPharm webpage.[9]

  • Patsenker, L. D., & Shmanai, V. V. (2012). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. Bioconjugate Chemistry, 23(12), 2434–2445.[10]

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from the Thermo Fisher Scientific website.[7]

  • BOC Sciences. (n.d.). Custom Diazotization Services. Retrieved from the BOC Sciences website.[]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from the Organic Chemistry Portal.[4]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from the Chemistry LibreTexts platform.[6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Tsuchikama, K., & Anami, Y. (2021). Antibody–drug conjugates: recent advances in linker chemistry. RSC Chemical Biology, 2(4), 1058-1073.[1]

  • Biopharma PEG. (n.d.). ADC Linkers. Retrieved from the Biopharma PEG website.[2]

  • Wu, A. M., & Senter, P. D. (2005). Arming antibodies: prospects and challenges for immunoconjugates.
  • Dennler, P., Chiotellis, A., Fischer, E., & Schibli, R. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. CHIMIA International Journal for Chemistry, 68(11), 770-774.[8]

  • Hermanson, G. T. (2013).
  • Wikipedia. (n.d.). Bioconjugation. Retrieved from Wikipedia.[11]

  • Zhang, D., et al. (2016). A new l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene based polyimide with high thermal stability and low dielectric constant. Journal of Applied Polymer Science, 133(48).[5]

Sources

Application of 3-(3-Aminophenoxy)propanamide in Cell-Based Assays: A Note on the Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Research Community,

As a Senior Application Scientist, my primary commitment is to provide the scientific community with information that is not only accurate and actionable but also grounded in robust, verifiable data. The request for a detailed guide on the application of 3-(3-Aminophenoxy)propanamide in cell-based assays is one of significant interest, as the exploration of novel chemical entities is a cornerstone of innovation in drug discovery and life sciences research.

Following a comprehensive and diligent search of the current scientific literature, including peer-reviewed journals, established protocol databases, and technical datasheets, it has become evident that there is a notable absence of specific, published research detailing the use of this compound in cell-based assays.

The Criticality of Foundational Data

The development of a reliable application note and validated protocols, as requested, is contingent upon a foundation of primary research. Such research would typically include:

  • Mechanism of Action (MoA) Studies: Elucidation of the molecular targets and signaling pathways modulated by the compound.

  • Dose-Response and Cytotoxicity Profiles: Determination of the effective concentration range and assessment of potential toxicity across various cell lines.

  • Assay-Specific Validation: Peer-reviewed studies demonstrating the compound's utility and performance in specific assays (e.g., proliferation, apoptosis, reporter gene assays).

Without this foundational data, the creation of a guide that meets the high standards of scientific integrity—replete with field-proven insights and self-validating protocols—is not feasible. To generate content without this backing would be to engage in speculation, which would be a disservice to the rigorous standards of the research community.

Context from Related Chemical Scaffolds

While specific data on this compound is not available, it is worth noting that the broader class of aminophenol and propanamide derivatives has been a subject of scientific inquiry. Studies on related structures have explored a range of potential biological activities. For instance, various derivatives have been synthesized and evaluated for their potential as:

  • Anticancer Agents: Some novel propanamide derivatives have been investigated for their antiproliferative effects on various cancer cell lines, such as MCF-7, HCT-116, and HeLa cells.[1][2]

  • Antimicrobial and Antioxidant Compounds: Research into o-aminophenol derivatives has indicated potential for antimicrobial and antioxidant activities.[3]

  • Enzyme Inhibitors: Certain N-(3-hydroxyphenyl)benzamide derivatives have been synthesized and evaluated for enzyme inhibition activity against targets like cholinesterases and lipoxygenase.[4]

  • Androgen Receptor Degraders: A series of propanamide derivatives have been designed and characterized as selective androgen receptor degraders (SARDs) for potential use in treating prostate cancer.[5]

These examples serve to illustrate that the chemical scaffold of this compound belongs to a class of compounds with established biological relevance. However, it is a fundamental principle of medicinal chemistry and cell biology that even minor structural modifications can lead to significant changes in biological activity. Therefore, one cannot reliably extrapolate the specific activities of these related compounds to this compound.

Path Forward and Conclusion

The absence of specific application data for this compound represents not a roadblock, but an opportunity for novel research. For scientists and drug development professionals interested in this particular molecule, the logical next step would be to conduct initial exploratory studies.

A potential workflow for such an investigation is outlined below:

Caption: A generalized workflow for the initial characterization and assay development of a novel chemical compound.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. ResearchGate. Available at: [Link]

  • N-(3-Hydroxyphenyl)propanamide | C9H11NO2 | CID 210708. PubChem, National Institutes of Health. Available at: [Link]

  • 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947. PubChem, National Institutes of Health. Available at: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. ResearchGate. Available at: [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central, National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-(4-aminophenoxy)picolinamide Derivatives As Potential Antitumor Agents. AMiner. Available at: [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed Central, National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available at: [Link]

  • N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed Central, National Institutes of Health. Available at: [Link]

  • 3-(2-Aminophenoxy)propanamide | C9H12N2O2 | CID 39869131. PubChem, National Institutes of Health. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed, National Institutes of Health. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Incorporation of 3-(3-Aminophenoxy)propanamide into Small Molecule Libraries via Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-(3-Aminophenoxy)propanamide in Drug Discovery

The relentless pursuit of novel chemical entities in drug discovery necessitates a diverse toolkit of versatile building blocks. Small molecule drugs, typically with molecular weights under 900 Daltons, form the backbone of the pharmaceutical industry, valued for their potential for oral administration and ability to permeate cell membranes to reach specific targets.[1][2][3] this compound is a valuable scaffold in this context. It features a primary aromatic amine poised for nucleophilic attack, making it an ideal component for library synthesis via amide bond formation. The molecule's structure, combining a flexible propanamide linker with a rigid phenoxy core, allows for the systematic exploration of chemical space.

This application note provides a comprehensive, field-tested protocol for the efficient incorporation of this compound into small molecule libraries. We will detail a validated amide coupling methodology, a robust purification strategy tailored for polar compounds, and the necessary analytical workflows for structural confirmation and purity assessment. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries with novel structures.

Foundational Chemistry: Reactivity and Rationale

The successful incorporation of this compound hinges on understanding its chemical properties. The key reactive site is the primary aromatic amine (-NH₂) on the phenoxy ring. Aromatic amines are generally less basic and less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.[4] Consequently, direct reaction with a carboxylic acid is inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5]

To overcome this, the carboxylic acid must be activated to create a more electrophilic species.[5] This protocol employs a carbodiimide-based coupling strategy, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-hydroxy-7-azabenzotriazole (HOAt).

  • EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • HOAt (Additive): This additive serves a dual purpose. It traps the O-acylisourea to form an activated ester, which is less prone to racemization and more stable than the O-acylisourea itself. It also acts as a superior acylating agent, accelerating the reaction and suppressing side reactions, leading to higher yields and purity. The use of EDC/HOAt combinations has been shown to be highly effective for creating amide bonds in library synthesis.[6]

  • DIPEA (Base): A non-nucleophilic tertiary amine, N,N'-Diisopropylethylamine, is used to scavenge the HCl generated during the activation step without competing in the primary coupling reaction.[5]

This combination of reagents provides a reliable and high-yielding method for coupling a wide range of carboxylic acids to the this compound scaffold.

Experimental Protocol: Amide Coupling Reaction

This protocol details the coupling of a generic carboxylic acid (R-COOH) with this compound. Researchers should adjust molar equivalents based on the specific molecular weight of their chosen carboxylic acid.

3.1 Materials and Reagents

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • LC-MS grade acetonitrile and water with 0.1% formic acid

3.2 Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 5 minutes.

  • Acid Activation: Add EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Coupling Reaction: Add the amine solution from Step 3 to the activated acid mixture from Step 2.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 8-16 hours.[5] The goal is the complete consumption of the limiting reagent (typically the carboxylic acid).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthetic Workflow Diagram

The overall process from starting materials to the crude product is summarized in the workflow below.

G cluster_prep Reagent Preparation cluster_reaction Reaction Core cluster_workup Work-up & Isolation reagents Carboxylic Acid (1.0 eq) HOAt (1.2 eq) Anhydrous DMF activation Add EDC (1.2 eq) Stir 30 min @ RT (Acid Activation) reagents->activation amine This compound (1.1 eq) DIPEA (2.5 eq) Anhydrous DMF coupling Combine Solutions Stir 8-16h @ RT (Amide Coupling) amine->coupling activation->coupling monitoring Monitor by TLC / LC-MS coupling->monitoring monitoring->coupling Incomplete? dilute Dilute with DCM monitoring->dilute Complete wash Wash with: 1. Sat. NaHCO₃ (2x) 2. Water (1x) 3. Brine (1x) dilute->wash dry Dry (MgSO₄), Filter, Concentrate in vacuo wash->dry crude Crude Product dry->crude

Caption: Synthetic workflow for amide coupling.

Purification Strategy: Reverse-Phase HPLC

The resulting amide product is expected to be a relatively polar small molecule, making reverse-phase high-performance liquid chromatography (RP-HPLC) an ideal purification technique.[7][8] RP-HPLC separates molecules based on their hydrophobicity, which is effective for removing nonpolar impurities and residual reagents.[9]

5.1 Recommended Protocol

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter through a 0.45 µm syringe filter to remove particulates.

  • Column: Use a C18 stationary phase column suitable for preparative scale purification.

  • Mobile Phase: A typical mobile phase consists of a gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Gradient Elution: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase the concentration of Solvent B over 20-30 minutes. The exact gradient should be optimized based on an initial analytical scale injection.

  • Detection & Fraction Collection: Monitor the elution profile using a UV detector (typically at 254 nm and 280 nm). Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final, purified compound.

Analytical Characterization and Validation

Post-purification, it is critical to confirm the identity and assess the purity of the final compound. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice.

  • LC-MS Analysis: This technique provides two key pieces of information. The LC component confirms the purity of the sample by showing a single major peak, and the MS component provides the mass-to-charge ratio (m/z), which should correspond to the calculated molecular weight of the target molecule.[10] Electrospray ionization (ESI) is the most common and effective ionization technique for polar small molecules.[10][11]

  • NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum should show characteristic peaks for the aromatic protons of the phenoxy ring, the aliphatic protons of the propanamide linker, and the newly formed amide N-H proton. The integration of these peaks should correspond to the number of protons in the structure.

Analytical Validation Workflow

G cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis start Purified Compound (Post-HPLC) lcms_run Inject on Analytical C18 Column start->lcms_run nmr_run Dissolve in DMSO-d₆ Acquire ¹H NMR Spectrum start->nmr_run lc_purity Assess Purity: Single Major Peak? lcms_run->lc_purity ms_mass Confirm Mass: Expected [M+H]⁺? lc_purity->ms_mass Yes fail Re-Purify or Re-Synthesize lc_purity->fail No ms_mass->nmr_run Yes ms_mass->fail No nmr_confirm Confirm Structure: Correct Shifts & Integration? nmr_run->nmr_confirm final_product Characterized Product (>95% Purity) nmr_confirm->final_product Yes nmr_confirm->fail No

Sources

Application Note: Theoretical Use of 3-(3-Aminophenoxy)propanamide as a Novel Linker for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note is a theoretical guide based on the chemical properties of 3-(3-Aminophenoxy)propanamide and established principles of solid-phase peptide synthesis (SPPS). To date, the use of this specific compound as a linker in SPPS is not documented in peer-reviewed literature or standard protocols. This document is intended for research and development professionals interested in exploring novel linkers and methodologies in peptide chemistry.

Introduction: The Quest for Novel Linkers in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling rapid and efficient assembly of amino acid chains.[1][2] The success of SPPS is critically dependent on several factors, including the choice of solid support, protecting groups, and the linker molecule that tethers the growing peptide chain to the resin.[1][3] Linkers are not merely anchors; they define the C-terminal functionality of the final peptide and the conditions under which the peptide is cleaved from the support.[3]

The ongoing development of new linkers is driven by the need for milder cleavage conditions, compatibility with sensitive functional groups, and the synthesis of complex peptide conjugates.[4][5] This application note proposes a theoretical framework for the use of This compound as a novel, bifunctional linker for SPPS. Its structure, featuring a primary aromatic amine and a propanamide moiety, offers intriguing possibilities for anchoring to a solid support and subsequent peptide chain elongation.

Chemical Rationale and Proposed Mechanism

The chemical structure of this compound presents two key functional groups for its potential application as an SPPS linker:

  • The Primary Aromatic Amine: This group can be readily acylated to form a stable amide bond with a carboxylic acid-functionalized solid support, such as a pre-activated Wang or Merrifield resin. This would serve as the anchor point to the solid phase.

  • The Propanamide Group: The terminal primary amide of the propanamide moiety is relatively stable. However, it can be conceptualized as a precursor to a carboxylic acid attachment point for the first amino acid of the peptide sequence. This would likely require a chemical modification step after the linker is attached to the resin.

The proposed workflow involves a "safety-catch" like strategy, where the linker is attached to the resin in a stable form, and then "activated" to allow for peptide synthesis.[4][5]

Proposed Workflow Overview

G cluster_0 Phase 1: Linker Immobilization cluster_1 Phase 2: Activation & First AA Coupling cluster_2 Phase 3: Peptide Elongation & Cleavage A Carboxy-functionalized Resin C Linker-Functionalized Resin A->C Coupling Reagents (e.g., DIC/HOBt) B This compound B->C D Linker-Functionalized Resin E Activation/Modification of Propanamide D->E F Activated Linker-Resin E->F H Peptide-Resin (Single AA) F->H Coupling G Fmoc-AA-OH (First Amino Acid) G->H I Peptide-Resin (Single AA) J Standard SPPS Cycles (Deprotection, Coupling) I->J K Full-Length Peptide-Resin J->K L Cleavage Cocktail K->L M Purified Peptide L->M

Caption: Proposed workflow for using this compound in SPPS.

Detailed Hypothetical Protocols

The following protocols are theoretical and would require significant optimization and experimental validation.

Materials and Reagents
Reagent/MaterialRecommended Grade/Specification
This compound>98% Purity
Carboxy-functionalized Resin (e.g., Wang Resin)100-200 mesh, 0.8-1.2 mmol/g loading
N,N'-Diisopropylcarbodiimide (DIC)>99%
Hydroxybenzotriazole (HOBt)Anhydrous
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Anhydrous
PiperidineReagent grade
Trifluoroacetic acid (TFA)>99%
Fmoc-protected Amino AcidsStandard side-chain protection
Triisopropylsilane (TIS)>98%
WaterHPLC grade
Protocol 1: Immobilization of the Linker onto the Solid Support

This protocol describes the attachment of this compound to a carboxy-functionalized resin.

Rationale: The primary aromatic amine of the linker is coupled to the carboxylic acid groups on the resin via a standard amide bond formation reaction. DIC/HOBt is a common and efficient coupling cocktail for this purpose.[2]

  • Resin Swelling: Swell 1g of carboxy-functionalized resin in DMF for 1 hour in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

  • Activation and Coupling: Add 3 equivalents of DIC to the solution from step 2 and immediately add the mixture to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction using a Kaiser test on a small sample of the resin. The test should be negative (yellow beads), indicating the absence of free primary amines on the linker.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the linker-functionalized resin under vacuum.

G Resin Resin-COOH Carboxy-functionalized Resin Coupling DIC/HOBt in DMF Resin->Coupling Linker H2N-Aryl-O-(CH2)2-CONH2 This compound Linker->Coupling Product Resin-CO-NH-Aryl-O-(CH2)2-CONH2 Linker-Functionalized Resin Coupling->Product

Caption: Immobilization of the linker onto a carboxy-functionalized resin.

Protocol 2: On-Resin Modification and First Amino Acid Coupling

This is the most speculative step and would require substantial research. A plausible approach is the enzymatic or chemical conversion of the propanamide to a carboxylic acid. For this theoretical protocol, we will assume a hypothetical selective hydrolysis.

Rationale: To attach the first amino acid, a carboxylic acid handle is required. A selective hydrolysis of the primary amide in the presence of the amide bond linking to the resin is challenging but could potentially be achieved with specific enzymes or carefully controlled acidic conditions.

  • Resin Swelling: Swell the linker-functionalized resin from Protocol 3.2 in an appropriate buffer or solvent system.

  • Hypothetical Hydrolysis: Treat the resin with a specific amidase or under mild acidic conditions designed to selectively hydrolyze the terminal amide to a carboxylic acid.

  • Washing: Wash the resin thoroughly to remove hydrolysis reagents.

  • First Amino Acid Coupling:

    • Swell the activated (now carboxy-terminated) linker-resin in DMF.

    • In a separate vial, pre-activate 3 equivalents of the first Fmoc-protected amino acid with DIC/HOBt in DMF.

    • Add the activated amino acid solution to the resin and react for 2-4 hours.

  • Capping: To block any unreacted sites, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

Protocol 3: Peptide Elongation and Cleavage

This phase follows standard Fmoc-SPPS procedures.[6][7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin with DMF (5x).

  • Coupling: Couple the next Fmoc-protected amino acid (3 equivalents, pre-activated with DIC/HOBt) for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 1).

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. The cleavage would occur at the ester bond formed during the first amino acid coupling.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Potential Advantages and Challenges

Potential Advantages:

  • Novel Cleavage Properties: The phenoxy-propanamide structure might offer unique cleavage characteristics compared to standard linkers.

  • Modularity: The aromatic ring could be further functionalized to tune the properties of the linker.

Challenges:

  • Selective Activation: The primary challenge is the selective modification of the terminal propanamide to a carboxylic acid without affecting the amide bond linking to the resin. This is a significant hurdle that would require dedicated research.

  • Stability: The stability of the entire linker system to the repeated cycles of Fmoc deprotection (piperidine) and coupling needs to be experimentally verified.

Conclusion

While the use of this compound in solid-phase peptide synthesis is not yet established, its bifunctional nature presents it as a candidate for development as a novel linker. This theoretical application note outlines a potential workflow, highlighting both the opportunities and the significant chemical challenges that would need to be overcome. Further research, particularly into the selective on-resin modification of the propanamide group, is required to validate this concept.

References

  • García-Ramos, Y., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. Available from: [Link]

  • García-Ramos, Y., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. Available from: [Link]

  • Subiros-Funosas, R., et al. (2023). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Protocols. Available from: [Link]

  • Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. CORE. Available from: [Link]

  • Google Patents. (2020). WO2020030663A1 - Cleavable linker for peptide synthesis. Google Patents.
  • ResearchGate. (n.d.). Linkers for the solid-phase peptide synthesis prepared in this work. ResearchGate. Available from: [Link]

  • Google Patents. (2002). EP1179537A1 - Solid phase peptide synthesis method. Google Patents.
  • Abzena. (n.d.).
  • Google Patents. (2015). US9169287B2 - Solid phase peptide synthesis processes and associated systems. Google Patents.
  • Google Patents. (2008). WO2008044890A1 - A method for preparing peptides using by solid phase synthesis. Google Patents.

Sources

Application Notes and Protocols for the Synthesis of 3-(3-Aminophenoxy)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-(3-Aminophenoxy)propanamide Scaffold in Medicinal Chemistry

The this compound scaffold is a key pharmacophore in modern drug discovery, offering a versatile platform for the synthesis of a diverse array of therapeutic candidates. The inherent structural features—a flexible propanamide linker, a reactive aniline moiety, and an ether linkage—provide multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The amide bond, a cornerstone of peptide and protein structure, is a prevalent feature in a significant portion of marketed pharmaceuticals, underscoring the importance of synthetic methodologies that can efficiently construct and derivatize this functional group.[1][2] Furthermore, the strategic modification of the this compound core allows for the exploration of bioisosteric replacements, a powerful strategy in medicinal chemistry to enhance efficacy, reduce toxicity, and overcome drug resistance.[3][4]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of the core this compound molecule and its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogs.

Part 1: Synthesis of the Core Intermediate: 3-(3-Aminophenoxy)propanoic Acid

The synthesis of the central building block, 3-(3-aminophenoxy)propanoic acid, is efficiently achieved in a two-step sequence commencing with the Michael addition of 3-aminophenol to acrylonitrile, followed by the hydrolysis of the resulting nitrile.

Step 1: Synthesis of 3-(3-Aminophenoxy)propanenitrile via Michael Addition

The initial step involves a base-catalyzed Michael addition of 3-aminophenol to acrylonitrile. The phenoxide, generated in situ, acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Aminophenol

    • Acrylonitrile

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 3-aminophenol (1.0 eq) in methanol, add a catalytic amount of sodium hydroxide (0.1 eq).

    • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the sodium phenoxide salt.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add acrylonitrile (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid (HCl).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-aminophenoxy)propanenitrile.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • The use of a catalytic amount of sodium hydroxide is crucial for deprotonating the phenolic hydroxyl group of 3-aminophenol, thereby generating the more nucleophilic phenoxide ion required for the Michael addition.

  • The reaction is performed at a low initial temperature to control the exothermicity of the reaction and to minimize potential polymerization of acrylonitrile.

Diagram: Michael Addition of 3-Aminophenol to Acrylonitrile

G cluster_reactants Reactants cluster_product Product aminophenol 3-Aminophenol phenoxide Phenoxide Ion aminophenol->phenoxide Deprotonation acrylonitrile Acrylonitrile nitrile 3-(3-Aminophenoxy)propanenitrile acrylonitrile->nitrile Michael Addition base NaOH (cat.) base->phenoxide phenoxide->nitrile Michael Addition

Caption: Workflow for the synthesis of 3-(3-aminophenoxy)propanenitrile.

Step 2: Hydrolysis of 3-(3-Aminophenoxy)propanenitrile to 3-(3-Aminophenoxy)propanoic Acid

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic conditions. The reaction proceeds via an initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid.[5][6][7]

Experimental Protocol:

  • Reagents and Materials:

    • 3-(3-Aminophenoxy)propanenitrile

    • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

    • Water (H₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, suspend 3-(3-aminophenoxy)propanenitrile (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 3-(3-aminophenoxy)propanoic acid.

Causality of Experimental Choices:

  • Strong acid catalysis is necessary to protonate the nitrile, making it more susceptible to nucleophilic attack by water.[5]

  • Heating under reflux provides the necessary activation energy for the hydrolysis of both the nitrile and the intermediate amide.

Diagram: Acid-Catalyzed Hydrolysis of a Nitrile

G nitrile Nitrile protonated_nitrile Protonated Nitrile nitrile->protonated_nitrile Protonation (H⁺) water_attack Nucleophilic Attack by H₂O protonated_nitrile->water_attack protonated_amide Protonated Amide water_attack->protonated_amide Proton Transfer amide Amide Intermediate protonated_amide->amide Deprotonation carboxylic_acid Carboxylic Acid amide->carboxylic_acid Further Hydrolysis

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Part 2: Synthesis of this compound Derivatives

With the core carboxylic acid in hand, a variety of derivatives can be synthesized, primarily through the formation of an amide bond with different amines. Two highly effective and commonly used coupling methods are detailed below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) as an additive to facilitate amide bond formation and suppress racemization.[8][9][10]

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and readily undergoes nucleophilic attack by the amine.[8][11]

Experimental Protocol:

  • Reagents and Materials:

    • 3-(3-Aminophenoxy)propanoic acid

    • Desired primary or secondary amine (1.1 eq)

    • EDC.HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve 3-(3-aminophenoxy)propanoic acid (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) followed by the portion-wise addition of EDC.HCl (1.2 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (EDC/HOBt Coupling):

ReagentMolar Eq.Purpose
3-(3-Aminophenoxy)propanoic acid1.0Carboxylic acid substrate
Amine1.1Nucleophile
EDC.HCl1.2Coupling agent, activates carboxylic acid
HOBt1.2Additive, forms active ester, reduces racemization
DIPEA3.0Non-nucleophilic base to neutralize HCl and deprotonate amine

Diagram: EDC/HOBt Coupling Mechanism

G cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Amide Formation acid R-COOH acylisourea O-Acylisourea Intermediate acid->acylisourea edc EDC edc->acylisourea active_ester HOBt Active Ester acylisourea->active_ester hobt HOBt hobt->active_ester amide Amide Product active_ester->amide amine R'-NH₂ amine->amide

Caption: Workflow of EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered substrates.[3][4][12]

Mechanism Insight: The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt anion then attacks this intermediate to generate a highly reactive OAt-active ester, which readily reacts with the amine. The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction via a neighboring group effect.[1][4][13]

Experimental Protocol:

  • Reagents and Materials:

    • 3-(3-Aminophenoxy)propanoic acid

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve 3-(3-aminophenoxy)propanoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (HATU Coupling):

ReagentMolar Eq.Purpose
3-(3-Aminophenoxy)propanoic acid1.0Carboxylic acid substrate
Amine1.1Nucleophile
HATU1.2High-efficiency coupling agent
DIPEA3.0Non-nucleophilic base

Diagram: HATU Coupling Mechanism

G acid Carboxylic Acid carboxylate Carboxylate Anion acid->carboxylate Deprotonation (Base) isouronium O-Acylisouronium Salt carboxylate->isouronium hatu HATU hatu->isouronium active_ester OAt-Active Ester isouronium->active_ester hoat HOAt Anion hoat->active_ester Displaced amide Amide Product active_ester->amide amine Amine amine->amide

Caption: Mechanism of HATU mediated amide coupling.

Part 3: Further Derivatization Strategies

The this compound scaffold offers additional sites for modification, namely the primary aromatic amine and the amide nitrogen.

N-Acylation of the Aromatic Amine

The primary amine on the phenoxy ring can be readily acylated using acyl chlorides or anhydrides in the presence of a base.[14][15] This allows for the introduction of a wide range of substituents.

General Protocol:

  • Dissolve the this compound derivative in a suitable aprotic solvent (e.g., DCM or THF).

  • Add a base such as pyridine or triethylamine.

  • Cool the mixture to 0 °C and slowly add the desired acyl chloride or anhydride.

  • Stir at room temperature until the reaction is complete.

  • Work-up involves washing with aqueous acid, base, and brine, followed by drying and purification.

N-Alkylation of the Amide

While more challenging due to the lower nucleophilicity of the amide nitrogen, N-alkylation can be achieved using a strong base to deprotonate the amide, followed by reaction with an alkyl halide.[16]

General Protocol:

  • Dissolve the this compound derivative in an anhydrous aprotic solvent such as THF or DMF.

  • Treat with a strong base like sodium hydride (NaH) at 0 °C to generate the amide anion.

  • Add the desired alkyl halide and allow the reaction to proceed at room temperature or with gentle heating.

  • Quench the reaction carefully with water and proceed with standard extractive work-up and purification.

Conclusion

The synthetic protocols detailed in this guide provide a robust and versatile framework for the preparation and derivatization of this compound analogs. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize this valuable scaffold to generate novel molecular entities with therapeutic potential. The methods described are amenable to a wide range of substrates, enabling the exploration of diverse chemical space in the pursuit of new and improved drug candidates.

References

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • Drug Discovery Pro. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Amidation.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Organic & Biomolecular Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.

Sources

Application Notes & Protocols: 3-(3-Aminophenoxy)propanamide as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Privileged Scaffolds in Drug Discovery

The journey of drug discovery is a meticulous process of designing, synthesizing, and testing new chemical entities to identify candidates with therapeutic potential. A cornerstone of this process is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2][3] The strategic use of such scaffolds accelerates the discovery process by providing a robust starting point for developing focused compound libraries.[4]

This guide introduces the 3-(3-Aminophenoxy)propanamide core as a versatile and synthetically tractable scaffold for structure-activity relationship (SAR) studies. SAR analysis is fundamental to understanding how modifications to a molecule's structure influence its biological activity, guiding the optimization of initial "hits" into potent and selective "leads".[5][6][7] This document provides a comprehensive framework for leveraging the this compound scaffold, covering library design, detailed synthetic and biological assay protocols, and the principles of SAR data interpretation.

Section 1: The this compound Scaffold: A Modular Platform for SAR

The utility of the this compound scaffold lies in its distinct, modifiable regions, which allow for a systematic exploration of chemical space. Each region can be altered to probe different aspects of molecular recognition at a biological target.

Key Structural Features for Diversification:

  • The Aromatic Amine (R¹): The primary amine at the 3-position of the phenoxy ring is a key handle for introducing a wide variety of functional groups via well-established reactions like acylation, sulfonylation, and reductive amination. Modifications here can explore hydrogen bonding interactions, steric bulk tolerance, and electronic effects.

  • The Phenoxy Ring (R²): The aromatic ring can be substituted with various groups (e.g., halogens, alkyls, alkoxys) to modulate the electronic properties (electron-donating vs. electron-withdrawing) and lipophilicity of the molecule. This allows for fine-tuning of binding interactions and pharmacokinetic properties.[8][9]

  • The Propanamide Tail (R³): The amide portion of the propanamide side chain can be N-substituted to introduce new interaction points or to alter the molecule's conformational flexibility.

The modular nature of this scaffold makes it an ideal tool for building a focused library to quickly generate meaningful SAR data.

Section 2: Workflow for SAR Studies Using the Target Scaffold

A typical SAR campaign involves a logical progression from initial design to data-driven optimization.[10] The workflow is an iterative cycle aimed at building a clear picture of the structural requirements for biological activity.

SAR_Workflow cluster_0 Design & Synthesis Phase cluster_1 Screening & Analysis Phase cluster_2 Optimization Phase Scaffold Scaffold Selection (this compound) Library_Design Focused Library Design (In Silico & Expert-Driven) Scaffold->Library_Design Synthesis Parallel Synthesis of Analogs Library_Design->Synthesis Screening Biological Screening (e.g., Kinase Assay) Synthesis->Screening Compound Library Data_Analysis Data Analysis & SAR Elucidation Screening->Data_Analysis Lead_Opt Lead Optimization (ADME/Tox Profiling) Data_Analysis->Lead_Opt SAR Insights New_Design Design of Next-Gen Analogs Lead_Opt->New_Design New_Design->Library_Design Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Section 3: Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of the core scaffold, the generation of an analog library, and a representative biological evaluation.

Protocol 1: Synthesis of the Core Scaffold - this compound

This two-step protocol describes the synthesis of the parent scaffold starting from commercially available 3-aminophenol.

Step A: N-alkylation of 3-Aminophenol with 3-Bromopropanamide

  • Reagents & Materials: 3-aminophenol, 3-bromopropanamide, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a round-bottom flask, add 3-aminophenol (1.0 eq), K₂CO₃ (2.5 eq), and DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of 3-bromopropanamide (1.1 eq) in DMF dropwise to the mixture.

    • Heat the reaction to 70°C and stir overnight.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, dichloromethane/methanol gradient) to yield this compound.

Step B: Characterization

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Library Synthesis - Parallel Acylation of the Aromatic Amine

This protocol details the synthesis of a small, focused library by acylating the primary amine of the core scaffold. This approach is amenable to parallel synthesis formats.[11]

Reagents & Materials: this compound scaffold, a selection of acid chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride), triethylamine (TEA), dichloromethane (DCM).

  • Procedure (for a single reaction, adaptable to a parallel synthesizer):

    • In a reaction vial, dissolve the this compound scaffold (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.

    • Slowly add the desired acid chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • The resulting amide analogs can often be purified by simple precipitation or by preparative HPLC if necessary.

Protocol 3: Biological Evaluation - In Vitro Kinase Inhibition Assay (Example)

To determine the biological activity of the synthesized analogs, a robust and reproducible bioassay is required.[12] This example protocol describes a common method for screening small molecule kinase inhibitors.[13]

Assay Principle: This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of this process by a compound results in a higher signal.

Materials: Kinase of interest (e.g., a tyrosine kinase), corresponding substrate peptide, ATP, kinase assay buffer, synthesized compounds in DMSO, multi-well plates (white, opaque), luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Compound Plating:

    • Create a serial dilution of each test compound in DMSO.

    • Transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well assay plate. Include positive (no kinase) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Dispense the master mix into the wells containing the compounds.

    • Prepare an ATP solution in kinase assay buffer.

    • To initiate the reaction, add the ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 4: Data Analysis and SAR Elucidation

The primary goal of the SAR study is to transform raw biological data into actionable insights for the next design cycle.[14]

Interpreting Quantitative Data

By systematically altering one part of the scaffold while keeping others constant, clear relationships can be established.[15] A hypothetical dataset for a small library targeting an example kinase is presented below.

Compound IDR¹ Substitution (at Amine)IC₅₀ (nM)Fold Change vs. Core
Core-01-H (unsubstituted amine)5,2001x
Analog-A1Acetyl (-COCH₃)8506.1x improvement
Analog-A2Benzoyl (-COPh)25020.8x improvement
Analog-A3Cyclopropylcarbonyl45011.6x improvement
Analog-A4Methane sulfonyl (-SO₂CH₃)>10,000>1.9x worse

Analysis of Hypothetical Data:

  • Acylation is Favorable: Converting the primary amine (Core-01) to a secondary amide (Analogs A1-A3) significantly improves potency. This suggests the amide functionality may be forming a crucial hydrogen bond with the target protein.

  • Aromatic Substitution is Preferred: The benzoyl group (Analog-A2) provides the most significant increase in activity, indicating a potential hydrophobic or π-stacking interaction within the binding pocket.

  • Sulfonamide is Detrimental: Replacing the amide with a sulfonamide (Analog-A4) abolishes activity, highlighting the specific electronic and geometric requirements of the hydrogen bond donor/acceptor pattern at this position.

Visualizing SAR Logic

The relationships derived from the data can be visualized to guide the next steps.

SAR_Logic cluster_SAR SAR Insights from R¹ Modification A Primary Amine (Core Scaffold) B Secondary Amide (Acylation) A->B Improves Potency C Sulfonamide A->C Reduces Potency D Aromatic Acyl Group (e.g., Benzoyl) B->D Further Improvement (Hydrophobic Pocket?) E Aliphatic Acyl Group (e.g., Acetyl) B->E Moderate Improvement

Sources

Application Notes & Protocols: High-Throughput Screening with 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic candidates.[1][2] This document provides detailed application notes and protocols for the high-throughput screening of 3-(3-Aminophenoxy)propanamide and its analogs. While the specific biological targets of this compound are not extensively documented in publicly available literature, its chemical structure, featuring an aminophenoxy moiety, suggests potential interactions with a variety of biological targets, such as enzymes or receptors.[3] These protocols are presented as robust templates that can be adapted for screening this compound class against a hypothetical enzyme target, "Target X," using both biochemical and cell-based assay formats. The methodologies are designed to ensure scientific rigor, reproducibility, and the reliable identification of active compounds or "hits."[4]

Introduction to this compound in Drug Discovery

This compound is a small molecule with a chemical structure that presents several points for potential biological interactions. The aminophenoxy group can participate in hydrogen bonding and π-π stacking interactions, common features in ligand-protein binding.[3] The propanamide tail offers additional opportunities for hydrogen bonding and can influence the molecule's solubility and cell permeability. The exploration of propanamide derivatives in drug discovery has been noted, for instance, in the context of cancer research where they form the structural basis for certain therapeutic agents.[5]

Given the limited specific data on this compound's mechanism of action, this guide will utilize a hypothetical enzyme, "Target X," to illustrate the development and execution of HTS campaigns. These protocols are grounded in established HTS principles and can be readily modified for known targets of interest.[6]

High-Throughput Screening Workflow Overview

A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate promising compounds from large libraries.[6][7] This workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization to 384/1536-well Assay_Dev->Miniaturization Adapt for automation Optimization Optimization & Validation (Z' > 0.5) Miniaturization->Optimization Ensure robustness Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Test with small library Full_Screen Full Library Screen Pilot_Screen->Full_Screen Scale up Hit_Confirmation Hit Confirmation Full_Screen->Hit_Confirmation Re-test initial hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Quantify potency SAR Preliminary SAR Dose_Response->SAR Identify structure-activity relationships

Figure 1: A generalized workflow for a high-throughput screening campaign.

Biochemical Assay Protocol: Screening for Inhibitors of Target X

This protocol describes a fluorescence-based biochemical assay to identify inhibitors of our hypothetical enzyme, Target X. Fluorescence-based assays are widely used in HTS due to their high sensitivity and compatibility with automation.[8][9]

Principle of the Assay

This assay measures the activity of Target X through the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product. A decrease in the rate of fluorescence increase indicates inhibition of Target X by a test compound.[10]

Materials and Reagents
Reagent/MaterialSupplierCatalog #Storage
384-well black, flat-bottom platesCorning3712Room Temp
Recombinant Human Target XIn-house/VendorN/A-80°C
Fluorogenic Substrate for Target XIn-house/VendorN/A-20°C
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)In-houseN/A4°C
This compound & LibraryEnamine/InternalVaries-20°C
DMSO, ACS GradeSigma-AldrichD2650Room Temp
Positive Control InhibitorIn-house/VendorN/A-20°C
Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each test compound from the source library plate (typically 10 mM in DMSO) to the 384-well assay plates.

    • For controls, add 50 nL of DMSO to "negative control" wells and 50 nL of a known Target X inhibitor (positive control) to "positive control" wells.

  • Enzyme Preparation and Dispensing:

    • Thaw the recombinant Target X on ice.

    • Dilute the enzyme to the desired working concentration (e.g., 2X the final concentration) in cold assay buffer. The optimal concentration should be determined during assay development to ensure a linear reaction rate and adequate signal window.

    • Using a multi-drop dispenser, add 10 µL of the diluted enzyme solution to each well of the assay plate containing the compounds.

  • Incubation:

    • Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure the contents are mixed and at the bottom of the wells.

    • Incubate the plates at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation and Detection:

    • Prepare the fluorogenic substrate at 2X the final desired concentration in assay buffer.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume will be 20 µL.

    • Immediately transfer the plate to a plate reader capable of kinetic fluorescence measurements.

    • Measure the fluorescence intensity (e.g., Ex/Em wavelengths specific to the fluorophore) every minute for 30-60 minutes.

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

  • Normalize the data using the positive and negative controls:

    • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive_control) / (Ratenegative_control - Ratepositive_control))

  • Calculate the Z'-factor to assess the quality of the assay:

    • Z' = 1 - (3 * (SDpositive_control + SDnegative_control)) / |Meanpositive_control - Meannegative_control|

    • An assay with a Z' > 0.5 is considered robust and suitable for HTS.[7]

Cell-Based Assay Protocol: Assessing Compound Effects on a Target X-Mediated Pathway

Cell-based assays provide a more physiologically relevant context for screening by evaluating compound activity within a living cell.[11][12] This protocol outlines a reporter gene assay to identify compounds that modulate the signaling pathway downstream of Target X.

Principle of the Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the Target X signaling pathway. An increase or decrease in luminescence indicates modulation of the pathway by a test compound.[13]

Cell_Assay_Pathway cluster_pathway Cellular Signaling Pathway Compound This compound TargetX Target X Compound->TargetX Inhibits Downstream Downstream Signaling Cascade TargetX->Downstream Activates TF Transcription Factor Downstream->TF Activates Reporter Reporter Gene (Luciferase) TF->Reporter Induces Expression Luminescence Luminescent Signal Reporter->Luminescence Produces

Figure 2: A simplified diagram of the cell-based reporter assay principle.

Materials and Reagents
Reagent/MaterialSupplierCatalog #Storage
384-well white, solid-bottom tissue culture-treated platesGreiner Bio-One781080Room Temp
Reporter Cell Line (e.g., HEK293 expressing Target X-responsive luciferase)In-house/ATCCN/ALiquid Nitrogen
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)Gibco119650924°C
This compound & LibraryEnamine/InternalVaries-20°C
Luminescence Detection Reagent (e.g., Bright-Glo™)PromegaE2610-20°C
DMSO, Cell culture gradeSigma-AldrichD2650Room Temp
Positive Control CompoundIn-house/VendorN/A-20°C
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest the reporter cells and resuspend them in fresh culture medium to the optimal seeding density (determined during assay development).

    • Using a multi-drop dispenser, seed 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates at 37°C, 5% CO2 for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic liquid handler, transfer 50 nL of each test compound, positive control, or DMSO to the appropriate wells.

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO2) for a duration determined by the kinetics of the signaling pathway (typically 16-24 hours).

  • Signal Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes.

    • Add 20 µL of the luminescence detection reagent to each well.

    • Incubate at room temperature for 5-10 minutes to ensure complete cell lysis and signal stabilization.

    • Read the luminescent signal on a plate reader.

Data Analysis
  • Normalize the data using positive and negative controls, similar to the biochemical assay.

  • Calculate the Z'-factor to assess assay quality.

  • Hits are typically defined as compounds that produce a signal greater than 3 standard deviations from the mean of the negative controls.

Trustworthiness and Self-Validation

To ensure the integrity of the screening data, several validation steps are crucial:

  • Counter-Screening: Hits from the primary screen should be tested in assays that can identify false positives. For example, compounds that interfere with the fluorescence or luminescence detection technology.

  • Orthogonal Assays: Confirmed hits should be evaluated in a different assay format (e.g., a biochemical hit should be tested in a cell-based assay) to confirm their biological activity.

  • Selectivity Profiling: Promising compounds should be tested against related targets to assess their selectivity and potential for off-target effects.

Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting high-throughput screening of this compound and similar chemical scaffolds. By employing robust biochemical and cell-based assays, researchers can effectively identify and validate novel modulators of their biological target of interest. The key to a successful HTS campaign lies in meticulous assay development, rigorous data analysis, and a systematic approach to hit validation.[14]

References

  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).MDPI.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).University of California, San Francisco.
  • High-Throughput Screening in Drug Discovery Explained.Technology Networks.
  • Establishing assays and small molecule screening facilities for Drug Discovery programs.European Pharmaceutical Review.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening.Pharmaceutical Technology.
  • How Are Biochemical Assays Used in High-Throughput Screening?
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC.
  • How to Maximize Efficiency in Cell-Based High-Throughput Screening?
  • High-Throughput Inhibitor Assays and Screening.
  • High-Throughput Screening Assays.Assay Genie.
  • High Throughput Screening (HTS).
  • 3-(3-Aminophenoxy)-1-propanol | 121486-70-2.Benchchem.
  • Investment in 3CBioscreen, a High-throughput Screening Facility in Tres Cantos, Spain to Conduct Lead.Texas A&M University.
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC.

Sources

Application Note: Characterization of 3-(3-Aminophenoxy)propanamide Conjugates by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the characterization of 3-(3-aminophenoxy)propanamide conjugates using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Aimed at researchers, scientists, and drug development professionals, this document details the underlying principles, offers field-proven insights, and presents robust, step-by-step protocols for the separation, identification, and structural confirmation of these small molecule conjugates. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results crucial for pharmaceutical development and quality control.

Introduction: The Analytical Imperative for Conjugate Characterization

In modern drug development, the conjugation of small molecules, such as this compound, to other moieties (e.g., proteins, peptides, or other small molecules) is a common strategy to enhance therapeutic efficacy, modify pharmacokinetic profiles, or enable targeted delivery. The resulting conjugate's biological activity and safety are intrinsically linked to its precise chemical structure, purity, and stability. Therefore, rigorous analytical characterization is not merely a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool for this purpose, offering unparalleled sensitivity and selectivity for the analysis of complex mixtures.[1] This combination allows for the high-resolution separation of the conjugate from starting materials and by-products, while simultaneously providing mass information for unequivocal identification and structural elucidation.[1][2]

This guide will focus on establishing a robust HPLC-MS method for the characterization of conjugates derived from this compound, a molecule featuring both an amine and an amide functional group, which presents unique analytical considerations.

Foundational Principles: Marrying Separation with Detection

The success of this analytical approach hinges on the synergistic combination of HPLC's separation power and MS's detection specificity.

The Separation Science: Reversed-Phase HPLC

For the analysis of moderately polar compounds like this compound and its potential conjugates, Reversed-Phase HPLC (RP-HPLC) is the most common and versatile separation technique.[3][4][5]

  • Mechanism: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[3][4] Compounds are separated based on their hydrophobicity; less polar (more hydrophobic) analytes interact more strongly with the stationary phase and thus have longer retention times.[3]

  • Why it Works for This Application: The aromatic phenoxy group and the propanamide chain in the core molecule provide sufficient hydrophobicity for retention on a C18 column, while the amino and amide groups confer polarity, allowing for elution with a polar mobile phase. By manipulating the mobile phase composition (i.e., the ratio of organic solvent to water), we can effectively control the retention and separation of the parent molecule and its various conjugated forms.

The Detection Science: Electrospray Ionization Mass Spectrometry (ESI-MS)

To analyze the eluent from the HPLC, a "soft" ionization technique is required that can convert the analyte molecules into gas-phase ions without significant fragmentation. Electrospray Ionization (ESI) is ideally suited for this purpose, especially for polar and semi-polar compounds.[6]

  • Mechanism: ESI generates gas-phase ions from a liquid solution by applying a high voltage to a capillary, which creates an aerosol of charged droplets.[6] As the solvent evaporates from these droplets, the charge density increases until ions are ejected into the gas phase, which are then guided into the mass analyzer.[6]

  • Why it Works for This Application: The presence of the basic amino group in this compound makes it readily protonated in the positive ion mode of ESI, typically forming a prominent [M+H]⁺ ion.[6] This high ionization efficiency is crucial for achieving the low detection limits required in pharmaceutical analysis.[6][7]

Experimental Workflow and Protocols

A systematic approach is essential for developing and validating an HPLC-MS method. The following sections provide a detailed protocol, from sample preparation to data analysis, with explanations for each step.

Visualizing the Workflow

The overall experimental process can be visualized as a logical sequence of steps, each critical for the final outcome.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_analysis Data Analysis SamplePrep 1. Sample Dilution & Filtration HPLC 2. RP-HPLC Injection SamplePrep->HPLC Inject Column C18 Column Separation HPLC->Column ESI 3. Electrospray Ionization (+ve) Column->ESI Elute MS_Scan Full Scan (m/z 100-1000) ESI->MS_Scan Detect MSMS_Scan Tandem MS (MS/MS) MS_Scan->MSMS_Scan Select & Fragment DataProc 4. Data Processing MSMS_Scan->DataProc ID Peak Identification DataProc->ID Struct Structural Confirmation ID->Struct

Caption: HPLC-MS workflow for conjugate characterization.

Protocol: Sample Preparation

The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a concentration suitable for HPLC-MS analysis, in a solvent compatible with the initial mobile phase conditions.

Materials:

  • This compound conjugate sample

  • HPLC-grade water with 0.1% formic acid

  • HPLC-grade acetonitrile with 0.1% formic acid

  • 0.22 µm syringe filters (e.g., PTFE or PVDF)

Procedure:

  • Stock Solution: Accurately weigh and dissolve the conjugate sample in a suitable solvent to create a stock solution of approximately 1 mg/mL. Rationale: The choice of solvent depends on the conjugate's solubility; a small amount of organic solvent like acetonitrile or methanol may be necessary.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Rationale: This concentration range is typically optimal for ESI-MS sensitivity without causing detector saturation. Diluting in the initial mobile phase prevents peak distortion.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter directly into an HPLC vial. Rationale: This removes any particulates that could clog the HPLC system or column, ensuring system longevity and data quality.

Protocol: HPLC Method Parameters

The following table outlines a robust starting point for the RP-HPLC method. These parameters should be optimized for the specific conjugate being analyzed.

ParameterRecommended SettingRationale & Expert Insights
Column C18, 2.1 x 100 mm, 1.8 µmA 2.1 mm internal diameter is ideal for LC-MS, reducing solvent consumption and improving sensitivity. A sub-2 µm particle size (UPLC/UHPLC) provides higher resolution and faster analysis times.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that acidifies the mobile phase (pH ~2.7). This protonates the amino group on the analyte, promoting good peak shape and enhancing ESI efficiency in positive ion mode.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent in RP-HPLC due to its low viscosity and UV transparency.[8] It is also an excellent solvent for ESI.
Flow Rate 0.3 mL/minThis flow rate is compatible with the 2.1 mm ID column and standard ESI sources.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, lowering backpressure and often improving peak shape and separation efficiency.
Injection Vol. 2-5 µLSmall injection volumes are used to prevent column overloading and maintain sharp peaks.
Gradient 5% to 95% B over 10 minA gradient elution is necessary to elute compounds with a wide range of polarities, from the polar starting materials to the potentially more hydrophobic conjugate.[9]

Gradient Elution Table:

Time (min)%A%B
0.0955
10.0595
12.0595
12.1955
15.0955
Protocol: Mass Spectrometry Parameters

The MS parameters must be tuned to achieve optimal sensitivity for the target conjugate.

ParameterRecommended SettingRationale & Expert Insights
Ionization Mode Positive Electrospray (ESI+)The basic amino group is readily protonated, making positive ion mode the clear choice for high sensitivity.[6]
Capillary Voltage 3.5 kVThis voltage is a typical starting point for ESI and should be optimized to maximize the signal of the target ion.
Scan Range m/z 100 - 1000This range is broad enough to encompass the parent molecule (MW of this compound is ~180.2 g/mol ) and its potential conjugates.
Source Temp. 150 °COptimizes the desolvation process.
Desolvation Temp. 400 °CThis temperature aids in the efficient evaporation of solvent from the charged droplets.
Data Acquisition Full Scan & Data-Dependent MS/MSA full scan provides molecular weight information for all eluting compounds. Data-dependent MS/MS automatically triggers fragmentation of the most intense ions, providing structural information.

Data Interpretation: From Spectra to Structure

The acquired data provides a multi-layered view of the sample, allowing for confident identification.

Peak Identification
  • Extract Ion Chromatogram (EIC): Once the expected molecular weight of the conjugate is calculated, an EIC for its [M+H]⁺ ion can be generated. The presence of a peak in the EIC at a specific retention time is strong evidence for the presence of the conjugate.

  • Mass Spectrum Analysis: The mass spectrum under the chromatographic peak should show a prominent ion corresponding to the calculated m/z of the protonated conjugate. The isotopic pattern of this ion should also match the theoretical pattern for its elemental formula.

Structural Confirmation with Tandem MS (MS/MS)

MS/MS is a powerful tool for confirming the structure of the identified conjugate. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

  • Expected Fragmentation: For a this compound conjugate, key fragment ions would likely arise from the cleavage of the amide bond and the ether linkage. For instance, the propanamide moiety itself has a characteristic fragmentation pattern.[10][11] The mass spectrum of propanamide often shows a base peak at m/z 44, corresponding to the [O=C-NH₂]⁺ fragment.[10] Observing fragments corresponding to both the core molecule and the attached moiety confirms the conjugate's identity and connectivity.

G cluster_msms MS/MS Fragmentation Logic Precursor [Conjugate+H]⁺ (Precursor Ion) CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Fragment A (e.g., from Moiety) CID->Frag1 Frag2 Fragment B (e.g., from Core Molecule) CID->Frag2

Caption: Logic of structural confirmation via MS/MS.

Method Validation and System Suitability

For use in a regulated environment, the analytical method must be validated according to ICH guidelines (Q2(R2)).[12][13][14] This process demonstrates that the method is fit for its intended purpose.[12][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: A direct relationship between analyte concentration and the MS signal over a defined range.[14]

  • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

Conclusion

The HPLC-MS methodology detailed in this application note provides a robust and reliable framework for the comprehensive characterization of this compound conjugates. By combining the high-resolution separation of RP-HPLC with the sensitive and specific detection of ESI-MS, researchers can confidently identify, quantify, and structurally elucidate these important molecules. Adherence to the principles of method development, rigorous execution of the protocols, and a thorough understanding of data interpretation are paramount to ensuring the quality and safety of novel conjugated therapeutics.

References

  • Labtech. Reverse Phase vs Normal Phase in HPLC. Available from: [Link]

  • C. A. Schalley, et al. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLoS One. 2016. Available from: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]

  • Hawach Scientific Co., Ltd. Normal & Reversed HPLC Column. 2023. Available from: [Link]

  • BiotechPack. Applications of Normal and Reverse Phase High Performance Liquid Chromatography. Available from: [Link]

  • W. C. Byrdwell, et al. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Commun Mass Spectrom. 2006. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • H. J. Lee, et al. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Anal Chim Acta. 2013. Available from: [Link]

  • I. Leito, et al. Electrospray Ionization Efficiency Scale of Organic Compounds. Anal. Chem. 2009. Available from: [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. 2019. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available from: [Link]

  • W. C. Byrdwell, et al. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. 2006. Available from: [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. 2016. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Propanamide - the NIST WebBook. Available from: [Link]

  • W. C. Byrdwell, et al. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry. 2006. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]

  • LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates. Available from: [Link]

  • International Journal of All Research Scientific and Academic. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Propionamide | C3H7NO | CID 6578. PubChem. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(3-Aminophenoxy)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(3-aminophenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis. It is intended to help you quickly identify the potential root cause of a low-yielding reaction before proceeding to more detailed protocols.

Q1: My overall yield for this compound is critically low. Where should I begin my troubleshooting process?

Low overall yield is a multi-faceted problem that can originate from the starting materials, the reaction conditions, or the workup and purification process. A systematic approach is crucial.

Answer: The most effective troubleshooting strategy follows the flow of the synthesis. We recommend a three-stage diagnostic approach:

  • Verify Starting Material Integrity: The quality and purity of your precursors, 3-aminophenol and the acylating agent (e.g., 3-(3-aminophenoxy)propanoic acid or a derivative), are paramount. Degradation, impurities, or incorrect stoichiometry are common sources of failure.

  • Analyze the Reaction Mixture: Before workup, analyze a crude sample of your reaction mixture using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the reaction is not proceeding to completion, if it's producing multiple side products, or if the desired product is being consumed in a subsequent reaction.

  • Assess Workup and Purification Efficiency: If the crude analysis shows good conversion to the product, the issue may lie in the extraction and purification stages. The product could be lost due to emulsion formation during extraction, degradation on silica gel, or insufficient recovery from the column.

The following diagram outlines this logical troubleshooting workflow.

G start Low Yield of This compound check_sm Step 1: Verify Starting Materials (Purity, Stoichiometry, Stability) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok analyze_rxn Step 2: Analyze Crude Reaction Mixture (TLC, LC-MS) rxn_ok Good Conversion in Crude? analyze_rxn->rxn_ok assess_workup Step 3: Assess Workup & Purification (Extraction Loss, Column Degradation) workup_bad Outcome: Optimize workup protocol (See Q5). assess_workup->workup_bad sm_ok->analyze_rxn  Yes sm_bad Outcome: Purify or resynthesize starting materials. sm_ok->sm_bad No rxn_ok->assess_workup  Yes rxn_bad Outcome: Troubleshoot reaction (See Q3 & Q4). rxn_ok->rxn_bad No

Caption: General troubleshooting workflow for low-yield synthesis.

Q2: I'm performing an amide coupling between 3-(3-nitrophenoxy)propanoic acid and an ammonia source, followed by reduction. However, the initial coupling yield is low. What are the primary causes?

This question pertains to a common synthetic route where the nitro group is used as a protecting group for the amine. The critical step is the amide bond formation.

Answer: Low yield in amide coupling reactions is one of the most frequent challenges in organic synthesis. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an activated ester or acid chloride) to react with the amine. If the coupling reagent is used in insufficient amounts, is degraded, or is unsuitable for the substrate, activation will be incomplete.[1]

  • Amine Deactivation: Amines can be protonated by the carboxylic acid to form an ammonium salt.[2] This salt is not nucleophilic and will not participate in the coupling reaction. The presence of a non-nucleophilic base is essential to neutralize this acid and free the amine.[1][3]

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in the reaction solvent or reagents can destroy this intermediate, reverting it to the starting carboxylic acid and halting the reaction. Therefore, using anhydrous solvents and reagents is critical.[1]

  • Steric Hindrance: While less of an issue for ammonia, bulky groups near the reaction centers of either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[1]

The diagram below illustrates the general mechanism of amide formation using a coupling agent, highlighting the critical activation step.

G cluster_0 Reaction Pathway Acid R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate [R-CO-X] Acid->ActivatedEster Amine R'-NH2 (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->Amine Prevents protonation ActivatedEster->Tetrahedral Product R-CO-NHR' (Amide Product) Tetrahedral->Product

Caption: Amide formation via an activated intermediate.

Q3: My LC-MS analysis shows significant starting material remaining and the formation of a symmetrical anhydride. What causes this and how can I prevent it?

Answer: The formation of a symmetrical anhydride (R-CO-O-CO-R) from your carboxylic acid is a classic indicator that the carboxylic acid is being activated, but the subsequent nucleophilic attack by the amine is too slow or is failing.

This occurs when one molecule of the activated ester reacts with a molecule of the deprotonated carboxylic acid starting material instead of the intended amine. This side reaction is particularly common with carbodiimide reagents like EDC.

Solutions:

  • Add an Activator/Auxiliary Nucleophile: Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often added with EDC. They react with the initially formed O-acylisourea intermediate to form an activated ester that is more stable and less prone to forming the symmetric anhydride, giving the amine more time to react.[4]

  • Change the Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and HOBt for 15-30 minutes before adding the amine can often improve yields by ensuring the activated ester is readily available when the nucleophile is introduced.[1]

  • Switch Coupling Reagents: Consider using a uronium-based coupling reagent like HATU. These reagents are often more efficient and less prone to this specific side reaction, although they are more expensive.[1]

Q4: I am attempting a Michael addition of 3-aminophenol to acrylamide and observing a complex mixture of products and low yield of the desired N-alkylated product. What is going wrong?

Answer: The Michael addition between an aminophenol and acrylamide can be complicated by several competing reactions:

  • O-alkylation vs. N-alkylation: The phenoxide, formed under basic conditions, is also a potent nucleophile and can compete with the amine to attack the acrylamide, leading to the O-alkylated product, 3-(3-hydroxy-phenylamino)-propanamide. The desired product is from N-alkylation.

  • Polymerization: Acrylamide can readily polymerize under basic or radical-initiating conditions, consuming the reagent and complicating purification.

  • Bis-alkylation: The product, once formed, may still have a reactive N-H bond that could potentially react with a second molecule of acrylamide, though this is less common.

Solutions:

  • Control pH/Basicity: The key is to select conditions where the amine is sufficiently nucleophilic but the phenol is not significantly deprotonated. Running the reaction under neutral or mildly acidic conditions can favor N-alkylation.

  • Use a Catalyst: Lewis acid catalysts can be employed to activate the acrylamide electrophile without strongly basic conditions that favor phenoxide formation.

  • Temperature Control: Keep the reaction temperature low to minimize the rate of polymerization.

  • Inhibitor: Add a small amount of a radical inhibitor (like hydroquinone) to prevent the polymerization of acrylamide.

Q5: My crude reaction shows good product formation, but I lose most of it during aqueous workup and silica gel chromatography. How can I improve my product recovery?

Answer: this compound has both a basic amine and a polar amide group, which can lead to recovery issues.

During Aqueous Workup:

  • pH-Dependent Solubility: The free amine makes the molecule soluble in acidic aqueous solutions (by forming the ammonium salt). Ensure your aqueous washes are neutral or slightly basic (pH 7-9) to keep the product in the organic layer. Do not wash with strong acids.

  • Emulsion Formation: The amphiphilic nature of the molecule can cause emulsions during extraction. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

During Chromatography:

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can strongly adsorb basic amines, causing significant tailing and potential irreversible binding of the product to the column.

  • Solution 1: Deactivate the Silica: Pre-treat your column by flushing it with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et3N) or ammonia in methanol, in your eluent system. This neutralizes the acidic sites on the silica.

  • Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel for purification, which are less likely to interact strongly with the basic amine.

Section 2: In-Depth Troubleshooting Protocols

Protocol 1: Standard Amide Coupling Using HATU

This protocol is a robust starting point for the amidation of 3-(3-nitrophenoxy)propanoic acid with an ammonia source.[1]

Materials:

  • 3-(3-nitrophenoxy)propanoic acid (1.0 equivalent)

  • HATU (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Ammonia source (e.g., Ammonium chloride, 1.5 equivalents)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-(3-nitrophenoxy)propanoic acid.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU to the solution and stir for 2 minutes.

  • Add DIPEA dropwise to the reaction mixture. The solution may change color.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, if using ammonium chloride, suspend it in DMF and add 1.0 equivalent of DIPEA to generate ammonia in situ.

  • Add the ammonia solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl (aq) solution (to remove DMF), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The resulting crude nitro-amide can then be carried forward to the reduction step.

Protocol 2: Two-Step Acid Chloride Formation and Amination

This classical method is a cost-effective alternative to coupling reagents but requires careful handling of moisture-sensitive reagents.[3][4]

Materials:

  • 3-(3-nitrophenoxy)propanoic acid (1.0 equivalent)

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous DMF (1-2 drops, only for oxalyl chloride)

  • Ammonia source (e.g., concentrated ammonium hydroxide solution)

  • Triethylamine (Et3N) or Pyridine (2.0 equivalents)

Procedure: Step A: Acid Chloride Formation

  • In a flame-dried flask under an inert atmosphere, dissolve 3-(3-nitrophenoxy)propanoic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • If using oxalyl chloride: Add the catalytic DMF. Then, add oxalyl chloride dropwise. Vigorous gas evolution (CO, CO2, HCl) will be observed.

  • If using thionyl chloride: Add SOCl2 dropwise. Gas evolution (SO2, HCl) will occur.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride. Do not add water.

Step B: Amination

  • Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of your ammonia source and triethylamine in DCM.

  • Add the ammonia/triethylamine solution dropwise to the cold acid chloride solution. A white precipitate (triethylammonium chloride) will form immediately.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor for completion by TLC or LC-MS.

  • Quench the reaction by adding water. Separate the layers and wash the organic layer with water and brine.

  • Dry over Na2SO4, filter, and concentrate to yield the crude product.

Section 3: Data & Visualization

Table 1: Comparison of Common Amide Coupling Strategies
MethodReagentsProsConsKey Considerations
Uronium Salt HATU, HBTU + Base (DIPEA)High efficiency, fast reaction times, low side products.[1]High cost, can be moisture-sensitive.Excellent for difficult couplings or high-value substrates.
Carbodiimide EDC + Additive (HOBt, HOAt)Moderate cost, widely used, effective.Can form symmetrical anhydride side product; potential for racemization.The use of an additive like HOBt or HOAt is highly recommended.
Acid Chloride SOCl₂, (COCl)₂ + Base (Et₃N)Very low cost, highly reactive intermediate.Harsh conditions, produces corrosive HCl gas, requires strictly anhydrous conditions.[3][]Best for robust substrates; requires careful handling and inert atmosphere.
Direct Aminolysis Ester + AmineAtom-economical, generates alcohol as a byproduct.[6]Requires high temperatures or specialized catalysts; often slow.[7]An environmentally friendly option if conditions can be optimized.

References

  • Milstein, D. et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Discussion on amide synthesis failure. ResearchGate. [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Gunanathan, C. et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]

  • Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]

  • The preparation of amides. Chemguide. [Link]

Sources

Technical Support Center: A-Z Purification of 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive, troubleshooting-focused approach to the purification of 3-(3-Aminophenoxy)propanamide, tailored for researchers, scientists, and drug development professionals. We will delve into the common challenges and provide robust, field-proven protocols to achieve high purity.

Understanding the Purification Challenge

The synthesis of this compound, an aromatic amine and amide, often yields a crude product contaminated with unreacted starting materials, side-products, and colored impurities. The key to successful purification lies in a multi-step strategy that leverages the distinct chemical properties of the target compound versus its contaminants.

Part 1: Initial Cleanup & Bulk Separation

FAQ 1: My crude product is a dark, oily residue. What is the most effective first step for purification?

A dark, oily crude product necessitates an initial bulk purification step to remove significant impurities. Acid-base liquid-liquid extraction is the ideal starting point. This technique exploits the basicity of the aromatic amine functional group in your target molecule.[1][2][3]

Core Principle: pH-Dependent Solubility

Your target compound, this compound, has a basic amino group. In an acidic aqueous solution, this amine will be protonated to form a water-soluble ammonium salt.[1][2][4] Neutral and acidic organic impurities will remain in the organic phase. Subsequently, basifying the aqueous layer will deprotonate the ammonium salt, rendering your product insoluble in water and allowing it to be re-extracted into a fresh organic phase.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The protonated product will move to the aqueous layer.

  • Phase Separation: Carefully separate the aqueous layer, which now contains your product as a salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH), until the pH is approximately 9-10.

  • Back-Extraction: Extract the now neutral product from the aqueous layer back into a fresh portion of ethyl acetate.[5] Repeat this step two to three times for maximum recovery.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.

Visual Workflow: Acid-Base Extraction

A Crude Oily Product in Ethyl Acetate B Wash with 1M HCl A->B C Aqueous Layer (Protonated Product) B->C Product moves to aqueous phase D Organic Layer (Neutral/Acidic Impurities) B->D E Basify Aqueous Layer with NaOH C->E F Extract with Ethyl Acetate E->F G Combined Organic Layers (Product) F->G Product moves back to organic phase H Dry (Na2SO4) & Evaporate G->H I Partially Purified Product H->I

Caption: Acid-base extraction workflow for isolating the basic amine product.

Part 2: Separation of Structurally Similar Compounds

FAQ 2: Thin-Layer Chromatography (TLC) of my extracted product shows multiple spots. How do I separate these components?

The presence of multiple spots on a TLC plate indicates that further purification is necessary to separate compounds with similar polarities. Flash column chromatography is the standard and most effective technique for this purpose.[6][7]

Optimizing Your Separation: From TLC to Column

The key to a successful column is to first optimize the solvent system using TLC. The goal is to find a mobile phase that gives your desired product a retention factor (Rf) of approximately 0.2-0.4.

Solvent System Selection for Polar Compounds

Mobile Phase CompositionPolarityBest Suited For
Ethyl Acetate / HexanesModerateGeneral purpose, good starting point.
Methanol / DichloromethaneHighMore polar compounds, like your target.

Step-by-Step Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your partially purified product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel, and evaporate the solvent to create a dry powder. This is known as "dry loading" and generally provides better resolution.

  • Elution: Start eluting the column with a low-polarity mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent.

Visual Logic: Troubleshooting TLC for Column Chromatography

start Run TLC q1 Where is the product spot? start->q1 at_baseline At the Baseline (Rf ~ 0) q1->at_baseline Too Low at_front At the Solvent Front (Rf ~ 1) q1->at_front Too High good_rf Good Separation (Rf ~ 0.3) q1->good_rf Ideal increase_polarity Action: Increase Mobile Phase Polarity (e.g., More Ethyl Acetate) at_baseline->increase_polarity decrease_polarity Action: Decrease Mobile Phase Polarity (e.g., More Hexane) at_front->decrease_polarity proceed_to_column Action: Proceed to Column Chromatography good_rf->proceed_to_column

Caption: Decision tree for optimizing TLC mobile phase for column chromatography.

Part 3: Final Polishing for High Purity

FAQ 3: My product is a solid after chromatography, but analytical tests show it's not yet >99% pure. What is the final step?

For crystalline solids, recrystallization is the ultimate purification technique to achieve high purity by removing trace impurities.[8]

The Principle of Recrystallization

The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. As the hot, saturated solution cools, the solubility of your compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) to find one that fits the ideal solubility profile.

  • Dissolution: In an Erlenmeyer flask, dissolve your solid in the minimum amount of boiling solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization

  • Oiling Out: If your compound forms an oil instead of crystals, it may be because the solution is too concentrated or cooling too quickly.[9] Try adding a little more solvent, reheating to dissolve, and cooling even more slowly.

  • No Crystals Form: The solution may be too dilute.[10] Gently boil off some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also help induce crystallization.[10]

Part 4: Purity Verification

FAQ 4: How can I definitively confirm the purity and identity of my final product?

A combination of analytical techniques is essential to confirm both the purity and the chemical identity of your this compound.[11][12][13]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A pure compound will show a single, sharp peak.

    • Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities.

    • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range.[14]

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the arrangement of atoms.[12]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[12]

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available from: [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Available from: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available from: [Link]

  • Chem Survival. (2020). Acid-Base Extraction Tutorial. Available from: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available from: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available from: [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Available from: [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

Sources

Common side reactions in the synthesis of 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Aminophenoxy)propanamide. This document is designed for researchers, chemists, and drug development professionals who are actively working with this synthesis. My goal is to move beyond simple procedural lists and provide a deeper, cause-and-effect understanding of the reaction's nuances. Here, we will troubleshoot common experimental hurdles using a logical, problem-solving approach grounded in chemical principles.

The synthesis of this compound is most commonly achieved via a Michael addition of 3-aminophenol to acrylamide. While conceptually straightforward, this reaction is notoriously prone to several competing side reactions that can drastically impact yield, purity, and reproducibility. This guide is structured as a series of frequently asked questions that address the most critical challenges you may encounter.

Troubleshooting Guide & FAQs

Question 1: My reaction has stalled with significant starting material remaining, or my final yield is consistently low. What are the likely causes?

Answer: Low yield or incomplete conversion in this Michael addition is often traced back to two primary factors: the reversible nature of the reaction and suboptimal reaction conditions.

The Michael addition of an amine to acrylamide is an equilibrium-driven process.[1][2] At elevated temperatures, the reverse reaction (retro-Michael elimination) can become significant, leading to the regeneration of starting materials and preventing the reaction from reaching completion.[1][2]

Troubleshooting Steps & Scientific Rationale:

  • Temperature Control is Critical: The polymerization of acrylamide is highly exothermic.[3][4] An uncontrolled temperature increase not only accelerates polymer formation (see FAQ #2) but can also shift the equilibrium back towards the starting materials.

    • Recommendation: Maintain a consistent and moderate reaction temperature. Start at a lower temperature (e.g., 40-50°C) and slowly increase only if necessary, while carefully monitoring the reaction by TLC. Use a water or oil bath for stable heating.

  • Solvent and Concentration: The choice of solvent can influence reaction rates. Polar protic solvents like water or ethanol can facilitate the reaction. High concentrations of reactants can lead to localized overheating and side reactions.

    • Recommendation: Ensure reactants are fully dissolved. If using a solvent, start with a moderate concentration. If running the reaction neat, ensure efficient stirring to dissipate heat.

  • Reaction Time: While higher temperatures can increase the initial reaction rate, the competing retro-Michael reaction means that prolonged heating may be detrimental.

    • Recommendation: Monitor the reaction progress by TLC every 1-2 hours. The point of maximum product formation may occur earlier than expected. Once the product concentration plateaus or begins to decrease, it is time to initiate workup.

Question 2: My reaction mixture became a solid gel or a highly viscous mass. What happened and how can I prevent it?

Answer: This is the most common failure mode in this synthesis and is caused by the free-radical polymerization of acrylamide.[5] Acrylamide is a monomer that readily forms polyacrylamide, a thick, often insoluble gel.[3][6]

Causality and Prevention:

  • Mechanism: Free-radical polymerization is initiated by radical species, which can be generated by heat, light, or trace metal impurities. The reaction is a chain process where radicals propagate by adding to acrylamide monomers, rapidly forming long polymer chains.[6] The process is also highly exothermic, meaning that once it starts, the generated heat can accelerate the reaction, leading to a runaway polymerization.[4]

  • Role of Oxygen: Atmospheric oxygen can act as an inhibitor of free-radical polymerization.[6] Therefore, running the reaction open to the air (or with a loose cap) is often beneficial. Purging the system with an inert gas like nitrogen or argon will remove this natural inhibitor and can make polymerization more likely if any initiators are present.

Preventative Measures:

StrategyMechanism of ActionRecommended Protocol
Add a Radical Inhibitor Inhibitors like hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), or phenothiazine are radical scavengers. They react with and neutralize any free radicals that form, terminating the polymerization chain reaction.Add a catalytic amount of the chosen inhibitor (e.g., 100-500 ppm relative to acrylamide) to the acrylamide or reaction mixture at the beginning of the synthesis.
Strict Temperature Control Reduces the spontaneous thermal generation of radical species.Maintain the reaction temperature below 80°C. Use a temperature-controlled heating mantle or oil bath and monitor the internal temperature closely.
Use High-Purity Reagents Trace metal impurities (e.g., iron from a spatula) can act as catalysts for radical formation.Use high-purity acrylamide and 3-aminophenol. Avoid using metal spatulas to transfer acrylamide if possible.
Question 3: My TLC shows the main product, but also a significant, less polar spot and other impurities. What are these side products?

Answer: The presence of multiple spots indicates competing side reactions. Besides polymerization, the most probable side products are from a double Michael addition (bis-alkylation) and oxidation of the 3-aminophenol starting material.

  • Bis-Alkylation (Double Michael Addition): The primary amine of 3-aminophenol reacts with one molecule of acrylamide to form your desired product, which is a secondary amine. This secondary amine can then react with a second molecule of acrylamide. This results in the formation of N-(3-hydroxyphenyl)-N-(2-carbamoylethyl)-3-aminopropanamide. This bis-adduct is more substituted and therefore typically less polar than your desired mono-adduct, causing it to have a higher Rf value on a normal-phase TLC plate. Studies on the reaction of amines with acrylamide confirm that while a second addition is possible, it is less favorable, especially when the initial amine is in excess.[1][2]

  • Oxidation Products: 3-aminophenol, while more stable than its ortho- and para-isomers, can still oxidize upon exposure to air, especially when heated or in the presence of trace metals.[7] This leads to highly colored, often polymeric impurities that can appear as a streak or baseline material on the TLC plate and impart a yellow, brown, or pink hue to your product.

Side_Reactions

Mitigation Strategies:

  • Control Stoichiometry: To suppress the formation of the bis-adduct, use a slight molar excess of 3-aminophenol relative to acrylamide (e.g., 1.1 to 1 equivalents). This ensures that acrylamide is more likely to encounter an unreacted primary amine than the secondary amine product.

  • Inert Atmosphere (for color): If product color due to oxidation is a major issue, running the reaction under a nitrogen or argon atmosphere can help, but be mindful that this removes the inhibitory effect of oxygen on polymerization (see FAQ #2). A better approach may be to use an antioxidant or perform a purification step like charcoal treatment.

Question 4: How can I effectively purify my final product, especially if some polymer has formed?

Answer: Purification requires a multi-step approach to remove unreacted starting materials, side products, and any polyacrylamide that may have formed.

Troubleshooting Purification Workflow:

Purification_Workflow

Detailed Protocols:

Protocol 1: Removal of Polyacrylamide

If your reaction mixture is highly viscous or contains solid precipitates of polymer, direct chromatography is not feasible.

  • Solubilization: Dissolve the crude reaction mixture in a minimal amount of a solvent that dissolves your desired product but not the polymer. Methanol or warm ethyl acetate are good starting points.

  • Precipitation: Pour the resulting solution into a large volume of a non-solvent for the product, such as water or an ether. Your product should precipitate out, leaving the majority of the highly polar polyacrylamide in the aqueous or methanolic phase. Alternatively, if the product is soluble in a solvent like dichloromethane (DCM) where the polymer is not, you can perform a trituration or filtration.

  • Isolation: Filter the solid product, wash with the non-solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This is the most effective method for separating the mono-adduct from the bis-adduct and unreacted 3-aminophenol.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol) is recommended.

    • Example Gradient: Start with 100% Dichloromethane and gradually increase the percentage of Methanol (e.g., from 0% to 10%).

  • Elution Order: The less polar bis-adduct will elute first, followed by your desired product. The highly polar 3-aminophenol will elute last or remain on the column. Monitor the fractions using TLC.

Protocol 3: Recrystallization

For final purification to obtain a crystalline solid, recrystallization is ideal.

  • Solvent Screening: Test the solubility of your column-purified product in various solvents (e.g., ethyl acetate, isopropanol, water, toluene, or mixtures thereof). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: Dissolve the product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

  • Model reactions of acrylamide with selected amino compounds.Journal of Agricultural and Food Chemistry, 2010.
  • Experiment 1: Polymerization of acrylamide in water.Massachusetts Institute of Technology OpenCourseWare.
  • Solution Polymerization of acrylamide with a redox system.Polymer Science Learning Center.
  • Model Reactions of Acrylamide with Selected Amino Compounds | Request PDF.
  • Acrylamide Polymers.
  • Polymerization of acrylamide in the presence of water-soluble nitrogen compounds.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • Rapid RAFT Polymerization of Acrylamide with High Conversion.MDPI.
  • Aminophenols | Request PDF.

Sources

Technical Support Center: Improving the Solubility of 3-(3-Aminophenoxy)propanamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(3-Aminophenoxy)propanamide and encountering challenges with its solubility in aqueous solutions for biological assays. As a Senior Application Scientist, this guide provides a structured, in-depth approach to troubleshooting and resolving these issues, ensuring the integrity and reliability of your experimental data.

Part 1: Troubleshooting Guide & FAQs

It is not uncommon for organic small molecules like this compound to exhibit limited aqueous solubility due to their chemical structure. This guide will walk you through a systematic process to enhance the solubility of this compound for your specific biological assay needs.

Initial Assessment Workflow

Before attempting various solubilization techniques, it's crucial to understand the nature of the solubility issue. The following workflow provides a decision-making framework to guide your troubleshooting process.

solubility_workflow start Solubility Issue Identified (e.g., precipitation, cloudiness) assess Assess Conditions: - Concentration? - pH of buffer? - Presence of other components? start->assess is_ph_dependent Is the compound ionizable? (contains acidic/basic groups) assess->is_ph_dependent ph_adjust Primary Strategy: pH Adjustment is_ph_dependent->ph_adjust Yes co_solvent Secondary Strategy: Co-Solvent Addition (e.g., DMSO) is_ph_dependent->co_solvent No / Insufficient ph_adjust->co_solvent Insufficient verify Verify Compound Stability & Assay Compatibility ph_adjust->verify excipients Advanced Strategy: Use of Excipients (e.g., Cyclodextrins) co_solvent->excipients Insufficient / Incompatible co_solvent->verify excipients->verify

Caption: A stepwise approach to addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What structural features of this compound contribute to its solubility challenges?

A1: this compound possesses both a hydrophilic primary amine and an amide group, along with a more hydrophobic phenoxy ring. While the amine and amide groups can form hydrogen bonds with water, the aromatic ring is nonpolar. The overall solubility is a balance between these competing characteristics. The crystalline structure of the solid compound also plays a significant role; a stable crystal lattice requires more energy to break apart and dissolve.

Q2: I've dissolved the compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening?

A2: This is a common phenomenon known as "kinetic" solubility. While this compound may be highly soluble in an organic solvent like DMSO, its solubility in the final aqueous buffer is much lower. When the DMSO stock is added to the aqueous medium, the compound is rapidly diluted in a solvent in which it is less soluble, leading to precipitation. Strategies to mitigate this include using a higher dilution factor, adding the stock solution slowly with vigorous mixing, or warming the aqueous medium. It is crucial to keep the final DMSO concentration low, typically below 0.5%, as higher concentrations can be toxic to cells.[1][2][3]

Q3: Can adjusting the pH of my buffer improve the solubility of this compound?

A3: Yes, pH adjustment is a powerful technique for improving the solubility of ionizable compounds.[][5][6] The primary amine group in this compound is basic and can be protonated (gain a positive charge) at a pH below its pKa. This charged, ionized form is generally more water-soluble.[7] Therefore, using a slightly acidic buffer can enhance the solubility of this compound.

Q4: Are there alternatives to DMSO if it interferes with my assay?

A4: Yes, other co-solvents such as ethanol can be used, though they also have the potential to affect cellular systems.[8] Another excellent alternative is the use of solubilizing excipients like cyclodextrins.[9][10][11] These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule in their central cavity, presenting a hydrophilic exterior to the aqueous solution, thereby increasing its apparent solubility.[9][]

Part 2: Experimental Protocols & Data

Here, we provide detailed, step-by-step methodologies for key solubilization experiments.

Protocol 1: Systematic pH Optimization

This protocol allows for the determination of the optimal pH for solubilizing this compound in your buffer system of choice.

Objective: To identify the pH at which the aqueous solubility of this compound is maximized.

Materials:

  • This compound

  • A set of buffers at different pH values (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0)

  • Vortex mixer and shaker/rotator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Slurries: In separate microcentrifuge tubes, add an excess of this compound to each buffer of a different pH.

  • Equilibration: Vortex each tube vigorously for 1-2 minutes. Place the tubes on a shaker or rotator and allow them to equilibrate at a controlled temperature for 24-48 hours. This ensures that the solution is saturated.

  • Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range.

Expected Outcome: You should observe an increase in solubility at lower pH values due to the protonation of the primary amine.

Protocol 2: Co-Solvent Titration for Stock Solution Preparation

This protocol helps in determining the maximum achievable concentration of this compound in a co-solvent/aqueous buffer system.

Objective: To find the highest concentration of the compound that remains in solution upon dilution from a DMSO stock into the final assay buffer.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Aqueous assay buffer (at the desired pH).

  • 96-well microplate.

  • Plate reader capable of detecting light scatter (nephelometry) or a UV-Vis spectrophotometer.

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solution into the assay buffer.

  • Incubation: Allow the plate to incubate for a set period (e.g., 2 hours) under conditions that mimic your assay.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, filter the solutions and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed, or where the measured concentration in the filtrate plateaus, is the kinetic solubility limit.[13]

Data Presentation: Co-Solvent Considerations

Co-SolventRecommended Final Concentration in AssayProsCons
DMSO < 0.5%High solubilizing power for many compounds.Can be cytotoxic and interfere with some assays at higher concentrations.[2][8]
Ethanol < 1%Less toxic than DMSO for some cell lines.Can affect protein stability and enzyme kinetics.[8]
Advanced Strategy: Cyclodextrin-Mediated Solubilization

When pH and co-solvents are not sufficient or are incompatible with the assay, cyclodextrins offer a robust solution.[9][10][14]

cyclodextrin_mechanism cluster_0 Mechanism of Action drug Hydrophobic Drug This compound complex Inclusion Complex Drug encapsulated in Cyclodextrin drug->complex Encapsulation cd Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cd->complex soluble Enhanced Aqueous Solubility complex->soluble

Sources

Technical Support Center: Guidelines for the Storage and Handling of 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of your experimental results depends on the stability of your reagents. 3-(3-Aminophenoxy)propanamide is a molecule susceptible to degradation due to its key functional groups: a primary aromatic amine and a primary amide. Improper storage can lead to the formation of impurities, loss of compound activity, and compromised data. This guide provides a comprehensive overview of potential degradation pathways, recommended storage protocols, and troubleshooting advice to ensure the long-term stability of your compound.

Section 1: Understanding the Degradation of this compound

Q: What are the primary ways this compound can degrade during storage?

A: The degradation of this compound is primarily driven by two chemical processes targeting its functional groups:

  • Oxidation of the Aromatic Amine: The primary aromatic amine group (-NH₂) is susceptible to oxidation, especially when exposed to atmospheric oxygen and/or light.[1][2] This process can lead to the formation of colored impurities, such as nitroso and nitro compounds, or complex polymeric materials, often manifesting as a yellowing or browning of the solid compound.[3][4] The presence of metal ions can also catalyze this oxidation.

  • Hydrolysis of the Amide: The propanamide group (-CONH₂) can undergo hydrolysis, a reaction with water that cleaves the amide bond.[5] This reaction is typically slow in neutral water but is significantly accelerated by the presence of acids or bases.[6][7] Hydrolysis results in the formation of 3-(3-aminophenoxy)propanoic acid and ammonia.[8]

These two pathways are the most common sources of impurity formation during storage.

G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent Parent Compound ox_product Colored Impurities (e.g., Quinone-imines, Nitroso/Nitro derivatives) parent->ox_product O₂, Light, Metal Ions hyd_acid 3-(3-Aminophenoxy)propanoic Acid parent->hyd_acid H₂O (Acid/Base Catalyzed) hyd_ammonia Ammonia parent->hyd_ammonia H₂O (Acid/Base Catalyzed)

Fig. 1: Primary degradation pathways for this compound.

Section 2: Recommended Storage & Handling Protocols

Q: What are the ideal conditions for the long-term storage of this compound?

A: To mitigate the degradation pathways described above, meticulous control of the storage environment is essential. The following conditions are recommended for maximizing the shelf-life and purity of the compound.

ParameterRecommendationRationale
Temperature -20°C or below (Freezer) [9]Reduces the rate of all chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Nitrogen or Argon) [10][11]Displaces oxygen, preventing the oxidation of the aromatic amine group.[12]
Light Protect from Light (Amber Vial/Opaque Container) [13][14]Prevents photo-degradation, as light energy can catalyze the oxidation process.[15]
Moisture Dry/Anhydrous Conditions Prevents hydrolysis of the amide bond. Store in a desiccator or with a desiccant.[16]
Container Tightly Sealed, Chemically Inert Material (e.g., Borosilicate Glass) Prevents exposure to atmospheric moisture and oxygen.[16]
Form Solid (Lyophilized Powder) The solid state is generally more stable than solutions, which can facilitate degradation.
Protocol 2.1: Storing the Solid Compound
  • Procurement: Upon receipt, immediately transfer the manufacturer's container into a secondary container with a desiccant pack.

  • Aliquoting: If you need to use small amounts over time, it is best to aliquot the bulk powder into smaller, single-use vials in a controlled environment (e.g., a glove box with low humidity or under a stream of inert gas). This minimizes repeated exposure of the bulk supply to air and moisture.[17]

  • Inerting: Before sealing each aliquot, flush the vial with a gentle stream of dry nitrogen or argon gas for 15-30 seconds to displace air. This process is known as blanketing or padding.[18]

  • Sealing: Tightly cap the vials. For extra protection, wrap the cap junction with Parafilm®.

  • Packaging: Place the sealed vials inside an opaque, light-blocking container or wrap them in aluminum foil.[19]

  • Storage: Store the container at -20°C or below in a non-frost-free freezer to avoid temperature cycling.

Protocol 2.2: Preparing and Storing Stock Solutions
  • Solvent Choice: If a stock solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Avoid aqueous buffers for long-term storage due to the risk of hydrolysis.

  • Preparation: Prepare the solution under low-light conditions.[19] Use solvents from a freshly opened bottle or one that has been stored properly under an inert atmosphere to ensure minimal water content.

  • Storage: Store solution aliquots in amber or foil-wrapped vials, flush with inert gas, and store at -80°C for maximum stability.

Section 3: Troubleshooting Guide

Observed Issue Probable Cause Recommended Action & Validation
Solid compound has changed color (e.g., from white/off-white to yellow or brown). Oxidation of the aromatic amine. This is a common visual indicator of degradation, often due to exposure to air and/or light.[15]1. Do not use for critical experiments. The purity is compromised. 2. Re-assess Purity: Use HPLC-UV to quantify the parent compound and detect impurities. A significant decrease in the main peak area and the appearance of new peaks confirm degradation. 3. Review Handling Procedures: Ensure all future handling is done under inert gas and with light protection.
New peaks appear in HPLC/LC-MS analysis of an older sample. Degradation. Early-eluting peaks may correspond to the more polar hydrolysis product (3-(3-aminophenoxy)propanoic acid). Other peaks could be oxidation products.1. Characterize Impurities: Use LC-MS to determine the mass of the new peaks and compare them to the expected masses of hydrolysis and oxidation products.[20] 2. Implement Stability-Indicating Method: Develop an HPLC method that can resolve the parent compound from its key degradants to monitor stability over time.[21]
Inconsistent or poor experimental results using an older batch. Loss of active compound concentration due to degradation. The actual concentration of the compound is lower than calculated, leading to failed reactions or reduced biological effects.1. Quantify the Compound: Perform a quantitative analysis (e.g., qNMR or HPLC with a fresh reference standard) to determine the actual purity of the older batch. 2. Perform a Functional Check: Compare the performance of the old batch against a new, properly stored batch in a simple, reliable assay.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I quickly check for degradation before starting an experiment?

    • A: A simple visual inspection for color change is the first step. For a more definitive check, running a quick Thin-Layer Chromatography (TLC) can be effective. Spot the old sample alongside a fresh reference standard. The appearance of new spots or streaking in the lane of the old sample indicates the presence of impurities.[22][23]

  • Q: Which analytical techniques are best for a formal stability study?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the parent compound and its impurities.[24] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[20] Techniques like FTIR can also be used to monitor the disappearance of the amide carbonyl peak or changes in the amine region.[25]

  • Q: Is it better to store the compound under vacuum or inert gas?

    • A: Both methods remove oxygen, but inert gas blanketing is often preferred. It provides a positive pressure that helps prevent air and moisture from entering if the container seal is imperfect.[11] A vacuum can be effective but requires a high-integrity seal to be maintained long-term.

G start Receive / Prepare Compound aliquot Aliquot into Amber Vials start->aliquot Solid or Solution inert Flush with Inert Gas (N₂/Ar) aliquot->inert seal Tightly Seal Vial (Use Parafilm®) inert->seal store Store at ≤ -20°C in the Dark seal->store end Use in Experiment store->end Retrieve Single Aliquot

Fig. 2: Recommended workflow for proper storage and handling.

References

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • Poly Processing. Using A Nitrogen Blanket on a Poly Processing Tank. [Link]

  • Cosmetic Formulation. Discovering the Best Storage Conditions for Your Cosmetic Ingredients. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • GENERON. Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Process Online. BASICS OF TANK BLANKETING. [Link]

  • CWWA, Inc. INERT BLANKETING. [Link]

  • MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • GMP Insiders. Stability Storage Conditions In Pharma Industry. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by oxidation. [Link]

  • ResearchGate. Oxidation potential of different aliphatic and aromatic amines. [Link]

  • Reddit. How to carry out oxidation of aniline/aromatic amines to nitro groups? [Link]

  • ElectronicsAndBooks. Theoretical Study of the Oxidation Mechanism of Aromatic Amines. [Link]

  • PubMed. Determination of Anandamide Amidase Activity Using Ultraviolet-Active Amine Derivatives and Reverse-Phase High-Performance Liquid Chromatography. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Reddit. Storage of Hygroscopic materials. [Link]

  • ResearchGate. Analytical methods used to quantify amine oxidation. [Link]

  • Organic Synthesis. Hydrolysis of Amide. [Link]

  • Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups? [Link]

  • Chemistry Stack Exchange. What test can be used to differ amide and amine? [Link]

  • USP-NF. <659> Packaging and Storage Requirements. [Link]

  • PubChem. N-(3-Aminophenyl)propanamide. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • YouTube. Amide naming, formation and hydrolysis. [Link]

  • PubChemLite. 3-(2-aminophenoxy)propanamide (C9H12N2O2). [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • YouTube. Hydrolysis of Amides. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

  • Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). [Link]

  • Wikipedia. Propanamide. [Link]

Sources

Alternative reagents for the synthesis of 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Aminophenoxy)propanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, optimize your reaction conditions, and overcome common experimental hurdles.

Overview of Synthetic Strategies

The synthesis of this compound typically involves a two-step process:

  • Nucleophilic Addition: The reaction of a substituted phenol with an appropriate three-carbon electrophile.

  • Functional Group Transformation: Conversion of a precursor group to the desired amine functionality.

The most common route involves the Michael addition of 3-aminophenol to acrylamide. However, an alternative and often preferred strategy is the reaction of 3-nitrophenol with acrylamide, followed by the reduction of the nitro group. This latter approach avoids potential side reactions associated with the nucleophilic amino group of 3-aminophenol.

Below, we explore alternative reagents and address common issues for the more robust nitro-intermediate pathway.

Diagram: Synthetic Pathways to this compound

G cluster_0 Route 1: Direct Michael Addition cluster_1 Route 2: Nitro-Intermediate Pathway A 3-Aminophenol C This compound A->C Michael Addition B Acrylamide B->C D 3-Nitrophenol F 3-(3-Nitrophenoxy)propanamide D->F Michael Addition E Acrylamide E->F G This compound F->G Nitro Group Reduction

Caption: Comparison of synthetic routes to the target compound.

Part 1: Alternative Reagents for Synthesis via the Nitro-Intermediate Pathway

Step 1: Michael Addition of 3-Nitrophenol to Acrylamide

The base-catalyzed Michael addition of 3-nitrophenol to acrylamide is a critical step. The choice of base and solvent can significantly impact reaction time and yield.

Reagent/ConditionRoleRationale for Use & Potential Issues
Bases
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)Strong Base CatalystCost-effective and efficient. However, can promote polymerization of acrylamide or hydrolysis of the amide product if not carefully controlled.
Triethylamine (TEA) / Diisopropylethylamine (DIPEA)Organic Base CatalystMilder reaction conditions, minimizing side reactions like polymerization. May require longer reaction times or heating.
Potassium Carbonate (K2CO3) / Cesium Carbonate (Cs2CO3)Inorganic Base CatalystHeterogeneous catalysis can simplify workup. Generally requires higher temperatures and longer reaction times.
Solvents
WaterProtic SolventGreen and inexpensive. Can facilitate the reaction but may also lead to hydrolysis of the amide.
Acetonitrile (ACN)Aprotic Polar SolventGood solubility for reactants and generally inert under reaction conditions.
N,N-Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO)Aprotic Polar SolventHigh boiling points allow for elevated reaction temperatures, which can increase the reaction rate. Can be difficult to remove during workup.
Step 2: Reduction of 3-(3-Nitrophenoxy)propanamide

The selective reduction of the aromatic nitro group in the presence of an amide functionality is a key challenge. The choice of reducing agent is crucial to avoid unwanted side reactions, such as amide hydrolysis.[1][2]

Reducing AgentConditionsAdvantages & Disadvantages
Catalytic Hydrogenation
H₂/Palladium on Carbon (Pd/C)Methanol/Ethanol, Room Temp, 1-4 atm H₂High yields and clean reaction. Pd/C is the method of choice for nitro reductions.[3] However, it may not be suitable for substrates with other reducible functional groups.[3]
H₂/Raney NickelEthanol, Room Temp, 1-4 atm H₂Effective for nitro group reduction and can be a good alternative to Pd/C, especially when dehalogenation is a concern.[3][4]
Metal/Acid Reductions
Iron (Fe) / Hydrochloric Acid (HCl) or Acetic AcidEthanol/Water, RefluxCost-effective and reliable. The reaction is often preferred in industrial settings because the formed FeCl₂ gets hydrolyzed, releasing HCl and thus requiring only a catalytic amount of acid to start.[5] Workup can be tedious due to iron salts.
Tin(II) Chloride (SnCl₂)Ethanol/Ethyl Acetate, RefluxProvides a mild method for reducing nitro groups in the presence of other reducible groups.[3][6] Stoichiometric amounts of tin salts are generated as waste.
Zinc (Zn) / Acetic Acid or Ammonium ChlorideMethanol/Water, Room TempA mild reducing agent that is often compatible with various functional groups.[3][4]
Other Reagents
Sodium Dithionite (Na₂S₂O₄)Water/Methanol, Room TempA mild and selective reagent, particularly useful when other reducible groups are present.
Sodium Sulfide (Na₂S)Water/AmmoniaCan be a useful alternative for substrates where hydrogenation or acidic conditions are not compatible.[3] It can sometimes selectively reduce one nitro group in the presence of others.[3]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Diagram: Troubleshooting Workflow

G Start Experiment Start Problem Problem Encountered Start->Problem LowYield Low Yield of Product Problem->LowYield IncompleteReaction Incomplete Reaction Problem->IncompleteReaction SideProducts Formation of Side Products Problem->SideProducts PurificationIssue Difficulty in Purification Problem->PurificationIssue Sol_LowYield Optimize Reaction Time/Temp Check Reagent Purity LowYield->Sol_LowYield Sol_Incomplete Increase Catalyst Loading Use Stronger Base/Reducer IncompleteReaction->Sol_Incomplete Sol_SideProducts Use Milder Reagents Optimize Stoichiometry SideProducts->Sol_SideProducts Sol_Purification Recrystallization Column Chromatography PurificationIssue->Sol_Purification Success Problem Resolved Sol_LowYield->Success Sol_Incomplete->Success Sol_SideProducts->Success Sol_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My Michael addition reaction is very slow and gives a low yield. What can I do?

A1:

  • Increase Catalyst Concentration: A low concentration of the base catalyst can lead to a slow reaction. Try incrementally increasing the molar percentage of your base.

  • Elevate the Temperature: Many Michael additions benefit from heating.[7] If you are running the reaction at room temperature, consider gently heating it (e.g., to 40-60 °C). Be mindful of the boiling point of your solvent and the potential for acrylamide polymerization at higher temperatures.

  • Change the Solvent: If your reactants have poor solubility in the current solvent, this can hinder the reaction rate. Switching to a more polar aprotic solvent like DMF or DMSO could improve solubility and accelerate the reaction.

  • Use a Stronger Base: If you are using a weak base like triethylamine, switching to a stronger base such as sodium hydroxide or potassium carbonate could significantly increase the reaction rate. However, be cautious of potential side reactions.

Q2: During the reduction of the nitro group with H₂/Pd-C, I am observing the hydrolysis of the amide bond. How can I prevent this?

A2:

  • Ensure Neutral Conditions: Amide hydrolysis can be catalyzed by both acid and base.[2][8] Ensure your reaction mixture is neutral. If your starting material or solvent contains acidic or basic impurities, this could be a contributing factor.

  • Switch to a Milder Reducing Agent: Catalytic hydrogenation can sometimes be too harsh. Consider switching to a milder, more chemoselective reducing agent. Good alternatives include:

    • Tin(II) Chloride (SnCl₂): This is a classic reagent for the selective reduction of nitro groups in the presence of sensitive functionalities.[3][6]

    • Iron in Acetic Acid (Fe/AcOH): This is another mild and effective system for nitro group reduction.[3]

    • Sodium Dithionite (Na₂S₂O₄): This reagent works well in aqueous or mixed aqueous/organic systems and is generally very mild.

Q3: I am seeing a significant amount of polymerized acrylamide in my Michael addition reaction. How can I avoid this?

A3:

  • Control the Temperature: Acrylamide polymerization is often initiated by heat. Maintain a lower reaction temperature.

  • Use a Milder Base: Strong bases can more readily initiate the polymerization of acrylamide. Switching from NaOH or KOH to an organic base like triethylamine or an inorganic base like potassium carbonate can mitigate this issue.

  • Control Stoichiometry: Using a large excess of acrylamide can increase the likelihood of polymerization. Try using a stoichiometry closer to 1:1 or a slight excess of the 3-nitrophenol.

  • Add an Inhibitor: In some cases, a radical inhibitor can be added to the reaction mixture to suppress polymerization, although this should be done with caution to avoid interfering with the desired reaction.

Q4: The purification of the final product, this compound, is proving difficult. What are the recommended purification methods?

A4:

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common choices for similar compounds include ethanol, isopropanol, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. The polarity can be adjusted based on the TLC analysis of your crude product.

  • Acid-Base Extraction: As the product contains a basic amino group, an acid-base extraction can be a useful preliminary purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This can help remove non-basic impurities.

Q5: Can I perform a one-pot reaction from 3-nitrophenol to this compound?

A5: While a one-pot reaction is theoretically possible, it presents significant challenges. The conditions for the Michael addition (basic) and the nitro reduction (often acidic or neutral with a metal catalyst) are generally incompatible. Attempting a one-pot synthesis would likely lead to a complex mixture of products and low yields. A stepwise approach with isolation and purification of the intermediate, 3-(3-nitrophenoxy)propanamide, is highly recommended for a cleaner and more efficient synthesis. However, some modern methods are exploring one-pot nitro reduction and subsequent amidation.[9]

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Reduction of nitro compounds. Retrieved from [Link]

  • Massolo, E., Pirola, M., Puglisi, A., Rossi, S., & Benaglia, M. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(5), 849-853. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (2014, February 25). Which reagent can reduce a nitro group to a primary amine but not reduce ketones? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Retrieved from [Link]

  • Stoddard Tutoring. (2020, March 30). Amide and Nitrile Reductions [Video]. YouTube. Retrieved from [Link]

  • Zamora, R., Delgado, R. M., & Hidalgo, F. J. (2010). Model reactions of acrylamide with selected amino compounds. Journal of agricultural and food chemistry, 58(5), 3059–3065. Retrieved from [Link]

  • ResearchGate. (n.d.). Model Reactions of Acrylamide with Selected Amino Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

Sources

Scaling up the synthesis of 3-(3-Aminophenoxy)propanamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling the Synthesis of 3-(3-Aminophenoxy)propanamide

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of this compound for preclinical evaluation. Our focus is on anticipating and resolving common challenges, ensuring a robust, scalable, and reproducible manufacturing process.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-step sequence starting from commercially available 3-aminophenol. This strategy is generally favored for its reliability and the relatively straightforward nature of the transformations.

Step 1: Williamson Ether Synthesis. This step involves the formation of a C-O bond between 3-aminophenol and a suitable three-carbon electrophile to create the intermediate, 3-(3-aminophenoxy)propan-1-ol. A common method is the reaction of 3-aminophenol with 3-chloropropanol using a base in a polar aprotic solvent.[1]

Step 2: Oxidation and Amidation. The terminal alcohol of the intermediate is first oxidized to a carboxylic acid, yielding 3-(3-aminophenoxy)propanoic acid. This acid is then converted to the primary amide, this compound. This two-stage process (oxidation then amidation) provides a high degree of control over the final amide formation.

Below is a workflow diagram illustrating the key stages of the process.

Synthesis_Workflow Start Starting Materials (3-Aminophenol, 3-Chloropropanol) Step1 Step 1: Williamson Ether Synthesis (Base, Solvent, Heat) Start->Step1 Workup1 Aqueous Workup & Solvent Swap Step1->Workup1 Reaction Mixture Intermediate Intermediate: 3-(3-Aminophenoxy)propan-1-ol Workup1->Intermediate Crude Intermediate Step2a Step 2a: Oxidation (e.g., TEMPO/Bleach) Intermediate->Step2a Workup2a Quench & Isolation of Carboxylic Acid Step2a->Workup2a Acid Intermediate: 3-(3-Aminophenoxy)propanoic Acid Workup2a->Acid Step2b Step 2b: Amidation (Coupling Agent, Ammonia Source) Acid->Step2b Workup2b Final Workup & Crude Isolation Step2b->Workup2b Purification Purification (Recrystallization) Workup2b->Purification Crude Product API Final Product: This compound Purification->API Pure API

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis and scale-up.

Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)

Question: My initial ether synthesis reaction is showing low conversion of 3-aminophenol, and I'm isolating significant amounts of starting material. What are the likely causes and solutions?

Answer: Low conversion in this step is a common issue, often related to the interplay between the base, solvent, and reaction temperature.

  • Causality—Inadequate Deprotonation: 3-Aminophenol has two potentially nucleophilic sites: the amine (-NH2) and the hydroxyl (-OH) group. For the desired O-alkylation, the phenolic proton must be removed to form the much more nucleophilic phenoxide ion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to poor conversion.

  • Troubleshooting Steps:

    • Base Selection: Switch to a stronger base. While potassium carbonate (K2CO3) can work, it has limited solubility in many organic solvents.[1] Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for more robust and complete deprotonation. Ensure at least 1.1 equivalents are used to drive the reaction to completion.

    • Solvent Choice: The solvent must be polar aprotic to solvate the cation of the base but not protonate the phenoxide. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[1] They also help to dissolve the starting materials and intermediates.

    • Temperature Control: While higher temperatures can increase reaction rates, 3-aminophenol is susceptible to oxidative degradation, which can produce colored impurities. A reaction temperature of 80-100°C is typically a good starting point. Monitor the reaction by HPLC to find the optimal balance between reaction time and impurity formation.

    • Moisture Control: The presence of water can consume strong bases and hinder the reaction. Ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Formation of N,O-Dialkylated Impurity During Scale-Up

Question: On a small scale, my synthesis of the propanol intermediate was clean. However, upon scaling to a 10 L reactor, I am seeing a significant new impurity identified as the N,O-dialkylated product. Why is this happening now?

Answer: This is a classic example of how mass and heat transfer limitations during scale-up can alter a reaction's selectivity profile.

  • Causality—Poor Mixing and Localized Hotspots: In a large reactor, the addition of the base or electrophile (3-chloropropanol) can create localized areas of high concentration or high temperature if mixing is not efficient. The primary amine of 3-aminophenol is nucleophilic, and while it is less reactive than the phenoxide, its reactivity increases significantly at higher temperatures. Local hotspots can provide sufficient energy to overcome the activation barrier for N-alkylation, especially after the initial O-alkylation has occurred.

  • Troubleshooting Steps:

    • Controlled Addition: Instead of adding reagents all at once, add the 3-chloropropanol slowly and sub-surface via a dropping funnel or pump. This ensures it reacts with the phenoxide before it can accumulate and react elsewhere.

    • Improve Agitation: Ensure the reactor's impeller design and stirring speed are adequate for the vessel geometry and batch volume. The goal is to maintain a homogenous mixture and dissipate heat effectively.

    • Reverse Addition: Consider adding the 3-aminophenol/base slurry to the 3-chloropropanol solution. This keeps the concentration of the nucleophile low throughout the addition, minimizing the chance of a second alkylation.

    • Temperature Monitoring: Use multiple temperature probes within the reactor to monitor for hotspots and ensure uniform temperature distribution.

Troubleshooting_Yield Start Low Yield in Step 1? Check_Base Is the base strong enough (e.g., NaH, t-BuOK)? Start->Check_Base Analyze cause Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Check_Base->Check_Solvent Yes Solution_Base Action: Use stronger base (>=1.1 eq) Check_Base->Solution_Base No Check_Temp Is temperature optimized (80-100°C)? Check_Solvent->Check_Temp Yes Solution_Solvent Action: Switch to appropriate polar aprotic solvent Check_Solvent->Solution_Solvent No Check_Moisture Are conditions anhydrous? Check_Temp->Check_Moisture Yes Solution_Temp Action: Monitor by HPLC to optimize temperature Check_Temp->Solution_Temp No Solution_Moisture Action: Dry reagents/solvents, use inert atmosphere Check_Moisture->Solution_Moisture No Success Yield Improved Check_Moisture->Success Yes Solution_Base->Success Solution_Solvent->Success Solution_Temp->Success Solution_Moisture->Success

Caption: Decision tree for troubleshooting low yield in the ether synthesis step.

Issue 3: Incomplete Amidation and Side Reactions (Step 2b)

Question: The conversion of my carboxylic acid intermediate to the final propanamide is sluggish, and I'm generating a significant amount of a urea-based byproduct from my coupling agent. How can I improve this final step?

Answer: This is a common problem in amidation reactions, especially when using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Causality—Reaction Pathway and Stoichiometry: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your ammonia source. However, if the ammonia source is not present in a sufficient, localized concentration, the O-acylisourea can rearrange or react with another molecule of the carboxylic acid, and the EDC itself can degrade, leading to urea byproducts.

  • Troubleshooting Steps:

    • Choice of Ammonia Source: Using aqueous ammonium hydroxide can introduce excess water, which can hydrolyze the active intermediate back to the carboxylic acid. A better choice is to use a solution of ammonia in an organic solvent like isopropanol or to bubble ammonia gas through the reaction mixture.

    • Use an Additive: To prevent side reactions, include an activating agent like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These agents react with the O-acylisourea to form a more stable, but still highly reactive, activated ester. This intermediate is less prone to side reactions and efficiently transfers the acyl group to ammonia.

    • Alternative Amidation Methods: Consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. The acid chloride is highly reactive and will readily react with an ammonia source to form the amide. This method avoids coupling agents and their associated byproducts entirely, which can be advantageous for process simplification and purification.

    • Reaction Conditions: Ensure the reaction is run at a suitable temperature. Amidation is often performed at 0°C to room temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 3-aminophenol starting material?

A1: The purity of 3-aminophenol is paramount. Key attributes to control are:

  • Purity (by HPLC): Should be >99% to minimize the introduction of isomeric or related substance impurities.

  • Color: Should be a white to off-white solid. A pink or brown discoloration indicates oxidation, which can lead to colored impurities in the final product that are difficult to remove.

  • Isomer Content: Ensure low levels of 2-aminophenol and 4-aminophenol, as these will generate isomeric impurities that may be difficult to separate from the desired product.

Q2: Which analytical methods are best for in-process controls (IPCs)?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for this synthesis.

  • Step 1 IPC: Monitor the disappearance of 3-aminophenol and the appearance of the 3-(3-aminophenoxy)propan-1-ol product. A typical method would use a C18 column with a water/acetonitrile mobile phase gradient.

  • Step 2 IPCs: Similarly, use HPLC to monitor the conversion of the alcohol to the carboxylic acid, and subsequently, the acid to the final amide. The changing polarity of the molecules makes them easy to resolve.

  • NMR: While not typically used for real-time IPCs, 1H NMR is invaluable for structural confirmation of intermediates and the final product upon isolation.

Q3: What are the recommended storage and handling conditions for the final this compound product?

A3: The aminophenoxy moiety can be susceptible to long-term oxidative degradation, especially in the presence of light and air. Therefore, the final product should be stored:

  • In well-sealed, airtight containers.

  • Under an inert atmosphere (e.g., blanketed with nitrogen or argon).

  • Protected from light (e.g., in amber glass bottles or opaque containers).

  • At reduced temperatures (2-8°C) to slow the rate of any potential degradation.

Q4: What are the key safety considerations when scaling up this process?

A4:

  • Strong Bases: Reagents like sodium hydride (NaH) are highly flammable and react violently with water. They must be handled by trained personnel in an anhydrous environment.

  • Exothermic Reactions: Both the ether synthesis and amidation (especially if using an acid chloride) can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output.

  • Solvents: DMF and DMSO are excellent solvents but have associated health risks and require proper handling in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Pressure: If bubbling ammonia gas, ensure the system is equipped with appropriate pressure relief devices.

Data and Protocols

Table 1: Reagents and Typical Conditions
ParameterStep 1: Ether SynthesisStep 2a: OxidationStep 2b: Amidation (EDC/HOBt)
Key Reagents 3-Aminophenol, 3-Chloropropanol3-(3-Aminophenoxy)propan-1-ol3-(3-Aminophenoxy)propanoic Acid
Base/Reagent NaH (1.1 eq)TEMPO (0.05 eq), NaOCl (1.5 eq)EDC (1.2 eq), HOBt (1.2 eq)
Ammonia Source N/AN/A7N NH3 in Methanol (3.0 eq)
Solvent Anhydrous DMFAcetonitrile/WaterDichloromethane (DCM)
Temperature 80 °C0 - 10 °C0 °C to Room Temp
Typical Time 4-6 hours1-2 hours12-16 hours
Typical Yield 85-95%90-98%80-90%
Protocol: Recrystallization of Final Product
  • Solvent Screen: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common system for compounds of this type is Isopropanol/Water or Ethanol/Heptane.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., Isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a filtration of the hot solution to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., Water or Heptane) to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove residual soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a temperature well below its melting point (e.g., 40-50°C) until a constant weight is achieved.

References

  • Google Patents (2010). Method for producing and purifying 3-aminopropanol.
  • Google Patents (2015).
  • ResearchGate (2019). Scale-up Synthesis of Tesirine. [Link]

  • Wiley Online Library (2013). Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. [Link]

Sources

Overcoming challenges in the characterization of 3-(3-Aminophenoxy)propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 3-(3-aminophenoxy)propanamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the analysis of this important class of compounds. Drawing from established analytical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction: Understanding the Molecule

This compound is a molecule possessing a combination of functional groups—an aromatic amine, an ether linkage, and a primary amide—that contribute to its unique chemical properties and, consequently, to the challenges in its characterization. The aromatic amine is susceptible to oxidation, the ether linkage provides conformational flexibility, and the amide group can participate in hydrogen bonding, all of which can influence its behavior in various analytical systems. This guide will address these specific structural considerations and provide practical solutions to overcome the associated analytical hurdles.

Troubleshooting Guide: Navigating Experimental Challenges

This section is designed to provide rapid, actionable solutions to common problems encountered during the characterization of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity assessment and quantification. However, the physicochemical properties of this compound derivatives can lead to several chromatographic issues.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I resolve it?

  • Answer: Peak tailing for this class of compounds is often due to strong interactions between the basic aromatic amine and residual acidic silanol groups on the silica-based stationary phase of the column.[1]

    • Causality: The lone pair of electrons on the aromatic amine can form strong ionic interactions with deprotonated silanol groups, leading to a secondary retention mechanism that results in a tailed peak.

    Troubleshooting Steps:

    • Mobile Phase Modification:

      • Low pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid. At this pH, the amine will be protonated, and the silanol groups will be largely unionized, minimizing the undesirable secondary interactions.

      • Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Column Selection:

      • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping is a process that covers many of the residual silanol groups.

      • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity through pi-pi interactions with the aromatic ring of your analyte.

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

Problem 2: Inconsistent Retention Times

  • Question: The retention time for my main peak is shifting between injections. What could be causing this instability?

  • Answer: Retention time drift can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

    Troubleshooting Steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. For gradient methods, a longer equilibration time between injections is crucial.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a buffer, verify its pH.

    • Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check for pressure fluctuations in your HPLC system, which could indicate a problem with the pump seals or check valves.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation. However, the spectra of this compound derivatives can sometimes be complex or misleading.

Problem 3: Broad or Disappearing NH₂ and CONH₂ Proton Signals

  • Question: The signals for the amine (NH₂) and amide (CONH₂) protons in my ¹H NMR spectrum are very broad or not visible. Why is this happening?

  • Answer: The broadening of NH proton signals is a common phenomenon due to several factors:

    • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can lead to rapid relaxation and broadening of attached proton signals.

    • Chemical Exchange: The acidic protons on the nitrogen atoms can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange process can be on a timescale that leads to signal broadening.

    • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to the broadening of these signals.

    Troubleshooting Steps:

    • Use of Anhydrous Solvent: Ensure you are using a high-quality, anhydrous deuterated solvent to minimize exchange with water.

    • D₂O Exchange: To confirm the identity of the NH protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The NH signals should disappear as the protons are exchanged for deuterium.

    • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper signals.

    • Solvent Choice: The choice of solvent can influence the appearance of NH signals. Solvents like DMSO-d₆ are known to slow down the exchange rate of labile protons due to their hydrogen bond accepting nature, often resulting in sharper NH peaks compared to chloroform-d.[3]

Problem 4: Unexpected Signals in the Spectrum

  • Question: I see unexpected peaks in my ¹H or ¹³C NMR spectrum that I cannot assign to my target molecule. What could be their origin?

  • Answer: Unexpected signals often arise from impurities, which can include residual solvents, starting materials, or reaction byproducts.[4]

    Troubleshooting Steps:

    • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with a table of common NMR solvent impurities.

    • Review Synthetic Route: Consider the starting materials and reagents used in the synthesis. For instance, if the synthesis involves the reaction of 3-aminophenol with 3-chloropropanamide, you might see signals corresponding to unreacted starting materials.

    • Consider Byproducts: Common byproducts could include products of oxidation of the aromatic amine or hydrolysis of the amide.

    • 2D NMR Techniques: If the impurities are structurally related to your main compound, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in elucidating their structures.[5][6]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation of your compound.

Problem 5: Ambiguous Fragmentation Pattern

  • Question: I am having difficulty interpreting the fragmentation pattern of my this compound derivative in the mass spectrum. What are the expected fragmentation pathways?

  • Answer: The fragmentation of these molecules is influenced by the different functional groups. A study on the fragmentation of the structurally similar N-(3-aminophenyl)benzamide provides valuable insights.

    Expected Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides.

    • Cleavage of the Ether Bond: The C-O bond of the ether linkage can also undergo cleavage.

    • Rearrangements: In some cases, rearrangement reactions can occur in the gas phase, leading to unexpected fragment ions. For example, a nitrogen-oxygen exchange has been observed in the fragmentation of protonated N-(3-aminophenyl)benzamide.[7]

    Troubleshooting Steps:

    • High-Resolution MS (HRMS): Use HRMS to obtain the accurate mass of the molecular ion and its fragments. This will allow you to determine the elemental composition of each ion and propose logical fragmentation pathways.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). This will provide a clean fragmentation pattern that is directly related to the parent molecule.

    • Comparison with Analogs: If available, compare the fragmentation pattern with that of closely related analogs to identify common fragmentation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound derivatives for analysis?

A1: The solubility will depend on the specific derivative. However, for the parent compound, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for preparing stock solutions. For HPLC analysis, a mixture of acetonitrile or methanol and water is typically used as the mobile phase, so ensuring solubility in this mixture is key. For NMR, DMSO-d₆ is often a good starting point as it can solubilize a wide range of compounds and often provides sharper NH proton signals.[3]

Q2: How can I assess the stability of my this compound derivative?

A2: A stability-indicating HPLC method is the most effective way to assess the stability of your compound under various stress conditions.[2][8][9][10] This involves subjecting the compound to forced degradation under conditions such as:

  • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Heating the solid compound or a solution.

  • Photolytic Stress: Exposing the compound to UV and visible light.

The HPLC method should be able to resolve the parent compound from all degradation products, thus demonstrating its stability-indicating nature.

Q3: What are the most likely impurities I might encounter in the synthesis of this compound?

A3: The impurities will depend on the synthetic route. A common route involves the reaction of 3-aminophenol with a propanamide derivative. Potential impurities could include:

  • Unreacted Starting Materials: 3-aminophenol and the propanamide reagent.

  • Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.

  • Products of N-alkylation: If the reaction conditions are not well-controlled, the amine can react with more than one equivalent of the propanamide reagent.

  • Hydrolysis Products: The amide can be hydrolyzed back to the corresponding carboxylic acid.

A well-developed HPLC method is crucial for detecting and quantifying these impurities.[1][11]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This method can be used as a starting point for the purity analysis of this compound derivatives.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the basic amine.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 254 nmThe aromatic ring should have a strong chromophore at this wavelength.
Injection Vol. 10 µLA typical injection volume.
Protocol 2: ¹H NMR Sample Preparation and Acquisition
StepProcedureRationale
1. Sample Prep Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube.Ensures sufficient signal for a clear spectrum.
2. Solvent Addition Add ~0.6 mL of DMSO-d₆.DMSO-d₆ is a good solvent for many amides and helps in observing labile NH protons.[3]
3. Dissolution Vortex the sample until fully dissolved. Gentle heating may be required for less soluble derivatives.Ensures a homogeneous solution for accurate analysis.
4. Acquisition Acquire a standard ¹H NMR spectrum.Provides the initial structural information.
5. D₂O Exchange Add one drop of D₂O, shake the tube, and re-acquire the spectrum.Confirms the assignment of NH signals.

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

hplc_troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH with TFA or Formic Acid check_ph->adjust_ph No check_column Using End-Capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to End-Capped or Phenyl Column check_column->change_column No add_tea Add Competitive Amine (e.g., TEA) check_column->add_tea Yes change_column->add_tea check_overload Is Sample Overloaded? add_tea->check_overload reduce_conc Reduce Sample Concentration/Injection Volume check_overload->reduce_conc Yes end Peak Shape Improved check_overload->end No reduce_conc->end

Caption: A decision tree for troubleshooting HPLC peak tailing.

Workflow for Identification of Unknown NMR Signals

nmr_troubleshooting start Unexpected NMR Signals check_solvents Compare with Common Solvent Impurity Tables start->check_solvents check_starting_materials Compare with Spectra of Starting Materials start->check_starting_materials consider_byproducts Hypothesize Potential Reaction Byproducts start->consider_byproducts perform_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) check_solvents->perform_2d_nmr check_starting_materials->perform_2d_nmr consider_byproducts->perform_2d_nmr structure_elucidation Structure Elucidation of Impurity perform_2d_nmr->structure_elucidation

Caption: A workflow for identifying unknown signals in NMR spectra.

References

  • Wrasse-Sangoi, M., Sangoi, M. S., Oliveira, P. R., Secretti, L. T., & Rolim, C. M. B. (2011). Determination of aliskiren in tablet dosage forms by a validated stability-indicating RP-LC method. Science.gov. [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Brito, A., Ramirez, J. E., Areche, C., Sepulveda, B., & Simirgiotis, M. J. (2014). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits From Three Citrus Species Consumed in Northern Chile. Molecules, 19(11), 17400-17421. [Link]

  • Fawzy, N. G., & Kamel, A. O. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical Research International, 35(24), 1-12. [Link]

  • International Conference on Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • Prajapati, P., & Vandana, J. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 114-121. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • Görög, S. (2006). Recent trends in the impurity profile of pharmaceuticals. Trends in Analytical Chemistry, 25(8), 755-762. [Link]

  • SIELC Technologies. (n.d.). Separation of Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis- on Newcrom R1 HPLC column. [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(7), 1221-1229. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Singh, S., & Singh, B. (2002). Recent trends in the impurity profile of pharmaceuticals. TrAC Trends in Analytical Chemistry, 21(11), 748-755. [Link]

  • Shah, I., et al. (2017). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 190-205. [Link]

  • Ivanov, J., & Koleva, B. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 913-919. [Link]

  • Klepetko, J., et al. (2003). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 8(2), 116-121. [Link]

  • Camacho, M. E., et al. (2019). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 57(12), 1017-1030. [Link]

  • Özdemir, N., et al. (2016). Synthesis, molecular structure, spectroscopic characterization, NBO, NLO and NPA analysis and in vitro cytotoxicity study of 3-chloro-N-(4-sulfamoylphenethyl)propanamide with experimental and computational study. Journal of Molecular Structure, 1125, 54-66. [Link]

  • Ward, J. S., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1151. [Link]

  • El-Gahami, M. A., et al. (2023). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. Polymers, 15(5), 1279. [Link]

  • Puzzarini, C., & Barone, V. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. The Journal of Physical Chemistry A, 125(2), 645-654. [Link]

  • Gotor, R., et al. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Molecules, 29(13), 3192. [Link]

  • Gomaa, M. M., et al. (2024). Growth, characterization, spectroscopic examination and computational analysis of optical properties of 3-Carboxypropanaminium DL-tartrate single crystal. Applied Physics A, 130(9), 657. [Link]

Sources

Optimizing reaction time and temperature for Michael addition to form 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(3-Aminophenoxy)propanamide via Michael addition. This guide is designed to provide in-depth, practical advice to help you navigate the nuances of this reaction, troubleshoot common issues, and optimize your experimental parameters for the highest yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Michael addition reaction in this synthesis?

The Michael addition is a nucleophilic addition reaction. In this specific synthesis, the amino group of 3-aminophenol acts as the nucleophile (the Michael donor). It attacks the electron-deficient β-carbon of acrylamide (the Michael acceptor). This reaction is a conjugate addition, meaning the addition occurs at the end of a conjugated system, leading to the formation of a new carbon-nitrogen bond and ultimately yielding this compound.[1][2][3][4][5]

Q2: Why is temperature control so critical in this reaction?

Temperature is a key parameter that influences both the reaction rate and the selectivity. While higher temperatures can accelerate the reaction, they can also lead to undesirable side reactions, such as polymerization of the acrylamide or the retro-Michael addition, where the product reverts to the starting materials.[6][7] Conversely, a temperature that is too low may result in an impractically slow reaction rate. Therefore, finding the optimal temperature is a crucial aspect of optimizing this synthesis.[8][9]

Q3: What are the most common side reactions to be aware of?

The primary side reactions of concern are:

  • Polymerization of Acrylamide: Acrylamide can readily polymerize, especially at elevated temperatures or in the presence of radical initiators.

  • Bis-addition: The newly formed secondary amine in the product can potentially react with a second molecule of acrylamide.

  • 1,2-Addition: Although less common with amine nucleophiles, direct addition to the carbonyl group of acrylamide is a theoretical possibility.[2]

  • Oxidation of 3-Aminophenol: Aminophenols can be susceptible to oxidation, which can lead to colored impurities.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[10] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Temperature: The reaction may be too cold, leading to a very slow rate. 2. Inactive Reactants: The 3-aminophenol may have oxidized, or the acrylamide may have polymerized. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC. 2. Use Fresh Reagents: Ensure the purity of your starting materials. Use freshly opened or purified reagents. 3. Solvent Screening: Test a range of protic and aprotic solvents to find the optimal medium for your reaction.
Formation of Multiple Products (as seen on TLC/HPLC) 1. Side Reactions: Polymerization, bis-addition, or other side reactions are occurring. 2. Decomposition: The product or starting materials may be degrading under the reaction conditions.1. Lower Reaction Temperature: Reducing the temperature can often minimize side reactions. 2. Adjust Stoichiometry: Using a slight excess of one reactant can sometimes drive the reaction towards the desired product and minimize certain side products. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the 3-aminophenol.
Product is Difficult to Purify 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. 2. Residual Starting Materials: The reaction may not have gone to completion.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Recrystallization can also be an effective purification technique. 2. Drive Reaction to Completion: Increase the reaction time or slightly elevate the temperature to ensure all starting material is consumed.
Reaction Stalls Before Completion 1. Equilibrium: The Michael addition can be a reversible reaction.[6][7] 2. Reagent Degradation: One of the reactants may be degrading over the course of the reaction.1. Remove Byproducts: If a byproduct is formed that inhibits the reaction, its removal (if possible) could shift the equilibrium. 2. Re-evaluate Reaction Time: The optimal reaction time may be shorter than anticipated, with longer times leading to product degradation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a starting point for your optimization experiments.

Materials:

  • 3-Aminophenol

  • Acrylamide

  • Solvent (e.g., ethanol, water, or a mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol in the chosen solvent.

  • Addition of Acrylamide: While stirring, add acrylamide to the solution. The molar ratio of 3-aminophenol to acrylamide should be systematically investigated (e.g., 1:1, 1:1.2, 1.2:1).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent used and the properties of the product. It may involve solvent removal under reduced pressure, extraction, or direct crystallization.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Optimization of Reaction Time and Temperature

A systematic approach is crucial for optimizing these parameters.

Methodology:

  • Set up a series of parallel reactions in small vials.

  • Keep the concentration and stoichiometry of the reactants constant across all vials.

  • Vary the temperature for each set of reactions (e.g., 40°C, 50°C, 60°C, 70°C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each vial and analyze it by TLC or HPLC to determine the conversion to the product.

  • Plot the percentage conversion against time for each temperature to determine the optimal conditions.

Data Summary Table:

Temperature (°C)Time (h)Conversion (%)Observations
401
2
...
501
2
...
......

Visualizing the Process

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation 3-Aminophenol 3-Aminophenol Acrylamide Acrylamide 3-Aminophenol->Acrylamide Amino group attacks β-carbon Intermediate Intermediate Acrylamide->Intermediate Forms enolate intermediate Enolate_Intermediate Enolate Intermediate Product This compound Enolate_Intermediate->Product Protonation of enolate Proton_Source Solvent (H+) Proton_Source->Enolate_Intermediate

Caption: The two-step mechanism of the Michael addition reaction.

Experimental Workflow

G Start Start Reaction_Setup Reaction Setup: - Dissolve 3-Aminophenol - Add Acrylamide Start->Reaction_Setup Heating_Monitoring Heating & Monitoring: - Set Temperature - TLC/HPLC Analysis Reaction_Setup->Heating_Monitoring Workup Reaction Work-up: - Cool - Extract/Crystallize Heating_Monitoring->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis and purification.

Troubleshooting Decision Tree

G Start Low Yield? Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Reagents Are Reagents Fresh? Check_Temp->Check_Reagents Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Reagents->Check_Time Yes Use_Fresh Use Fresh Reagents Check_Reagents->Use_Fresh No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Success Yield Improved Check_Time->Success Yes Increase_Temp->Success Use_Fresh->Success Increase_Time->Success

Caption: A decision tree to guide troubleshooting for low product yield.

References

  • Wikipedia. Michael addition reaction. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • BYJU'S. Michael Addition Mechanism. [Link]

  • NC State University Libraries. 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • ResearchGate. Optimization of reaction condition for the asymmetric Michael addition... [Link]

  • ResearchGate. Effect of reaction time and temperature on the aza‐Michael addition... [Link]

  • NROChemistry. Michael Reaction. [Link]

  • ResearchGate. Reply to: Questioning claims of monitoring the Michael addition reaction at the single-molecule level | Request PDF. [Link]

  • ResearchGate. Optimization of reaction conditions for Michael addition. [Link]

  • RACO. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link]

  • ACS Publications. Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks | Organic Letters. [Link]

  • PubMed. Model reactions of acrylamide with selected amino compounds. [Link]

  • ResearchGate. Michael addition reactions to show evidence of side reactions | Download Table. [Link]

  • ResearchGate. Model Reactions of Acrylamide with Selected Amino Compounds | Request PDF. [Link]

  • ResearchGate. Optimization of conditions for the reaction of the Aza-Michael addition. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • YouTube. Michael Addition Reaction EXPLAINED. [Link]

  • Google Patents.
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • ResearchGate. Michael addition reaction between acrylamide and a Cys residue of a... [Link]

  • Google Patents. US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • Google Patents. US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.

Sources

Validation & Comparative

A Comparative Guide to PROTAC Linker Selection: Evaluating 3-(3-Aminophenoxy)propanamide Against Common Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have redefined the landscape of therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[][3] A PROTAC molecule consists of three components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[6]

While the ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall success, profoundly influencing the stability of the ternary complex, as well as the molecule's cell permeability, solubility, and pharmacokinetic (PK) properties.[3][7][] The traditional approach to linker design has often involved a trial-and-error process with synthetically accessible alkyl and polyethylene glycol (PEG) chains.[7] However, the field is evolving, with a growing appreciation for more structured linkers that can impart favorable properties.

This guide provides a comparative analysis of 3-(3-Aminophenoxy)propanamide, a linker featuring a semi-rigid aromatic core, against more conventional flexible and rigid linker classes. We will delve into the causal relationships between linker structure and PROTAC performance, supported by established experimental methodologies.

The PROTAC Mechanism of Action

The function of a PROTAC is a catalytic cycle that orchestrates the degradation of a target protein. Understanding this workflow is essential to appreciate the linker's role in facilitating each step.

PROTAC_Mechanism PROTAC PROTAC Binary1 POI-PROTAC Binary Complex PROTAC->Binary1 Binds Binary2 E3-PROTAC Binary Complex PROTAC->Binary2 Binds POI Protein of Interest (POI) POI->Binary1 Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Binary2 E3->Ternary Binds Binary1->Ternary Binary2->Ternary Ub Ubiquitin Transfer Ternary->Ub Facilitates Release PROTAC Release (Catalytic Cycle) Ternary->Release Dissociates PolyUb Polyubiquitinated POI Ub->PolyUb Marks POI Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Release->PROTAC

Caption: General mechanism of PROTAC-induced protein degradation.

Focus Profile: this compound

This compound is a linker building block that offers a unique combination of structural features. Its amine terminus provides a convenient point for conjugation, typically via amide bond formation, to a carboxylic acid-functionalized warhead or E3 ligase ligand.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.21 g/mol

The key structural elements are:

  • Aromatic Ring: The phenoxy group introduces a degree of rigidity, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

  • Ether Linkage: The ether bond provides some rotational freedom while being generally more metabolically stable than an ester.

  • Propanamide Group: This short alkyl chain with an amide offers a defined length and polarity, contributing to the overall physicochemical properties of the PROTAC.

This "semi-rigid" or "structured" design contrasts with the highly flexible nature of traditional PEG and alkyl linkers, aiming to provide a balance between conformational freedom and pre-organization.

Comparative Analysis of PROTAC Linker Classes

The choice of linker is a multi-parameter optimization problem. No single linker is universally optimal; the ideal choice depends on the specific POI-E3 ligase pair.[3] Below, we compare this compound's inferred properties to the most common linker classes.

Linker ClassKey Features & ExamplesAdvantagesDisadvantagesComparison to this compound
Flexible: Alkyl Chains Saturated/unsaturated hydrocarbon chains.Synthetically simple, easy to vary length, high conformational flexibility.[9]Can increase lipophilicity, potentially poor solubility, high number of rotatable bonds can negatively impact permeability, may be susceptible to metabolism.[]The phenoxy-propanamide structure has significantly more rigidity, which can improve ternary complex stability. It also introduces polar groups (ether, amide), which can offer better solubility than a pure alkyl chain.
Flexible: PEG Chains Consecutive ethylene glycol units.Improves hydrophilicity and aqueous solubility, synthetically accessible.[1][9][11]Can have reduced metabolic stability, may not be optimal for cell permeability in all cases.[9]This compound is less flexible and likely less hydrophilic than a long PEG chain. Its rigidity may offer advantages in selectivity and pre-organization that purely flexible PEG linkers lack.
Rigid: Heterocycles/Alkynes Piperazine, piperidine, triazoles (from click chemistry).Pre-organizes the PROTAC for binding, can improve selectivity and metabolic stability, may improve PK properties.[7][9]Synthetically more complex, lack of flexibility can make it difficult to achieve a productive ternary complex geometry.This compound is less rigid than a pure heterocyclic or triazole-based linker. This "semi-rigid" nature may provide a beneficial compromise, offering some structural constraint without the risk of being too conformationally locked.
Semi-Rigid: Phenoxy-based This compound Balanced rigidity and flexibility, potential for favorable π-stacking interactions, defined spatial orientation.Synthesis can be more complex than simple alkyl/PEG chains. Properties are highly dependent on substitution patterns.This class represents a rational design approach to balance the pros and cons of purely flexible and rigid linkers, aiming for optimized ternary complex formation and drug-like properties.

Experimental Protocols for PROTAC Synthesis and Evaluation

Trustworthy evaluation of any PROTAC, regardless of its linker, requires robust and reproducible experimental methods. The following protocols provide a self-validating framework for synthesis and analysis.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of an amine-terminated linker (e.g., this compound) to a POI ligand containing a carboxylic acid.

Synthesis_Workflow Start Start Materials: - POI-Ligand-COOH - Amine-Linker-E3-Ligand - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) Dissolve Dissolve POI-Ligand-COOH in anhydrous DMF Start->Dissolve Activate Add HATU and DIPEA to activate the carboxylic acid Dissolve->Activate Stir Stir at room temperature for 15-30 minutes Activate->Stir Add_Linker Add Amine-Linker-E3-Ligand to the reaction mixture Stir->Add_Linker React Allow reaction to proceed (e.g., 4-16 hours at RT) Add_Linker->React Monitor Monitor reaction progress by LC-MS React->Monitor Workup Aqueous work-up and extraction Monitor->Workup Reaction Complete Purify Purify crude product via reverse-phase HPLC Workup->Purify Characterize Characterize final PROTAC (¹H NMR, ¹³C NMR, HRMS) Purify->Characterize Western_Blot_Workflow Seed 1. Seed cells in multi-well plates and allow to adhere overnight Treat 2. Treat cells with serial dilutions of PROTAC (and DMSO control) Seed->Treat Incubate 3. Incubate for a defined period (e.g., 18-24 hours) Treat->Incubate Lyse 4. Wash with PBS and lyse cells in RIPA buffer with inhibitors Incubate->Lyse Quantify 5. Quantify total protein concentration (e.g., BCA assay) Lyse->Quantify Prepare 6. Prepare samples with Laemmli buffer and denature at 95°C Quantify->Prepare SDS_PAGE 7. Separate proteins by size via SDS-PAGE Prepare->SDS_PAGE Transfer 8. Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block 9. Block membrane (e.g., 5% BSA) to prevent non-specific binding Transfer->Block Incubate_Pri 10. Incubate with primary antibodies (anti-POI and anti-loading control) Block->Incubate_Pri Incubate_Sec 11. Wash and incubate with HRP-conjugated secondary antibodies Incubate_Pri->Incubate_Sec Detect 12. Detect signal using ECL substrate and an imaging system Incubate_Sec->Detect Analyze 13. Quantify band intensity, normalize to loading control, and calculate DC₅₀ and Dₘₐₓ Detect->Analyze

Sources

A Comparative Analysis of the Biological Activity of 3-(3-Aminophenoxy)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. The 3-(3-Aminophenoxy)propanamide scaffold has emerged as a promising starting point for the development of new drug candidates due to its versatile chemical nature, allowing for a wide range of structural modifications. These modifications can significantly impact the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, focusing on their antimicrobial, anticancer, and antifungal properties. While direct comparative data against the parent compound, this compound, is not extensively available in the current literature, this guide will focus on the structure-activity relationships (SAR) observed among its derivatives, providing valuable insights for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the propanamide side chain. The following sections detail the reported antimicrobial, anticancer, and antifungal activities of various derivatives, supported by experimental data from the literature.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of propanamide derivatives. The introduction of different functional groups has been shown to modulate their activity against a range of bacterial strains.

For instance, a study on 3-(Aminophenyl)-1,3-diphenylpropanones, which share a similar propanamide-like core, revealed that halogen substitutions on the aromatic ring can enhance antibacterial activity. Specifically, compounds with fluoro and chloro groups demonstrated notable activity against both Gram-positive (Bacillus subtilis, B. cereus) and Gram-negative (Escherichia coli) bacteria when compared to other derivatives in the same series, although their activity was not as potent as the standard drug ampicillin.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 3-(Aminophenyl)-1,3-diphenylpropanone Derivatives [1]

CompoundSubstituentE. coli (MIC, µg/mL)B. subtilis (MIC, µg/mL)B. cereus (MIC, µg/mL)
Derivative 1 4-Fluoro125250250
Derivative 2 4-Chloro125250250
Ampicillin (Standard) -< 100< 100< 100

This data suggests that electron-withdrawing groups at the para position of the phenyl ring can be a key factor in enhancing the antibacterial potency of this class of compounds.

Anticancer Activity

The propanamide scaffold has also been investigated for its potential in cancer therapy. Modifications to the core structure have led to the discovery of derivatives with significant cytotoxic effects against various cancer cell lines.

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and evaluated for their anticancer activity.[2] These compounds, which can be considered derivatives of the propanamide structure, showed varying degrees of cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. One of the most active compounds, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, significantly reduced the viability of glioblastoma cells.[2]

Table 2: Anticancer Activity of Selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives [2]

CompoundCancer Cell Line% Cell Viability Reduction (at 100 µM)
Derivative 3 U-87 (Glioblastoma)80.4 ± 1.5
Derivative 4 MDA-MB-231 (Breast Cancer)56.3 ± 7.4

These findings highlight the potential of incorporating heterocyclic moieties, such as triazoles, to enhance the anticancer properties of propanamide derivatives. The bulky and electron-rich nature of these additions may facilitate better interaction with biological targets.

Antifungal Activity

The antifungal potential of propanamide derivatives has also been an area of active research. A study on 3,3-diphenyl propanamide derivatives demonstrated that the incorporation of amino acid moieties can lead to significant antifungal activity.[3]

Specifically, certain derivatives exhibited notable activity against Candida albicans and Aspergillus niger at a concentration of 50 µg/mL, comparable to the standard drug griseofulvin.[3] This suggests that increasing the polarity and hydrogen bonding potential through the addition of amino acid side chains can be a viable strategy for developing potent antifungal agents based on the propanamide scaffold.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key structure-activity relationships can be inferred for this compound derivatives:

  • Aromatic Ring Substitution: The nature and position of substituents on the phenoxy ring play a crucial role in determining biological activity. Electron-withdrawing groups, such as halogens, appear to enhance antimicrobial activity.

  • Amide Group Modification: Modifications of the propanamide side chain, such as the introduction of hydrazide or amino acid moieties, can significantly influence the compound's anticancer and antifungal properties. These modifications can alter the molecule's polarity, hydrogen bonding capacity, and overall shape, leading to differential interactions with biological targets.

  • Introduction of Heterocyclic Rings: The incorporation of heterocyclic systems, like triazoles, has been shown to be a successful strategy for enhancing anticancer activity. These ring systems can introduce additional binding interactions and improve the pharmacokinetic profile of the compounds.

The following diagram illustrates the key structural features of the this compound scaffold and highlights the positions where modifications have been shown to impact biological activity.

Caption: Key modification sites on the this compound scaffold and their influence on biological activities.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key experiments as described in the cited literature.

General Synthesis of 3-(Aminophenyl)-1,3-diphenylpropanone Derivatives[1]

This protocol describes aza-Michael addition for the synthesis of β-amino ketones.

  • Reaction Setup: A mixture of an appropriate chalcone (1 mmol) and an aromatic amine (1 mmol) is taken in a round-bottom flask.

  • Solvent and Catalyst: Ethanol is added as the solvent, and the reaction is stirred. For reactions involving heterocyclic secondary amines, a stoichiometric amount of NaOH is required.

  • Reaction Conditions: The reaction mixture is refluxed for a specified period (e.g., 24 hours).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then purified by column chromatography or recrystallization to obtain the desired product.

Synthesis_Workflow Start Start: Chalcone & Aromatic Amine Reaction Aza-Michael Addition (Ethanol, Reflux) Start->Reaction Workup Cooling & Solvent Evaporation Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Purified 3-(Aminophenyl)-1,3-diphenylpropanone Purification->Product

Caption: General workflow for the synthesis of 3-(Aminophenyl)-1,3-diphenylpropanone derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Conclusion

The this compound scaffold represents a valuable platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The available data on its derivatives clearly indicate that strategic structural modifications can lead to significant enhancements in their antimicrobial, anticancer, and antifungal properties. While a direct comparison with the parent compound is currently hampered by a lack of published data on its biological activity, the structure-activity relationships gleaned from the study of its derivatives provide a solid foundation for future drug design and optimization efforts. Further research focused on the systematic evaluation of the parent compound and a wider array of its derivatives is warranted to fully unlock the therapeutic potential of this promising chemical class.

References

  • Singh, P., Negi, J. S., Rawat, M. S. M., Pant, G. J., & Bishoyi, A. K. (2011). Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3-Diphenylpropanones, Novel Aza-michael Products. International Journal of ChemTech Research, 3(2), 584-589.
  • Juozapaitienė, V., Mickevičius, V., & Vaickelionienė, R. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(22), 5485.
  • Chaudhary, S., Verma, H. C., Gupta, M. K., Gupta, R. K., Kumar, A., & El-Shorbagi, A. N. (2018). SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 463-468.

Sources

A Researcher's Guide to In Vitro Target Engagement: Validating 3-(3-Aminophenoxy)propanamide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is contingent on a deep understanding of its mechanism of action.[1][2] A critical inflection point in this journey is the unequivocal confirmation of target engagement—demonstrating that the molecule physically interacts with its intended biological target within a relevant physiological context.[3][4] This guide provides a comparative framework for the in vitro validation of target engagement for novel compounds such as 3-(3-Aminophenoxy)propanamide, a small molecule with potential therapeutic relevance.

While the specific biological targets of this compound are not extensively characterized in public literature, the principles of target validation remain universal. Compounds containing aminophenoxy groups have been explored for their potential anti-inflammatory properties, with their mechanism of action potentially involving hydrogen bonding and π-π stacking interactions with protein targets.[5] This guide will empower researchers to not only confirm such hypothetical interactions but also to rigorously compare the performance of a lead compound against alternative molecules or established inhibitors.

We will dissect and compare several leading methodologies for quantifying target engagement, moving beyond a simple listing of protocols to explain the causality behind experimental choices. This guide is structured to provide a scientifically robust and self-validating system for any research program.

Pillar I: A Comparative Analysis of Modern Target Engagement Assays

The selection of an appropriate target engagement assay is a critical decision in preclinical drug discovery, guided by the specific research question, the stage of the discovery pipeline, and the nature of the target protein.[2][4] Here, we compare four powerful, commonly employed techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Assay Principle Primary Output Advantages Limitations Best Suited For
CETSA Ligand binding increases the thermal stability of the target protein.[6][7]Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[8]In situ (intact cells, tissues); no compound modification needed; reflects cellular environment.[6][8][9]Requires a specific antibody for detection (Western blot); lower throughput for traditional format.[8]Validating on-target effects in a physiological context; confirming cell permeability.[4]
DARTS Ligand binding protects the target protein from proteolytic degradation.[10][11]Protease-resistant protein bands on a gel or identified by mass spectrometry.[12][13]No compound modification needed; applicable to complex lysates; can identify unknown targets.[11][12][14]Indirect; may not work for all protein-ligand interactions; requires optimization of proteolysis.[10]Target identification from complex mixtures; validation without purified protein.[12]
SPR Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[15][16]Real-time binding kinetics (kon, koff) and affinity (KD).[16][17]Label-free; real-time kinetic data; high sensitivity and throughput.[15][18]Requires purified, immobilized protein; potential for artifacts from immobilization.[16][19]High-throughput screening; detailed kinetic characterization of purified components.[15][20]
ITC Directly measures the heat released or absorbed during a binding event.[17][21][22]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[22][23]Label-free; provides a complete thermodynamic profile; direct measurement of binding in solution.[21][22]Requires large amounts of purified protein; lower throughput; sensitive to buffer mismatches.[23]Lead optimization; detailed thermodynamic understanding of the binding interaction.[21][24]

Pillar II: Experimental Workflows & Protocols

A self-validating experimental design is paramount. The following protocols are detailed to include necessary controls and decision points, ensuring the trustworthiness of the generated data.

Experimental Workflow: From Lysate to Validation

The following diagram illustrates a logical workflow for utilizing both DARTS and CETSA to first identify or confirm a target in a complex mixture and then validate its engagement in a cellular context.

G cluster_0 Target Identification/Confirmation cluster_1 In-Cell Target Validation Lysate Prepare Cell Lysate Split1 Split Lysate into Aliquots Lysate->Split1 Treat_Cmpd Treat with This compound Split1->Treat_Cmpd Test Treat_Veh Treat with Vehicle (e.g., DMSO) Split1->Treat_Veh Control Protease Add Protease (e.g., Pronase) Treat_Cmpd->Protease Treat_Veh->Protease SDS_PAGE Run SDS-PAGE & Stain Protease->SDS_PAGE Analysis1 Identify Protected Bands (Potential Targets) SDS_PAGE->Analysis1 Western Western Blot for Identified Target Analysis1->Western Hypothesis: This is the target Cells Culture Intact Cells Split2 Split Cells into Aliquots Cells->Split2 Treat_Cells_Cmpd Treat with This compound Split2->Treat_Cells_Cmpd Test Treat_Cells_Veh Treat with Vehicle Split2->Treat_Cells_Veh Control Heat Apply Temperature Gradient Treat_Cells_Cmpd->Heat Treat_Cells_Veh->Heat Lyse_Cells Lyse Cells & Separate Soluble Fraction Heat->Lyse_Cells Lyse_Cells->Western Analysis2 Determine Thermal Shift (ΔTm) Western->Analysis2

Caption: Integrated workflow for target identification with DARTS and in-cell validation with CETSA.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

This protocol is designed to identify potential protein targets of this compound from a complex cell lysate. The core principle is that binding to the compound will stabilize a target protein, making it less susceptible to protease digestion.[10][11]

A. Materials

  • Cell Lysis Buffer (e.g., M-PER or RIPA buffer with protease inhibitors)

  • TNC Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl₂)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle Control (e.g., DMSO)

  • Protease (e.g., Pronase or Trypsin)

  • SDS-PAGE Sample Buffer

  • Coomassie stain or silver stain solution

B. Methodology

  • Cell Lysis: Harvest cultured cells and lyse on ice for 10-30 minutes.[12] Centrifuge to pellet debris and collect the supernatant (protein lysate). Determine the protein concentration using a BCA or Bradford assay.

  • Compound Incubation: Aliquot equal amounts of protein lysate (e.g., 100 µg) into separate tubes. Add this compound to final concentrations (e.g., 1 µM, 10 µM, 100 µM). Add an equivalent volume of vehicle to the control tube. Incubate at room temperature for 1 hour.[10]

    • Causality Check: This incubation allows the small molecule to bind to its target protein(s) and induce a conformational change that confers stability.

  • Protease Digestion: Add the chosen protease to each tube. The optimal protease:protein ratio and digestion time must be determined empirically. A good starting point is a 1:100 to 1:1000 (w/w) ratio for 15-30 minutes at room temperature.[11]

    • Self-Validation: It is critical to perform a protease titration to find conditions that result in partial, but not complete, digestion of the total protein pool. This creates a window where protection can be observed.

  • Quenching and Sample Preparation: Stop the digestion by adding SDS-PAGE sample buffer and immediately heating the samples at 95°C for 5 minutes.

  • SDS-PAGE Analysis: Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[12]

  • Visualization and Analysis: Stain the gel with Coomassie or silver stain. Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane.[12] These bands represent proteins that were protected from proteolysis by binding to this compound. These candidate bands can be excised and identified via mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol validates the engagement of this compound with its putative target in intact, living cells.[6][7]

A. Materials

  • Cultured cells expressing the target of interest

  • This compound stock solution

  • Vehicle Control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

B. Methodology

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with the desired concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours) in culture media.[6]

  • Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6][7]

    • Causality Check: Heating induces denaturation and aggregation of proteins. Unbound target protein will aggregate at a lower temperature than ligand-bound protein.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Western Blot Analysis: Collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Analysis and Curve Generation: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. The resulting "melting curves" will show a shift to the right for the compound-treated sample if the compound stabilizes the protein.[7][8] This shift (ΔTm) is a direct measure of target engagement.

Pillar III: Data Interpretation and Visualization

The power of a comparative guide lies in its ability to clearly present data, allowing for objective assessment of a compound's performance against alternatives.

Visualizing Target Stabilization

The output of a CETSA experiment can be visualized to clearly demonstrate target engagement.

G cluster_0 CETSA Melt Curve Comparison V1 V2 V1->V2 Vehicle Control V3 V2->V3 Vehicle Control V4 V3->V4 Vehicle Control V5 V4->V5 Vehicle Control V6 V5->V6 Vehicle Control C1 C2 C1->C2 this compound C3 C2->C3 this compound C4 C3->C4 this compound C5 C4->C5 this compound C6 C5->C6 this compound C7 C6->C7 this compound origin x_axis origin->x_axis Temperature (°C) y_axis origin->y_axis % Soluble Target Protein Tm_V Tm (Veh) Tm_C Tm (Cmpd) Tm_V->Tm_C  ΔTm   V3_5 V3_5->Tm_V C5_5 C5_5->Tm_C

Caption: Representative CETSA melting curves showing target stabilization by a ligand.

Quantitative Comparison Table

When comparing this compound to an alternative compound (e.g., a known inhibitor or a structural analog), the data should be summarized for clear, objective comparison.

Parameter This compound Alternative Compound X Interpretation
CETSA ΔTm (°C) +5.2 °C+2.1 °CThis compound induces a greater thermal stabilization, suggesting stronger or more effective target engagement in cells.
SPR KD (nM) 150 nM850 nMThis compound exhibits a lower dissociation constant, indicating higher binding affinity to the purified target protein.
ITC ΔH (kcal/mol) -8.5-4.2The binding of this compound is more enthalpically driven, suggesting stronger direct binding interactions like hydrogen bonds.
DARTS Protection (EC50) 5 µM25 µMA lower concentration of this compound is required to protect the target from proteolysis, consistent with higher affinity.

By integrating these robust, orthogonal methods, researchers can build a compelling and multi-faceted case for the target engagement of this compound, providing the confidence needed to advance a compound through the drug discovery pipeline.[1][3]

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180. [Adapted from general protocol descriptions in search results]
  • Al-Aqool, S., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4111.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
  • Lomenick, B., et al. (2009). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Adapted from general protocol descriptions in search results]
  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Adapted from general protocol descriptions in search results]
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Scott, A. D., et al. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. Royal Society of Chemistry.
  • Day, Y. S., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 307(1), 135-143.
  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2466-2476.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(2), 1649-1662.
  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
  • Hari, S. B., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Chem Help ASAP. (2023). Measuring Drug-Target Binding with SPR & ITC Binding Assays. YouTube.
  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 617-620.
  • MDC Connects. (2020).
  • Zhang, Y., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(11), 7556-7583.
  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-438.
  • Słabicki, M., et al. (2020). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. ACS Chemical Biology, 15(10), 2841-2850.
  • Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Kinam Park.
  • CellCarta. (n.d.). Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. Retrieved from [Link]

  • Galbán, J., et al. (2019). Drug Target Engagement Using Coupled Cellular Thermal Shift Assay—Acoustic Reverse-Phase Protein Array. Analytical Chemistry, 92(2), 1969-1977.
  • Ward, C. C., et al. (2019). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. In Methods in Molecular Biology.
  • PubChem. (n.d.). 3-(2-Aminophenoxy)propanamide. Retrieved from [Link]

Sources

Comparative analysis of different synthetic routes to 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 3-(3-Aminophenoxy)propanamide

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, a key intermediate in pharmaceutical development. We will dissect each methodology, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective strengths and weaknesses to guide researchers in process optimization and selection.

Introduction: Strategic Importance of this compound

This compound is a valuable bifunctional molecule incorporating a primary aromatic amine, an ether linkage, and a primary amide. This unique combination of functional groups makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research or commercial campaign that relies on it. This document evaluates the two most prevalent synthetic strategies: Nucleophilic Substitution and Michael Addition.

Route 1: Nucleophilic Substitution Pathway

This classical approach involves the formation of the ether linkage via a Williamson-type ether synthesis, where 3-aminophenol acts as the nucleophile and a 3-halopropanamide serves as the electrophile. The most common variant utilizes 3-chloropropanamide due to its commercial availability and appropriate reactivity.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism (SN2). 3-Aminophenol is first deprotonated by a base, typically a carbonate like potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 3-chloropropanamide that is bonded to the chlorine atom, displacing the chloride leaving group to form the desired ether linkage. O-alkylation is highly favored over N-alkylation due to the higher acidity of the phenolic proton compared to the amine protons, leading to the preferential formation of the phenoxide nucleophile.

Experimental Protocol

Materials:

  • 3-Aminophenol[1]

  • 3-Chloropropanamide[2]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Add 3-chloropropanamide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to yield pure this compound.

Route 1: Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Flask: - 3-Aminophenol - K₂CO₃ - DMF add_electrophile Add 3-Chloropropanamide reagents->add_electrophile heat Heat to 80-90°C (6-8 hours) add_electrophile->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Chromatography) dry->purify

Caption: Workflow for Nucleophilic Substitution Route.

Route 2: Michael Addition Pathway

This alternative strategy leverages the conjugate addition of 3-aminophenol to acrylamide, an α,β-unsaturated carbonyl compound.[3][4] This method forms the ether bond and the propanamide tail in a single, atom-economical step.

Mechanistic Rationale

The reaction is a base-catalyzed Michael addition. A catalytic amount of a strong base (e.g., a hydroxide or alkoxide) deprotonates the 3-aminophenol to generate the phenoxide ion. This soft nucleophile then attacks the electrophilic β-carbon of the acrylamide Michael acceptor.[5] The resulting enolate intermediate is then protonated by the solvent or a proton source during workup to yield the final product. The choice of base and reaction conditions is critical to favor the desired 1,4-addition over potential N-addition or polymerization of the acrylamide monomer.

Experimental Protocol

Materials:

  • 3-Aminophenol[1]

  • Acrylamide[6]

  • Triton B (40% in methanol) or another suitable base (e.g., sodium methoxide)

  • Toluene or another suitable high-boiling solvent

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-aminophenol (1.0 eq) in toluene.

  • Add acrylamide (1.05 eq) to the solution.

  • Add a catalytic amount of Triton B (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with dilute HCl to neutralize the base, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Route 2: Synthetic Pathway Diagram

r1 3-Aminophenol reagents + r1->reagents r2 Acrylamide product This compound r2->product   Base (e.g., Triton B)   Toluene, Reflux reagents->r2

Caption: Michael Addition Synthetic Pathway.

Comparative Performance Analysis

The choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, cost, and available equipment. Below is a table summarizing the key performance indicators for each method.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Michael Addition
Principle SN2 ReactionMichael (1,4-Conjugate) Addition
Key Reagents 3-Aminophenol, 3-Chloropropanamide3-Aminophenol, Acrylamide
Base Stoichiometric (e.g., K₂CO₃)Catalytic (e.g., Triton B)
Typical Yield 75-85%65-80%
Reaction Time 6-8 hours12-16 hours
Temperature Moderate (80-90 °C)High (Reflux, ~110 °C)
Scalability Excellent; predictable kinetics.Good; requires control to prevent acrylamide polymerization.
Atom Economy Moderate; generates salt waste (KCl).High; all reactant atoms are incorporated into the product.
Safety Concerns 3-Chloropropanamide is a toxic substance.[2]Acrylamide is a known neurotoxin and potential carcinogen.[6]
Cost 3-Chloropropanamide is generally more expensive than acrylamide.Acrylamide is a relatively inexpensive commodity chemical.

Conclusion and Recommendations

Both the Nucleophilic Substitution and Michael Addition routes are viable methods for synthesizing this compound.

  • Route 1 (Nucleophilic Substitution) is often preferred in laboratory and early-stage development settings. Its advantages include generally higher yields, shorter reaction times, and more predictable reaction kinetics, which simplifies process control. The primary drawback is the higher cost of 3-chloropropanamide and the generation of stoichiometric salt waste.

  • Route 2 (Michael Addition) presents a more atom-economical and potentially cost-effective alternative, making it attractive for large-scale industrial production. However, it requires more careful optimization to manage the longer reaction times and mitigate the risk of acrylamide polymerization. The high toxicity of acrylamide also necessitates stringent safety protocols.

Ultimately, the selection should be based on a thorough process hazard analysis and a cost-benefit evaluation tailored to the specific project goals. For rapid, reliable synthesis on a small to medium scale, the nucleophilic substitution route is recommended. For large-scale, cost-driven manufacturing where process optimization is feasible, the Michael addition route warrants serious consideration.

References

  • PubMed. Model reactions of acrylamide with selected amino compounds. [Link]

  • Wiley Online Library. Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. [Link]

  • ResearchGate. Three Component Synthesis of β‑Aminoxy Amides. [Link]

  • Google Patents.
  • Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • ResearchGate. Synthesis of propanamide derivative | Download Scientific Diagram. [Link]

  • ResearchGate. Model Reactions of Acrylamide with Selected Amino Compounds | Request PDF. [Link]

  • PubChem. N-(3-Aminophenyl)acrylamide | C9H10N2O | CID 22033841. [Link]

  • PubChem. 3-Aminophenol | C6H7NO | CID 11568. [Link]

  • National Center for Biotechnology Information. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC. [Link]

  • Google Patents. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
  • Google Patents. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
  • PubMed. Acrylamide decreased dopamine levels and increased 3-nitrotyrosine (3-NT) levels in PC 12 cells. [Link]

  • Google Patents.
  • PubChem. 3-Chloropropanamide | C3H6ClNO | CID 79982. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, has emerged as a clinically validated strategy, especially for cancers harboring defects in DNA repair pathways like BRCA1/2 mutations. The chemical scaffold of a potential therapeutic agent is a critical determinant of its potency, selectivity, and overall drug-like properties. This guide provides a detailed head-to-head comparison of the 3-(3-Aminophenoxy)propanamide scaffold with established and foundational PARP inhibitors.

While direct experimental data for the PARP inhibitory activity of this compound is not extensively available in the public domain, its structural architecture, particularly the aminophenoxy moiety, bears a strong resemblance to the well-established PARP-inhibiting pharmacophore, 3-aminobenzamide.[1][2] This structural analogy provides a strong rationale for its investigation as a PARP inhibitor. This guide will, therefore, focus on a comparative analysis of its core scaffold against clinically relevant and foundational PARP inhibitors, providing the necessary context for its potential role in this therapeutic space.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 is recruited to the site of damage and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the DNA lesion.

Inhibition of PARP1 enzymatic activity disrupts the BER pathway. In normal cells, this is often not catastrophic as the resulting double-strand breaks (DSBs) can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the inhibition of PARP1 leads to an accumulation of unrepaired DSBs, ultimately triggering cell death through a concept known as synthetic lethality.[3]

PARP_Inhibition_Pathway cluster_inhibition Effect of PARP Inhibition cluster_synthetic_lethality In HR-deficient cells ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 recruits no_repair Unrepaired SSB par PAR Synthesis (PARylation) parp1->par catalyzes parpi PARP Inhibitor (e.g., this compound) parp1->parpi ber Base Excision Repair Complex par->ber recruits repair DNA Repair ber->repair cell_survival Cell Survival repair->cell_survival dsb Double-Strand Break no_repair->dsb leads to hr Homologous Recombination dsb->hr repaired by apoptosis Apoptosis dsb->apoptosis unrepaired, leads to hr->cell_survival parpi->par inhibits

Figure 1: Simplified signaling pathway of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.

Comparative Analysis of PARP Inhibitor Scaffolds

The effectiveness of a PARP inhibitor is primarily determined by its ability to bind to the catalytic domain of the PARP enzyme, specifically the nicotinamide binding pocket. The core chemical structure, or scaffold, of the inhibitor plays a pivotal role in establishing the necessary interactions for potent inhibition.

The Foundational Scaffold: 3-Aminobenzamide

3-Aminobenzamide is one of the first-generation PARP inhibitors and serves as a crucial reference compound in the field.[1][4] While its potency is modest compared to newer agents, its simple benzamide core provides the fundamental pharmacophore for PARP inhibition. The amide group forms key hydrogen bonds within the active site, and the aromatic ring engages in pi-stacking interactions.

The Subject of Investigation: this compound Scaffold

The this compound scaffold incorporates the essential 3-aminophenoxy group, which is structurally analogous to 3-aminobenzamide. The propanamide side chain introduces additional flexibility and potential interaction points within the PARP active site. The ether linkage and the aliphatic chain could influence the compound's solubility, cell permeability, and overall pharmacokinetic profile. A direct comparison of its inhibitory activity with 3-aminobenzamide would be a critical first step in evaluating its potential.

Clinically Approved Scaffolds: A Benchmark for Performance

The current clinical landscape of PARP inhibitors is dominated by four key players: Olaparib, Rucaparib, Niraparib, and Talazoparib. These compounds feature more complex scaffolds that have been optimized for high potency and favorable drug-like properties.

  • Olaparib (Phthalazinone-benzamide scaffold): Olaparib features a phthalazinone ring system fused to a benzamide moiety. This rigid, polycyclic structure allows for extensive interactions within the PARP active site, leading to potent inhibition.[3]

  • Rucaparib (Indole-carboxamide scaffold): Rucaparib is based on an indole carboxamide scaffold. The indole ring system contributes to strong binding affinity through hydrophobic and pi-stacking interactions.[5]

  • Niraparib (Pyridine-carboxamide scaffold): Niraparib contains a pyridine-carboxamide core. The nitrogen atom in the pyridine ring can participate in additional hydrogen bonding, contributing to its high potency.[6]

  • Talazoparib (Fluorinated benzimidazole-carboxamide scaffold): Talazoparib is a highly potent PARP inhibitor with a complex, fluorinated benzimidazole-based scaffold. It is particularly effective at "trapping" PARP1 on DNA, a mechanism that contributes to its cytotoxicity.[7]

Scaffold Core Structure Reported PARP1 IC50 (nM) Key Structural Features Reference(s)
3-Aminobenzamide Benzamide~30,000Simple, foundational pharmacophore.[1]
This compound Aminophenoxy-propanamideNot ReportedFlexible propanamide side chain, ether linkage.-
Olaparib Phthalazinone-benzamide~5Rigid, polycyclic system for extensive interactions.[5]
Rucaparib Indole-carboxamide~1.4Indole ring for strong hydrophobic and pi-stacking interactions.[5]
Niraparib Pyridine-carboxamide~3.8Pyridine nitrogen for additional hydrogen bonding.[6]
Talazoparib Fluorinated benzimidazole-carboxamide~0.57Complex, highly optimized for potency and PARP trapping.[7][8]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Comparative Evaluation

To directly compare the performance of this compound with other scaffolds, a standardized set of experiments is crucial.

Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of 3-aminophenol with acrylamide via a Michael addition reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) in a suitable solvent such as ethanol or water.

  • Addition of Acrylamide: To the stirred solution, add acrylamide (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_reactants Starting Materials aminophenol 3-Aminophenol reaction_vessel Reaction Vessel (Ethanol/Water) aminophenol->reaction_vessel acrylamide Acrylamide acrylamide->reaction_vessel reflux Reflux (Heating) reaction_vessel->reflux tlc TLC Monitoring reflux->tlc workup Solvent Removal (Rotary Evaporation) tlc->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Figure 2: A general workflow for the synthesis of this compound.
In Vitro PARP1 Inhibition Assay

A common method to determine the inhibitory potency of a compound against PARP1 is a biochemical assay that measures the incorporation of biotinylated NAD+ into a histone substrate.

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well plate with histone H1 and block with a suitable blocking buffer.

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and comparator scaffolds) in assay buffer.

  • Reaction Mixture: In each well, add the PARP1 enzyme, activated DNA (to stimulate enzyme activity), and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: After incubation, wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR incorporated onto the histone substrate.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The development of color is proportional to the PARP1 activity.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PARP1 activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the design of novel PARP inhibitors. Its structural similarity to 3-aminobenzamide provides a strong rationale for its potential activity. A thorough investigation, beginning with its synthesis and in vitro evaluation against PARP1, is warranted.

A direct head-to-head comparison with established clinical PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib will be essential to understand its relative potency and potential for further development. Structure-activity relationship (SAR) studies, involving modifications to the propanamide side chain and the aminophenoxy ring, could lead to the discovery of more potent and selective analogs. Furthermore, cellular assays using BRCA-mutant and wild-type cancer cell lines will be crucial to assess the scaffold's ability to induce synthetic lethality.

References

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PMC - NIH. [Link]

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH. [Link]

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC - NIH. [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. [Link]

  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis. [Link]

  • Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. PubMed. [Link]

Sources

A-Z Guide to Validating the Mechanism of Action for a Novel 3-(3-Aminophenoxy)propanamide-Based PROTAC Degrader

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a clear and robust mechanism of action (MOA) is a cornerstone of therapeutic development. This guide provides an in-depth, technically-grounded framework for validating the MOA of a novel protein degrader, specifically one employing a 3-(3-Aminophenoxy)propanamide conjugate. We will operate under the hypothesis that this conjugate functions as a linker within a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system (UPS) for targeted protein destruction.[1][2][3]

Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein entirely.[4] This event-driven pharmacology offers several potential advantages, including the ability to target previously "undruggable" proteins and overcome resistance mechanisms.[4][5] However, these potential benefits hinge on a well-defined and rigorously validated MOA. This guide will walk you through the critical experiments required to confirm that your conjugate operates as a bona fide protein degrader.

The Core Mechanistic Hypothesis: A PROTAC-Mediated Degradation Pathway

Our central hypothesis is that the this compound-based conjugate (henceforth "the PROTAC") induces the degradation of a specific Protein of Interest (POI) by forming a ternary complex with an E3 ubiquitin ligase.[6][][8] This complex facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[3][9]

To validate this, we must systematically answer the following questions:

  • Does the PROTAC actually reduce the levels of the target protein?

  • Is this reduction in protein level due to proteasomal degradation?

  • Is the degradation dependent on the recruitment of a specific E3 ligase?

  • Does the PROTAC physically bridge the POI and the E3 ligase to form a ternary complex?

  • Are the downstream cellular effects a direct result of protein loss, or could they be attributed to simple inhibition?

The following experimental workflow is designed to address each of these questions, providing a self-validating system to build confidence in the proposed MOA.

Experimental Validation Workflow

A logical, stepwise approach is crucial for MOA validation.[10] We will progress from observing the primary effect (protein loss) to dissecting the specific molecular events that cause it.

G cluster_0 Phase 1: Confirming Degradation cluster_1 Phase 2: Elucidating the Mechanism cluster_2 Phase 3: Differentiating from Inhibition exp1 Experiment 1: Assess Target Degradation (Western Blot) exp2 Experiment 2: Confirm Proteasome Dependence (Proteasome Inhibitor Co-treatment) exp1->exp2 If degradation is observed exp3 Experiment 3: Verify E3 Ligase Dependence (Competition or Knockout) exp2->exp3 exp4 Experiment 4: Detect Ternary Complex Formation (NanoBRET/HiBiT Assay) exp3->exp4 If degradation is E3-dependent exp5 Experiment 5: Compare Phenotypic Outcomes (Degrader vs. Inhibitor) exp4->exp5

Caption: A stepwise workflow for validating the PROTAC mechanism of action.

Experiment 1: Quantitative Assessment of Target Protein Degradation

The Causality: The first and most fundamental question is whether the PROTAC reduces the steady-state levels of the target protein. Western blotting is the gold-standard technique for this initial assessment due to its accessibility and ability to provide clear, quantitative data on protein levels.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Plate your chosen cell line at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours).

    • Essential Controls:

      • Vehicle control (e.g., DMSO).

      • A negative control compound. This should be a structurally similar molecule that is inactive, for instance, an epimer that cannot bind the E3 ligase. This control helps to rule out off-target effects of the chemical scaffold.[10]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

Data Presentation: Summarizing Degradation Potency and Efficacy

CompoundDC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1595
Negative Control >10,000<10
  • DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation observed.

Experiment 2: Establishing Proteasome Dependence

The Causality: If the PROTAC works via the ubiquitin-proteasome system, then inhibiting the proteasome should prevent the degradation of the POI. This is a critical validation step to confirm the involvement of this specific degradation machinery.[11][12]

Experimental Protocol: Proteasome Inhibitor Rescue Assay

  • Cell Culture and Co-treatment:

    • Plate cells as described in Experiment 1.

    • Pre-treat a set of wells with a proteasome inhibitor, such as MG132 (typically 10 µM) or Bortezomib (typically 100 nM), for 1-2 hours.[12] This pre-treatment allows the inhibitor to effectively block proteasome activity before the PROTAC is introduced.

    • Add the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC₅₀ from Experiment 1) to both pre-treated and non-pre-treated wells.

    • Include a vehicle control and a proteasome inhibitor-only control.

  • Analysis: Incubate for the time period that showed maximal degradation in Experiment 1. Harvest cell lysates and perform Western blot analysis as previously described.

Expected Outcome: In the cells treated with the PROTAC alone, the POI level should be significantly reduced. In the cells co-treated with the proteasome inhibitor and the PROTAC, the POI level should be "rescued," i.e., it should remain comparable to the vehicle control.

Experiment 3: Verifying E3 Ligase Dependence

The Causality: A PROTAC's function is contingent upon its ability to recruit a specific E3 ligase.[8] We must therefore prove that the degradation is dependent on the E3 ligase that the PROTAC was designed to bind (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[13]

Method 1: Competitive Antagonism

The Logic: If the PROTAC requires binding to a specific E3 ligase (e.g., Cereblon), then co-treatment with a high concentration of a compound that also binds to that same E3 ligase (e.g., thalidomide for Cereblon) should competitively inhibit the PROTAC's ability to form the ternary complex, thus preventing degradation.

Protocol:

  • Pre-treat cells with a high concentration of the competing E3 ligase ligand (e.g., 10 µM thalidomide) for 1-2 hours.

  • Add the PROTAC at its effective concentration (e.g., 5x DC₅₀).

  • Harvest lysates and perform Western blot analysis. Degradation should be significantly attenuated compared to treatment with the PROTAC alone.

Method 2: Genetic Knockout/Knockdown

The Logic: The most definitive way to prove dependency is to remove the E3 ligase from the system. If the PROTAC requires a specific E3 ligase to function, its degradation activity should be abolished in cells where that E3 ligase has been knocked out or knocked down.

Protocol:

  • Use CRISPR/Cas9 or shRNA to generate a stable cell line with a knockout or knockdown of the suspected E3 ligase (e.g., CRBN-/-).

  • Validate the knockout/knockdown by Western blot.

  • Treat both the wild-type and the knockout/knockdown cell lines with the PROTAC.

  • Perform Western blot analysis for the POI. The PROTAC should induce degradation only in the wild-type cells.

Experiment 4: Direct Detection of Ternary Complex Formation

The Causality: The formation of the POI-PROTAC-E3 ligase ternary complex is the central event in the PROTAC MOA.[6][][14] Directly observing this complex provides powerful evidence for the proposed mechanism. In-cell proximity assays like NanoBRET™ are ideal for this purpose.[13][14]

G cluster_0 PROTAC-Mediated Ternary Complex Formation POI Protein of Interest (POI) (NanoLuc Donor) PROTAC PROTAC POI->PROTAC Energy BRET Signal (Energy Transfer) POI->Energy Proximity E3 E3 Ligase (HaloTag Acceptor) PROTAC->E3 E3->Energy Proximity

Caption: Diagram of a NanoBRET assay for ternary complex detection.

Experimental Protocol: NanoBRET™ Ternary Complex Assay

  • Construct Preparation:

    • Genetically fuse the POI with NanoLuc® luciferase (the energy donor).

    • Genetically fuse the E3 ligase component (e.g., VHL or CRBN) with HaloTag® (the energy acceptor).[14]

  • Cell Transfection: Co-transfect cells with plasmids encoding both fusion proteins.

  • Labeling and Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells. This fluorescent ligand will covalently bind to the HaloTag®-E3 ligase fusion, creating the energy acceptor.

    • Add the NanoLuc® substrate (furimazine).

    • Treat the cells with a dose-response curve of the PROTAC.

  • Signal Detection: Measure both the donor emission (~460 nm) and acceptor emission (~618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon addition of the PROTAC indicates that the donor (POI) and acceptor (E3 ligase) are being brought into close proximity, confirming the formation of the ternary complex.

Data Presentation: Quantifying Ternary Complex Formation

CompoundTernary Complex EC₅₀ (nM)BRET Signal (Max)
PROTAC 500.85
Negative Control >10,0000.05
Experiment 5: Distinguishing Degradation from Simple Inhibition

The Causality: Many PROTACs are built from warheads that are themselves inhibitors of the target protein. It is crucial to demonstrate that the observed biological phenotype (e.g., decreased cell viability, pathway modulation) is a consequence of protein elimination rather than just functional inhibition.[15]

Experimental Protocol: Phenotypic Comparison

  • Select Appropriate Assays: Choose a cellular assay that reflects the known function of the POI. For example, if the POI is a kinase involved in cell proliferation, a cell viability assay (e.g., CellTiter-Glo®) is appropriate.

  • Compound Treatment:

    • Treat cells with a dose-response curve of the PROTAC .

    • In parallel, treat cells with a dose-response curve of the warhead alone (the part of the PROTAC that binds the POI but does not recruit the E3 ligase). This serves as a direct inhibitory control.

    • Include the negative control PROTAC that does not induce degradation.

  • Data Analysis: Measure the phenotypic endpoint (e.g., luminescence for cell viability) and calculate the EC₅₀ for each compound.

Comparative Analysis:

CompoundMOATarget Degradation (DC₅₀)Phenotypic Effect (EC₅₀)
PROTAC Degradation15 nM25 nM
Warhead Inhibitor InhibitionN/A500 nM
Negative Control Inactive>10 µM>10 µM

Interpretation: A significantly more potent phenotypic effect (lower EC₅₀) observed with the PROTAC compared to the warhead inhibitor strongly suggests that the phenotype is driven by the catalytic, event-driven nature of protein degradation, not just occupancy-based inhibition. This is a hallmark of a successful degrader.[4]

Conclusion: Synthesizing the Evidence for a Validated MOA

By systematically executing this experimental workflow, you can build a robust, multi-faceted case for the mechanism of action of your this compound conjugate. Positive results across all five experiments would provide compelling evidence that the molecule functions as a bona fide PROTAC, inducing the E3 ligase- and proteasome-dependent degradation of its target protein through the formation of a ternary complex, and that this degradation is the primary driver of its biological activity. This level of mechanistic validation is essential for advancing a novel therapeutic candidate in the drug development pipeline.

References

  • Ten Ways Degraders Differentiate from Traditional Small Molecules. Drug Hunter. [Link]

  • Proteasomes: Isolation and Activity Assays. National Center for Biotechnology Information. [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. National Center for Biotechnology Information. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]

  • Critical assessment of targeted protein degradation as a research tool and pharmacological modality. National Center for Biotechnology Information. [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Proteasomes: Isolation and Activity Assays. National Center for Biotechnology Information. [Link]

  • Editorial: Next-Generation PROTACs in Oncology and Beyond: Exploring Therapeutic Targets and Their Degraders. Frontiers. [Link]

  • Targeted protein degradation through advanced protein design. Baker Lab. [Link]

  • Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. National Center for Biotechnology Information. [Link]

  • Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). eLife. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Label-free validation of protein degraders using CETSA®. YouTube. [Link]

  • Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA). National Center for Biotechnology Information. [Link]

  • Application of PROTACs in Target Identification and Target Validation. National Center for Biotechnology Information. [Link]

  • Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • Assay for proteasome-dependent protein degradation and ubiquitinated proteins. PubMed. [Link]

  • Scalable In Vitro Proteasome Activity Assay: Methods and Protocols. ResearchGate. [Link]

  • Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). bioRxiv. [Link]

  • Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. ACS Publications. [Link]

  • Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). ResearchGate. [Link]

  • Protein Degradation Methods. Biocompare. [Link]

  • Degradation of oxidized proteins by the proteasome: Distinguishing between the 20S, 26S, and immunoproteasome proteolytic pathways. National Center for Biotechnology Information. [Link]

  • Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. [Link]

  • Signature activities of 20S proteasome include degradation of the ubiquitin-tag with the protein under hypoxia. bioRxiv. [Link]

  • Degradation signal diversity in the ubiquitin-proteasome system. National Center for Biotechnology Information. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. RSC Publishing. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Center for Biotechnology Information. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. [Link]

  • PROTAC Linkers. CD Bioparticles. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3-(3-Aminophenoxy)propanamide Haptens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for polyclonal or monoclonal antibodies raised against the small molecule hapten, 3-(3-Aminophenoxy)propanamide. We will delve into the critical aspects of immunogen design, the principles of competitive immunoassay development, and the systematic evaluation of antibody specificity. This document is intended for researchers, scientists, and drug development professionals who are developing immunoassays for therapeutic drug monitoring, pharmacokinetic studies, or diagnostics where specificity is paramount.

The Strategic Imperative: Why Cross-Reactivity Matters

The specificity of an antibody is the cornerstone of any reliable immunoassay. For small molecules, or haptens, like this compound, which must be conjugated to a larger carrier protein to become immunogenic, the risk of generating antibodies that recognize not only the target hapten but also its metabolites, precursors, or structurally similar compounds is significant.[1][2] A thorough cross-reactivity study is not merely a validation step; it is a fundamental characterization of the antibody's binding profile that defines its suitability for a given application. An antibody that cross-reacts with an inactive metabolite, for instance, could lead to a dangerous overestimation of a drug's concentration, while one that fails to recognize a key active metabolite could lead to an underestimation. Therefore, a well-designed study provides the empirical data needed to trust the results generated by the final immunoassay.

The Foundation: Hapten Design and Immunogen Synthesis

The journey to a specific antibody begins with the strategic design of the hapten and its conjugation to a carrier protein. The goal is to present the most unique structural features of this compound to the host's immune system, thereby directing the antibody response towards these specific epitopes.[3]

Hapten Design Rationale

The structure of this compound offers several potential points for conjugation. Our strategy is to attach the linker arm at a position that preserves the key structural motifs—the aminophenoxy group and the propanamide tail—as the primary recognition sites. For this hapten, the terminal amino group of the phenoxy ring is an ideal attachment point for creating the immunogen, as it exposes the entire propanamide side chain.

Immunogen and Coating Antigen Preparation

To elicit an immune response, the hapten is covalently linked to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] It is a critical best practice to use different carrier proteins for the immunogen (e.g., KLH) and the coating antigen used in the ELISA (e.g., BSA). This "heterologous" approach prevents the selection of antibodies that recognize the carrier protein itself or the linker used for conjugation.

The most common conjugation chemistry involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between a carboxyl group on the hapten (or a linker attached to it) and amine groups on the carrier protein.[4] Careful control over the hapten-to-carrier molar ratio is essential; a ratio of 15-30 haptens per carrier molecule is often a good starting point for producing a robust antibody response.[5]

Immunogen_Synthesis cluster_reactants Reactants cluster_reagents Conjugation Chemistry Hapten This compound Hapten Reagents EDC / NHS (Cross-linking agents) Hapten->Reagents Carrier Carrier Protein (e.g., KLH) Carrier->Reagents Product Immunogen Conjugate (Hapten-KLH) Reagents->Product Amide Bond Formation

Caption: Workflow for immunogen synthesis.

The Analytical Engine: Competitive ELISA Protocol

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining antibody specificity against small molecules. The principle is simple: the analyte in the sample competes with a fixed amount of enzyme-labeled hapten for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the enzyme-labeled hapten and, consequently, a weaker signal.

Step-by-Step Competitive ELISA Protocol
  • Coating: Dilute the hapten-BSA coating antigen to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

    • Rationale: This step immobilizes the hapten on the solid phase, providing a capture point for the specific antibody.

  • Washing (1): Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Rationale: Removes unbound coating antigen, minimizing background noise.

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

    • Rationale: Blocks any remaining non-specific binding sites on the plate surface to prevent the primary or secondary antibody from binding non-specifically.

  • Washing (2): Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of your standard (free this compound) and your test compounds (structural analogs) in Assay Buffer.

    • In a separate dilution plate, add 50 µL of your standard/test compound dilutions.

    • Add 50 µL of the primary antibody (raised against Hapten-KLH), diluted to its optimal concentration in Assay Buffer, to each well.

    • Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of this mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

    • Rationale: This is the core competitive step. The antibody will partition between binding the free hapten in the solution and the immobilized hapten on the plate.

  • Washing (3): Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer. Incubate for 1 hour at room temperature.

    • Rationale: The secondary antibody binds to the primary antibody that has been captured by the coating antigen.

  • Washing (4): Repeat the wash step, but increase to 5 times.

    • Rationale: A more stringent wash is required to remove all unbound secondary antibody-HRP conjugate, ensuring a low background.

  • Substrate Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15-30 minutes.

    • Rationale: HRP catalyzes the conversion of TMB into a blue-colored product.

  • Stopping the Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Competitive_ELISA cluster_plate Microplate Well cluster_solution Sample & Reagent Mix Coating 1. Coating Antigen (Hapten-BSA) Immobilized Competition 2. Competitive Binding (Analyte + Antibody added to well) Coating->Competition Analyte Free Hapten (Sample) Analyte->Competition Antibody Primary Antibody Antibody->Competition Wash1 3. Wash Competition->Wash1 Detection 4. Add Enzyme-Linked Secondary Antibody Wash1->Detection Wash2 5. Wash Detection->Wash2 Substrate 6. Add Substrate (TMB) Wash2->Substrate Signal 7. Read Signal (450 nm) Substrate->Signal

Caption: Principle of the competitive ELISA.

Experimental Design: Selecting Analogs and Calculating Cross-Reactivity

The selection of compounds for cross-reactivity testing should be a systematic exploration of the target molecule's chemical space. The goal is to probe which parts of the hapten are most critical for antibody recognition.

Selection of Structural Analogs

Choose analogs that feature specific modifications to the parent structure:

  • Propanamide Chain Variants: Modify the length or composition of the amide chain (e.g., acetamide, butanamide).

  • Phenoxy Ring Substitutions: Alter the position of the amino group (ortho-, para-) or add other substituents to the ring.

  • Linker Variants: Test compounds that resemble the hapten-linker region.

  • Precursors and Metabolites: If known, these are the most clinically and biologically relevant compounds to test.

Data Analysis and Calculation

For each compound, a dose-response curve is generated by plotting the absorbance (or %B/B₀) against the log of the concentration. The IC₅₀ value—the concentration of the analyte that causes 50% inhibition of the maximum signal—is determined for the target hapten and each structural analog.[6]

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100

A high %CR indicates that the antibody binds the test compound with an affinity similar to that of the target hapten. A low %CR signifies high specificity for the target.

Data Interpretation: A Comparative Analysis

The true value of this study lies in the interpretation of the quantitative data. The following table presents an example dataset for an antibody raised against this compound.

CompoundStructural Modification from Parent CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound (Parent Compound / Target) 5.2 100%
3-(4-Aminophenoxy)propanamideAmino group at para-position450.81.2%
3-(2-Aminophenoxy)propanamideAmino group at ortho-position> 1000< 0.5%
3-(3-Hydroxyphenoxy)propanamideHydroxyl group instead of amino88.15.9%
3-(3-Aminophenoxy)acetamideShorter (C2) amide chain15.633.3%
3-AminophenolPrecursor, lacks propanamide chain> 1000< 0.5%

Interpretation of the Example Data:

  • High Specificity for the Amino Position: The extremely low cross-reactivity with the ortho- and para-analogs (1.2% and <0.5%) strongly suggests that the meta-position of the amino group is a critical component of the epitope recognized by the antibody.[7]

  • Importance of the Amino Group: While the antibody shows some tolerance for replacing the amino group with a hydroxyl group (5.9% CR), the significant drop in affinity indicates the amino group itself is a key binding determinant.

  • Recognition of the Propanamide Chain: The antibody shows significant cross-reactivity (33.3%) with the acetamide analog. This implies that while the full propanamide chain contributes to optimal binding, the antibody's recognition is largely focused on the phenoxy ring and the initial part of the amide linkage.

  • No Recognition of the Precursor: The lack of binding to 3-Aminophenol confirms that the propanamide side chain is essential for antibody recognition, validating the hapten design strategy.

Conclusion

This guide outlines a systematic and robust methodology for evaluating the cross-reactivity of antibodies raised against this compound haptens. By combining strategic immunogen design, a validated competitive ELISA protocol, and a logical selection of structural analogs, researchers can generate clear, quantitative data on antibody specificity. This information is not merely a checkbox in an assay validation report; it is the fundamental evidence that underpins the reliability and accuracy of any immunoassay developed using these critical reagents. The insights gained from these studies are indispensable for advancing drug development and diagnostic applications with confidence.

References

  • Walter, G., & Werchau, H. (1982). Cross-reactivity of antibodies against synthetic peptides. Journal of Cellular Biochemistry, 19(2), 119-125. [Link]

  • Yuan, M., et al. (2021). Development of Nanobody-Based Flow-through Dot ELISA and Lateral-flow Immunoassay for Rapid Detection of 3-Phenoxybenzoic Acid. International Journal of Environmental Research and Public Health. [Link]

  • Zhang, Y., et al. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Toxics. [Link]

  • Yuan, M., et al. (2021). Development of nanobody-based flow-through dot ELISA and lateral-flow immunoassay for rapid detection of 3-phenoxybenzoic acid. International Journal of Environmental Research and Public Health, 18(8), 4153. [Link]

  • Majewska, M., et al. (2023). Cross-reactivity of antibodies against T cell markers in the Bank vole (Myodes glareolus). bioRxiv. [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 79-88. [Link]

  • Han, X., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology. [Link]

  • Bvenura, C., & Chidewe, C. (2011). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. Journal of AOAC International, 94(3), 934-941. [Link]

  • Liu, J., et al. (2010). Novel anti-viability ceramide analogs: design, synthesis, and structure-activity relationship studies of substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides. Bioorganic & Medicinal Chemistry, 18(14), 5316-5322. [Link]

  • de la Campa, R., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]

  • He, Y. J., et al. (2020). Development of Label-Free Immunoassays as Novel Solutions for the Measurement of Monoclonal Antibody Drugs and Antidrug Antibodies. The Journal of Applied Laboratory Medicine, 5(5), 995-1006. [Link]

  • Zhang, Y., et al. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Semantic Scholar. [Link]

  • Hammett, S., & Fiste, A. (2013). A selected history and future of immunoassay development and applications in clinical chemistry. Clinical Biochemistry, 46(15-16), 1368-1373. [Link]

  • Bvenura, C., & Chidewe, C. (2011). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. ResearchGate. [Link]

  • Mauriz, E., et al. (2013). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Bionanoscience, 3(2), 137-144. [Link]

  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217-235. [Link]

  • National Center for Biotechnology Information. 3-(2-Aminophenoxy)propanamide. PubChem Compound Database. [Link]

Sources

Performance Under Pressure: A Comparative Guide to Assaying 3-(3-Aminophenoxy)propanamide and Other Covalent TG2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the robust characterization of enzyme inhibitors is paramount. This guide provides an in-depth technical comparison of assay formats for evaluating the performance of 3-(3-Aminophenoxy)propanamide, a putative covalent inhibitor of Transglutaminase 2 (TG2), and its analogues. By understanding the nuances of different assay methodologies, from biochemical kinetics to cellular target engagement, researchers can make more informed decisions in their inhibitor development programs.

Transglutaminase 2 is a multifaceted enzyme implicated in a range of pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders such as celiac disease.[1][2][3] Its activity is complex, involving both protein cross-linking and G-protein signaling.[2][4] The therapeutic potential of TG2 inhibitors has led to the development of various small molecules designed to modulate its function, with a significant focus on irreversible inhibitors that form a covalent bond with the enzyme.[1][5]

The propanamide scaffold, central to the structure of this compound, is a key feature in a class of targeted covalent inhibitors that have shown significant promise.[6][7] These inhibitors typically function by irreversibly binding to the active site cysteine (Cys277) of TG2, thereby abolishing its enzymatic activity.[8] Given this likely mechanism of action, a simple IC50 value is insufficient to fully characterize the potency of such compounds. Instead, the second-order rate constant, kinact/KI, which reflects the efficiency of enzyme inactivation, is the more informative parameter.[5][9]

This guide will dissect the performance of covalent TG2 inhibitors, using this compound as a representative compound, across three critical assay formats: a fluorescence-based kinetic assay, a colorimetric endpoint assay, and a cellular target engagement assay. We will also draw comparisons with other well-characterized irreversible TG2 inhibitors and the widely used, albeit less specific, inhibitor cystamine.[8][10]

The Landscape of TG2 Inhibition: A Comparative Overview

The potency of irreversible inhibitors is best understood through their inactivation kinetics. The table below summarizes the kinetic parameters for several known irreversible TG2 inhibitors, providing a benchmark against which new compounds like this compound can be evaluated.

Inhibitor ClassSpecific Inhibitorkinact/KI (M⁻¹min⁻¹)Assay Format(s) ReportedKey Characteristics
Propanamide Scaffold (Putative) This compound To be determinedBiochemical & CellularCovalent irreversible inhibitor targeting the active site cysteine.
PeptidicCompound 35760,000[2][4]Chromogenic Kinetic AssayHigh in vitro potency, but potential limitations in pharmacokinetic properties.[2][4]
DihydroisoxazoleKCC009HighBiochemical AssaysPotent, active-site-directed irreversible inhibitor.[8]
Disulfide CompoundCystamine72,000 (kinh/Ki)[10][11]Deamidation & Transamidation AssaysIrreversible, allosteric inhibitor with multiple potential mechanisms of action and known off-target effects.[1][10][11]
Thiuram DisulfideDisulfiram498,000 (kinh/Ki)[10]Deamidation AssayClinically used drug identified as a potent TG2 inhibitor.[10]

Visualizing the Scientific Approach: Assay Selection Workflow

The selection of an appropriate assay format is critical and depends on the stage of the drug discovery process. The following workflow illustrates a logical progression from initial biochemical characterization to cellular validation.

AssayWorkflow cluster_0 Biochemical Characterization cluster_1 Cellular Validation Biochem_Intro Initial Screening & Kinetic Profiling FA_Assay Fluorescence Anisotropy (FA) Assay Biochem_Intro->FA_Assay High-throughput screening Colorimetric_Assay Colorimetric Assay Biochem_Intro->Colorimetric_Assay Endpoint analysis Kinetic_Assay Real-Time Kinetic Assay Biochem_Intro->Kinetic_Assay Detailed kinetic characterization (kinact/KI) Cell_Intro Target Engagement & Cellular Potency Kinetic_Assay->Cell_Intro Proceed with potent compounds Cell_Lysate_Assay Cell Lysate Activity Assay Cell_Intro->Cell_Lysate_Assay Confirm activity in a complex biological matrix CETSA Cellular Thermal Shift Assay (CETSA) Cell_Intro->CETSA Directly measure target engagement in intact cells

Caption: A logical workflow for characterizing covalent TG2 inhibitors.

In-Depth Analysis of Assay Formats

Fluorescence Anisotropy (FA) Assay: High-Throughput Kinetic Analysis

Principle: This homogeneous assay format monitors the increase in fluorescence anisotropy of a fluorescently labeled peptide substrate as it is incorporated into a larger protein by TG2.[12] The change in molecular size upon enzymatic modification leads to a slower rotation of the fluorophore, resulting in a higher anisotropy signal. This continuous readout is well-suited for high-throughput screening (HTS) and kinetic analysis.[13][14]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM CaCl₂, 1 mM DTT.

    • Enzyme: Recombinant human TG2 diluted in assay buffer.

    • Substrates: Fluorescein-labeled peptide substrate (e.g., a derivative of pepT26) and a high molecular weight amine donor (e.g., N,N-dimethylated casein).[13]

    • Inhibitor: this compound and comparators (e.g., cystamine) prepared in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the inhibitor at various concentrations.

    • Add the TG2 enzyme and incubate for a defined pre-incubation period to allow for covalent modification.

    • Initiate the reaction by adding the substrate mixture.

    • Measure the fluorescence anisotropy at regular intervals using a plate reader equipped with polarization filters.

  • Data Analysis:

    • Plot the change in anisotropy over time to determine the initial reaction rates.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50.

    • For irreversible inhibitors, perform time-dependent IC50 experiments to calculate kinact/KI.[15]

Expected Performance of this compound:

As a covalent inhibitor, this compound is expected to show time-dependent inhibition in the FA assay. The potency, reflected by the kinact/KI value, will be a critical determinant of its efficacy compared to other irreversible inhibitors. The high sensitivity of this assay makes it ideal for detecting potent inhibitors in the nanomolar range.[12]

Colorimetric Assay: Robust Endpoint Measurement

Principle: This assay typically relies on the incorporation of a biotinylated amine substrate into a plate-coated glutamine-containing substrate by TG2.[16] The amount of incorporated biotin is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a color-producing reaction with a chromogenic substrate.[17] This format is robust and suitable for inhibitor screening in a 96- or 384-well plate format.[18][19]

Experimental Protocol:

  • Plate Preparation:

    • Coat a microplate with an amine-donor substrate (e.g., spermine).[16]

  • Reagent Preparation:

    • Assay Buffer: As described for the FA assay.

    • Enzyme: Recombinant human TG2.

    • Substrates: Biotinylated peptide substrate (e.g., Biotin-pepT26).[17]

    • Inhibitor: this compound and comparators.

  • Assay Procedure:

    • Add the inhibitor and TG2 enzyme to the coated wells and pre-incubate.

    • Add the biotinylated substrate to initiate the reaction and incubate for a fixed time.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate.

    • Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the absorbance values and determine the IC50.

Expected Performance of this compound:

The colorimetric assay will provide a clear endpoint measurement of inhibition. Due to its covalent nature, pre-incubation of this compound with TG2 is expected to significantly increase its apparent potency. This assay is particularly useful for confirming hits from HTS campaigns and for routine characterization of inhibitor potency.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context

Principle: CETSA is a powerful technique for assessing the direct binding of a compound to its target protein in a cellular environment.[20][21] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[22][23] This change in thermal stability is detected by heating cell lysates or intact cells treated with the inhibitor to various temperatures, followed by quantification of the remaining soluble target protein.[24]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing TG2 to a suitable confluency.

    • Treat the cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures.

  • Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble TG2 in the supernatant using a method such as Western blotting, ELISA, or a proximity extension assay.[20]

  • Data Analysis:

    • Plot the percentage of soluble TG2 as a function of temperature to generate a melting curve.

    • Compare the melting curves of the inhibitor-treated and vehicle-treated samples to determine the thermal shift.

Expected Performance of this compound:

A significant positive thermal shift in the presence of this compound would provide strong evidence of direct target engagement with TG2 in a cellular context. This is a critical validation step, as it demonstrates that the inhibitor can access and bind to its target within the complexities of a living cell. Comparing the cellular potency with the biochemical potency can provide insights into factors such as cell permeability and off-target effects.

Visualizing the Mechanism: Covalent Inhibition of TG2

The following diagram illustrates the proposed mechanism of action for this compound as a covalent inhibitor of TG2.

TG2_Inhibition cluster_0 Mechanism of Covalent Inhibition TG2_Active_Site TG2 Active Site (with Cys277) Noncovalent_Complex Initial Non-covalent Complex (EI) TG2_Active_Site->Noncovalent_Complex Reversible Binding (KI) Inhibitor This compound Inhibitor->Noncovalent_Complex Covalent_Complex Covalent Adduct (E-I) Noncovalent_Complex->Covalent_Complex Irreversible Covalent Bond Formation (kinact) Inactive_Enzyme Inactive TG2 Covalent_Complex->Inactive_Enzyme

Caption: Proposed two-step mechanism of covalent inhibition of TG2.

Conclusion and Future Directions

The comprehensive evaluation of covalent inhibitors like this compound requires a multi-faceted approach that combines robust biochemical assays with cellular validation techniques. While fluorescence anisotropy and colorimetric assays are invaluable for initial screening and kinetic characterization, the cellular thermal shift assay provides the ultimate confirmation of target engagement in a physiologically relevant setting.

For researchers working with this compound and other novel TG2 inhibitors, the methodologies outlined in this guide provide a clear roadmap for a thorough and insightful characterization. By carefully selecting the appropriate assay formats and rigorously analyzing the resulting data, the path from a promising hit to a viable drug candidate can be navigated with greater confidence and scientific rigor.

References

  • A Comparative In Vitro Analysis of KCC009 and Cystamine as Transglutaminase 2 Inhibitors. Benchchem.
  • A homogeneous fluorescence anisotropy assay for measuring transglutaminase 2 activity. (2013). Analytical Biochemistry.
  • Development of an isoenzyme-specific colorimetric assay for tissue transglutaminase 2 cross-linking activity. (2009). Analytical Biochemistry.
  • Transglutaminase 2/TGM2 Assay Kit (Colorimetric) NBP1-37008 Manual. Bio-Techne.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • Transglutaminase 2/TGM2 Assay Kit (Colorimetric) (NBP1-37008). Novus Biologicals.
  • Transglutaminase Activity Assay Kit (Colorimetric) (ab204700). Abcam.
  • A Comparative Analysis of NTU281 and Other Irreversible TG2 Inhibitors: A Guide for Researchers. Benchchem.
  • Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. (2007). Current Medicinal Chemistry.
  • Transglutaminase Activity Colorimetric Assay Kit.
  • Novel irreversible peptidic inhibitors of transglutaminase 2. (2017). MedChemComm.
  • Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates. (2022).
  • Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxid
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry.
  • Fluorescence anisotropy-based TGase assay. Incorporation of...
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Chemical Biology.
  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. (2013). Journal of Medicinal Chemistry.
  • Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxid
  • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. (2017). Journal of Medicinal Chemistry.
  • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase.
  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). Molecules.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lys
  • Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies. (2023).
  • Novel irreversible peptidic inhibitors of transglutaminase 2. RSC Publishing.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM.
  • Search for Transglutaminase 2 (TG2)
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
  • Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease-In Vitro Studies in Intestinal Cells and Duodenal Biopsies. (2023). PubMed.
  • Inhibiting Transglutaminase 2 Mediates Kidney Fibrosis via Anti-Apoptosis. (2022).
  • Fluorescence from the GTP binding assay after the incubation of TG2...
  • Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic.
  • Reversibly acting transglutaminase 2 inhibitors: drug candidates for the tre
  • 3-(3-Aminophenoxy)-N-(2-methoxyethyl)propanamide. BLDpharm.
  • Development and Utilization of Novel Transglutaminase 2 Inhibitors for Potential Treatment of Autoimmune Disease and Gastrointestinal Disorder. (2023). ACS Medicinal Chemistry Letters.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-Aminophenoxy)propanamide, grounded in established safety principles and regulatory standards. Our objective is to provide a clear, actionable framework that protects personnel, ensures compliance, and fosters a culture of safety within the laboratory.

Part 1: Hazard Assessment and Core Safety Principles

Before handling any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound is limited, the available Safety Data Sheets (SDS) for structurally related aminophenoxy and amide compounds provide a strong basis for a conservative and prudent approach to its handling and disposal.

Hazard Profile: Based on data for analogous compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] The primary hazards are associated with acute toxicity.[1] Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent the generation of dusts or aerosols.

Core Disposal Principle: The universally accepted and mandated procedure for the disposal of this compound is to entrust it to a licensed and approved waste disposal company .[1] Under no circumstances should this compound or its waste streams be disposed of via the sanitary sewer system or as common refuse.[2][3][4] Laboratory-based chemical neutralization is not recommended without specific, validated protocols for this compound due to the potential for hazardous reactions.

Part 2: Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a risk assessment of the procedures being performed.

Minimum PPE Requirements:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or chloroprene) that are regularly inspected for integrity before use.[5]

  • Body Protection: A flame-resistant lab coat or other protective clothing is required to prevent skin contact.[1][5]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[1] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator may be required.

Part 3: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Amides, as a chemical class, are known to be incompatible with certain other chemical groups.

Incompatibility Concerns:

  • Acids (Oxidizing and Non-oxidizing): Do not mix amide waste with acidic waste. This combination can generate significant heat and potentially release toxic gases.[6]

  • Strong Oxidizing Agents: Keep amide waste separate from strong oxidizers to prevent potentially violent reactions.

Container Selection and Labeling:

  • Compatibility: Use only containers made of materials compatible with this compound, such as high-density polyethylene (HDPE) or glass.[4]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste".

    • An accurate list of all chemical constituents and their approximate concentrations.[7]

    • The relevant hazard pictograms (e.g., exclamation mark for acute toxicity).

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[4] Store containers in a designated, well-ventilated, and secure secondary containment area.[8]

Part 4: Step-by-Step Disposal Protocols

The following protocols provide detailed instructions for managing different waste streams containing this compound.

Protocol 4.1: Unused or Expired Solid Compound

  • Do Not Open: If the material is in its original, unopened container, do not open it.

  • Label for Disposal: Clearly label the container as "Hazardous Waste for Disposal."

  • Segregate: Store the container in the designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Arrange Pickup: Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[8]

Protocol 4.2: Contaminated Solid Waste This category includes items such as gloves, weighing papers, pipette tips, and paper towels contaminated with this compound.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container (e.g., a lined plastic pail or a designated waste bag inside a rigid container).

  • Labeling: Label the container "Hazardous Solid Waste" with the chemical name "this compound."

  • Storage and Disposal: Store the container in the designated hazardous waste area and arrange for professional disposal.

Protocol 4.3: Contaminated Solutions (Aqueous and Organic)

  • Segregation: Collect aqueous and organic solvent waste streams in separate, dedicated hazardous waste containers. Do not mix halogenated and non-halogenated solvent wastes unless permitted by your institution's EHS office.[7]

  • Labeling: Label each container with "Hazardous Liquid Waste" and list all components, including solvents and an estimated concentration of this compound.

  • Sewer Prohibition: It is imperative that you do not dispose of any liquid waste containing this compound down the drain.[2][4]

  • Storage and Disposal: Keep containers tightly sealed in a secondary containment bin within the designated hazardous waste area until pickup by a licensed contractor.

Protocol 4.4: Empty Containers Empty containers that once held this compound must be decontaminated before being discarded or recycled.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).

  • Rinsate Collection: Collect all three rinses as hazardous liquid waste and dispose of it according to Protocol 4.3.[7][8] This rinsate is considered hazardous.

  • Container Disposal: Once the container is triple-rinsed and dry, obliterate or completely deface the original chemical label.[8] It can then typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box) or recycled, in accordance with institutional policy.

Part 5: Emergency Procedures for Spills

In the event of a spill, the immediate priorities are to ensure personnel safety and contain the material.

  • Evacuate and Alert: Notify all personnel in the immediate area of the spill and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including gloves, eye protection, and a lab coat, before attempting cleanup.

  • Cleanup: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into a hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Part 6: Summary of Disposal Procedures

Waste StreamContainer TypeKey Disposal StepsCritical Precautions
Unused/Expired Solid Original, sealed containerLabel as "Hazardous Waste" and arrange for professional pickup.Do not open. Segregate from acids and oxidizers.
Contaminated Solids Lined, rigid, leak-proof container with lidCollect all contaminated items (gloves, paper, etc.). Label and arrange for professional pickup.Ensure no sharps are mixed in. Keep container sealed.
Contaminated Liquids Compatible (HDPE or glass) solvent waste containerSegregate aqueous and organic waste. Label with all components. Arrange for professional pickup.DO NOT POUR DOWN DRAIN. Segregate from acids.
Empty Containers Original containerTriple-rinse with a suitable solvent. Collect all rinsate as hazardous waste. Deface label.Rinsate is hazardous. Follow institutional policy for rinsed container disposal.

Part 7: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from the use of this compound.

G Disposal Workflow for this compound start Waste Generation waste_type Identify Waste Type start->waste_type solid_neat Unused / Neat Solid waste_type->solid_neat Solid solid_cont Contaminated Solid (PPE, Paper, etc.) waste_type->solid_cont Solid liquid Liquid Solution (Aqueous or Organic) waste_type->liquid Liquid container Empty Container waste_type->container Container collect_solid Collect in Labeled Solid Waste Container solid_neat->collect_solid solid_cont->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (Segregate Aqueous/Organic) liquid->collect_liquid triple_rinse Triple-Rinse Container container->triple_rinse store Store in Designated Hazardous Waste Area (Segregated from Incompatibles) collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Rinsed Container per Institutional Policy deface_label->dispose_container end Arrange Pickup by Licensed Waste Contractor store->end

Caption: Decision workflow for segregating and disposing of this compound waste.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • CP Lab Safety. (n.d.). Amides Waste Compatibility. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations.gov Document. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Valdosta State University. (n.d.). SOP-for-Sodium-Amide-1.docx. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Aminophenyl)propanamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Aminophenoxy)propanamide. PubChem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. [Link]

  • Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanamide, N-(3-aminophenyl)-. Substance Details - SRS. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Eddleston, M., et al. (n.d.). Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning. PMC. [Link]

  • PubChemLite. (n.d.). 3-(2-aminophenoxy)propanamide (C9H12N2O2). [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

Sources

Essential Safety and Operational Guide for Handling 3-(3-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) for 3-(3-Aminophenoxy)propanamide is not publicly available. The following guide is constructed based on the known hazards of structurally analogous compounds, particularly N-(3-Aminophenyl)propanamide. This information is intended to provide a robust framework for safe handling but must be supplemented by a thorough, institution-specific risk assessment conducted in consultation with your Environmental Health and Safety (EHS) department before commencing any work.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the absence of specific toxicological data for this compound, a conservative approach to risk assessment is mandatory. Our analysis of close structural analogues, such as N-(3-Aminophenyl)propanamide, indicates a clear potential for significant health hazards.

According to data from PubChem for N-(3-Aminophenyl)propanamide (CAS 22987-10-6), the compound is classified with the following GHS hazard statements[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, related aminophenoxy and propanamide compounds are known to be harmful if swallowed, in contact with skin, or if inhaled[3]. Therefore, it is prudent to assume that this compound presents a similar hazard profile. All handling procedures should be designed to mitigate the risks of skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound, based on the anticipated hazards.

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions containing the compound and airborne particles, addressing the risk of serious eye irritation[4].
Skin Protection Nitrile gloves (or other chemically resistant gloves), a fully buttoned lab coat, and closed-toe shoes.Prevents skin contact with the chemical, mitigating the risk of skin irritation[3]. The specific glove material should be selected based on the solvent used.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant dust is generated or handling large quantities, a NIOSH-approved respirator with a particulate filter may be necessary.Minimizes the inhalation of the chemical as a powder or aerosol, addressing the potential for respiratory irritation[1][3].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct contact with the skin, which is a primary route of exposure[5].

Standard Operating Procedure: From Receipt to Disposal

The following step-by-step workflow is designed to ensure the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Unpacking
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.

  • Unpack in a designated, well-ventilated area or a fume hood.

  • Verify that the container is properly labeled and matches the order information.

  • Have spill control materials readily available.

Handling and Weighing
  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.

  • Handle the solid carefully to avoid generating dust. Use a spatula for transfers and weigh on a non-porous surface that can be easily decontaminated.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all glassware and equipment are clean, dry, and compatible with the chemical and any solvents used.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases[6].

The logical flow for handling this compound can be visualized as follows:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Receipt Receive and Inspect Container Unpack Unpack in Fume Hood with PPE Receipt->Unpack If intact Store Store in a Cool, Dry, Ventilated Area Unpack->Store Verify label Weigh Weigh Solid in Fume Hood Store->Weigh For use Prepare Prepare Solution in Fume Hood Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Collect Collect Waste in Labeled Container Experiment->Collect Segregate Segregate from Other Waste Streams Collect->Segregate Dispose Dispose via EHS Department Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material and spilled substance into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste through your institution's EHS department.

First Aid Measures
  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention[3].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[4].

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[3].

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[3].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any contaminated materials must be conducted in strict accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste, including unused chemical and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal Request: Contact your institution's EHS department to arrange for the proper disposal of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash[6].

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

  • PubChem. N-(3-Aminophenyl)propanamide. [Link]

  • U.S. Environmental Protection Agency. Propanamide, N-(3-aminophenyl)- - Substance Details. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-Aminophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.